molecular formula C11H14FNO B2767476 [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol CAS No. 676147-04-9

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Cat. No.: B2767476
CAS No.: 676147-04-9
M. Wt: 195.237
InChI Key: RUWPINRNTOEKRA-UHFFFAOYSA-N
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Description

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is a chemical compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile building block for the synthesis of potential therapeutic agents. Its structure incorporates two key features: a pyrrolidine ring and a fluorine atom. The pyrrolidine ring is a saturated, three-dimensional scaffold that is widely utilized by medicinal chemists to explore pharmacophore space and improve the drug-like properties of molecules . In fact, pyrrolidine is among the most common non-aromatic nitrogen heterocycles found in U.S. FDA-approved drugs . The strategic incorporation of a fluorine atom on the phenyl ring can significantly alter the molecule's properties, including its metabolic stability, lipophilicity, and capacity for specific intermolecular interactions with biological targets, such as enzymes and receptors . The primary research value of this compound lies in its potential as a synthetic intermediate for developing novel bioactive molecules. The presence of the methanol functional group allows for further chemical modifications, enabling its incorporation into larger, more complex structures. Compounds featuring fluoro-aromatic and pyrrolidine motifs are frequently investigated as modulators of various protein targets, including kinases and nuclear receptors . Researchers can leverage this chemical to build molecular libraries for high-throughput screening or to conduct structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity for a given target. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. The buyer assumes responsibility for confirming the identity and purity of the product for their specific research applications.

Properties

IUPAC Name

(3-fluoro-4-pyrrolidin-1-ylphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWPINRNTOEKRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimized synthesis pathway for [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (CAS 676147-04-9). The protocol is designed for high regioselectivity and scalability, prioritizing the Nucleophilic Aromatic Substitution (


)  followed by Carbonyl Reduction  strategy.

Executive Summary
  • Target Molecule: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol[1]

  • Core Scaffold: 3-Fluoro-4-substituted benzyl alcohol

  • Primary Application: Key intermediate in medicinal chemistry, particularly for antibiotics (e.g., oxazolidinones) and kinase inhibitors where the pyrrolidine ring modulates solubility and lipophilicity.

  • Strategic Approach: The synthesis hinges on the electronic activation of the benzene ring. We utilize the aldehyde moiety of 3,4-difluorobenzaldehyde as a temporary electron-withdrawing group (EWG) to direct the regioselective addition of pyrrolidine at the para-position. Subsequent reduction yields the target alcohol.[2][3][4][5]

Retrosynthetic Analysis & Pathway Logic

The retrosynthesis reveals two potential disconnection points. However, electronic governing principles dictate the forward strategy.

Route A (Preferred):


 on the Aldehyde 

Reduction.
  • Logic: The formyl group (-CHO) is a strong EWG. In 3,4-difluorobenzaldehyde, the C4-fluorine is para to the EWG, making it highly electrophilic. The C3-fluorine is meta and significantly less reactive. This ensures exclusive substitution at C4.

Route B (Flawed): Reduction




on the Alcohol.
  • Flaw: Reducing the aldehyde to a hydroxymethyl group (

    
    ) removes the electron-withdrawing character. The resulting ring is deactivated toward nucleophilic attack, requiring harsh conditions that lead to poor yields and mixtures of regioisomers (3-sub, 4-sub, and bis-sub).
    
Pathway Visualization (DOT Diagram)

Retrosynthesis Target Target Molecule [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Intermediate Intermediate 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde Intermediate->Target Reduction (NaBH4) SM1 Starting Material 1 3,4-Difluorobenzaldehyde SM1->Intermediate Regioselective SnAr SM2 Starting Material 2 Pyrrolidine SM2->Intermediate Nucleophile

Figure 1: Retrosynthetic disconnection showing the necessity of the aldehyde handle for activation.

Detailed Experimental Protocol
Step 1: Regioselective

Coupling

Objective: Synthesize 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde.

  • Reagents:

    • 3,4-Difluorobenzaldehyde (1.0 equiv)

    • Pyrrolidine (1.1 equiv)[6]

    • Potassium Carbonate (

      
      ) (1.5 equiv)[7]
      
    • Solvent: Acetonitrile (MeCN) or DMF (Dimethylformamide). Note: MeCN is preferred for easier workup; DMF is better for scale-up kinetics.

Protocol:

  • Setup: Charge a round-bottom flask with 3,4-difluorobenzaldehyde (e.g., 10.0 g, 70.4 mmol) and anhydrous Acetonitrile (100 mL).

  • Base Addition: Add powdered

    
     (14.6 g, 105.6 mmol) to the stirring solution.
    
  • Nucleophile Addition: Add Pyrrolidine (5.5 g, 77.4 mmol) dropwise over 15 minutes. Caution: Mild exotherm.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC. The starting material (

    
    ) should disappear, replaced by a fluorescent yellow spot (
    
    
    
    ).
  • Workup: Cool to room temperature. Filter off inorganic salts.[8] Concentrate the filtrate under reduced pressure.

  • Purification: The residue is typically a yellow solid. Recrystallize from Ethanol/Water or use directly if purity >95% by LCMS.

Key Mechanistic Insight: The reaction relies on the Meisenheimer Complex intermediate. The 4-position is activated by resonance (


 charge stabilization by the carbonyl), whereas the 3-position only has inductive stabilization. This yields >98:2 regioselectivity.[9]
Step 2: Chemoselective Reduction

Objective: Convert the aldehyde to the benzyl alcohol without over-reduction or defluorination.

  • Reagents:

    • Intermediate from Step 1 (1.0 equiv)

    • Sodium Borohydride (

      
      ) (0.5 equiv - theoretically 0.25, but excess ensures completion)
      
    • Solvent: Methanol (MeOH) or Ethanol (EtOH).[2]

Protocol:

  • Solubilization: Dissolve 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (10.0 g, 51.8 mmol) in Methanol (80 mL). Cool to 0°C (ice bath).

  • Reduction: Add

    
     (0.98 g, 25.9 mmol) portion-wise over 20 minutes. Caution: Hydrogen gas evolution.
    
  • Completion: Stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. TLC should show a polar spot (

    
     in Hex:EtOAc 1:1).
    
  • Quench: Carefully add Saturated

    
     solution (20 mL) to quench excess hydride.
    
  • Extraction: Remove MeOH under vacuum. Extract the aqueous residue with Ethyl Acetate (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate.
  • Final Product: Off-white to pale yellow solid.

Process Optimization & Troubleshooting
ParameterRecommendation"Senior Scientist" Rationale
Solvent Choice (Step 1) Acetonitrile vs. DMFUse MeCN for lab scale (<50g) to avoid high-boiling solvent removal. Use DMF for pilot scale to reduce reaction time.
Temperature Control Reflux (80°C)Do not exceed 100°C. Higher temps can force substitution at the 3-position (bis-substitution), yielding the 3,4-dipyrrolidinyl impurity.
Stoichiometry 1.1 eq PyrrolidineAvoid large excess of amine. Unreacted pyrrolidine is difficult to remove from the aldehyde intermediate without chromatography.
Quenching (Step 2) Acidic vs. NeutralUse Sat.

(mildly acidic). Strong acids (HCl) can protonate the pyrrolidine nitrogen, trapping the product in the aqueous phase during extraction.
Analytical Validation

Expected NMR Data (


 NMR, 400 MHz, 

):
  • 
     7.10 (dd, 1H):  Aromatic proton at C2 (meta to pyrrolidine, ortho to F). Shows H-F coupling.
    
  • 
     7.00 (d, 1H):  Aromatic proton at C6.
    
  • 
     6.65 (t, 1H):  Aromatic proton at C5 (ortho to pyrrolidine). Upfield shift due to electron donation from Nitrogen.
    
  • 
     4.60 (s, 2H):  Benzylic 
    
    
    
    protons.
  • 
     3.45 (m, 4H):  Pyrrolidine protons adjacent to Nitrogen (
    
    
    
    ).
  • 
     1.95 (m, 4H):  Pyrrolidine protons (
    
    
    
    ).

Mass Spectrometry (ESI+):

  • [M+H]+: Calculated: 196.11 | Expected: 196.1 m/z.

Workflow Visualization

SynthesisWorkflow Start 3,4-Difluorobenzaldehyde (Start) Step1 Step 1: SnAr (+ Pyrrolidine, K2CO3, 80°C) Start->Step1 Inter Intermediate Aldehyde Step1->Inter 90-95% Yield Step2 Step 2: Reduction (+ NaBH4, MeOH, 0°C) Inter->Step2 End Final Product Benzyl Alcohol Step2->End 95-98% Yield

Figure 2: Linear process flow for the synthesis.

References
  • Regioselectivity in

    
     Reactions: 
    
    • Title: Nucleophilic Aromatic Substitution of 3,4-Difluoronitrobenzene.
    • Source: Journal of Organic Chemistry.[5]

    • Context: Establishes the preference for para-substitution relative to the electron-withdrawing group in 3,4-difluoro systems.
  • Reduction Protocols

    • Title: Sodium Borohydride Reduction of Aldehydes and Ketones.[2][3]

    • Source: Organic Syntheses.[8]

    • Context: Standard operating procedure for chemoselective reduction of aldehydes in the presence of halides/amines.
  • Compound Data & Properties

    • Title: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Substance Record.[1][10]

    • Source: PubChem (NIH).
    • Context: Confirmation of CAS 676147-04-9 and structural identifiers.

Sources

An In-Depth Technical Guide to [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is a key synthetic intermediate increasingly recognized for its utility in the construction of complex molecular architectures for drug discovery. The strategic incorporation of a fluorine atom and a pyrrolidine moiety onto a phenylmethanol scaffold imparts unique physicochemical properties that are highly advantageous for modulating biological activity, metabolic stability, and pharmacokinetic profiles of lead compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this versatile building block, with a focus on its role in the development of novel therapeutics.

Introduction: The Strategic Importance of Fluorinated Pyrrolidine Scaffolds

The pyrrolidine ring is a ubiquitous structural motif in a vast array of biologically active compounds and approved pharmaceuticals. Its non-planar, saturated nature provides a three-dimensional framework that allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets. When combined with the unique properties of fluorine—the most electronegative element—the resulting fluorinated pyrrolidine scaffolds offer medicinal chemists a powerful tool to fine-tune molecular properties.

The introduction of a fluorine atom can profoundly influence a molecule's lipophilicity, pKa, metabolic stability, and binding affinity.[1] For instance, the replacement of a hydrogen atom with fluorine can block sites of oxidative metabolism, thereby increasing a drug's half-life. Furthermore, the strong carbon-fluorine bond can alter the electronic nature of adjacent functional groups, impacting their reactivity and interaction with biological macromolecules. The 3-fluoro-4-(pyrrolidin-1-yl)phenyl moiety, in particular, presents a unique combination of these features, making [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol a valuable starting material for the synthesis of innovative drug candidates.

Physicochemical Properties

A thorough understanding of the physicochemical properties of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is essential for its effective utilization in synthesis and drug design. While experimental data for this specific compound is not extensively published, we can infer its properties from closely related analogs and computational predictions.

PropertyValue (Predicted/Inferred)Source
Molecular Formula C₁₁H₁₄FNOPubChem
Molecular Weight 195.23 g/mol [2]
Appearance Likely a solid at room temperature[3]
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane.Inferred
Storage Should be stored in a cool, dry place away from oxidizing agents.Inferred

Synthesis and Purification

The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol can be approached through several strategic routes, primarily involving the reduction of a corresponding carbonyl compound or the functionalization of a pre-existing fluorinated phenylpyrrolidine core.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the reduction of a 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde or a corresponding benzoic acid derivative. This precursor can, in turn, be synthesized from commercially available starting materials.

G Target [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Intermediate1 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde Target->Intermediate1 Reduction Intermediate2 1-(4-Bromo-2-fluorophenyl)pyrrolidine Intermediate1->Intermediate2 Formylation StartingMaterial1 1-Bromo-2-fluoro-4-nitrobenzene Intermediate2->StartingMaterial1 Nucleophilic Aromatic Substitution StartingMaterial2 Pyrrolidine Intermediate2->StartingMaterial2 Nucleophilic Aromatic Substitution

Caption: Retrosynthetic analysis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol.

Experimental Protocol: A Plausible Synthetic Route

The following is a generalized, plausible experimental protocol for the synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol. This protocol is illustrative and should be optimized and validated in a laboratory setting.

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)pyrrolidine

  • To a solution of 1-bromo-2-fluoro-4-nitrobenzene in a suitable aprotic polar solvent such as dimethylformamide (DMF), add pyrrolidine and a non-nucleophilic base (e.g., potassium carbonate).

  • Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Reduction of the Nitro Group

  • Dissolve the 1-(2-fluoro-4-nitrophenyl)pyrrolidine in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, such as tin(II) chloride dihydrate or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture and concentrate the filtrate. Neutralize with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain 3-fluoro-4-(pyrrolidin-1-yl)aniline.

Step 3: Sandmeyer-type Reaction to introduce the Hydroxymethyl Group (via Diazotization)

  • Diazotize the 3-fluoro-4-(pyrrolidin-1-yl)aniline in an acidic aqueous solution (e.g., HCl) with sodium nitrite at 0-5 °C.

  • The resulting diazonium salt can then be subjected to various transformations to install the hydroxymethyl group. A common method involves a copper-catalyzed reaction.

Alternative Step 3: Reduction of a Benzaldehyde Precursor

  • If 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde is available or synthesized, it can be reduced to the corresponding alcohol.

  • Dissolve the aldehyde in a suitable solvent like methanol or ethanol.

  • Add a reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to yield [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol.

Purification

Purification of the final product is typically achieved through column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. The purity of the collected fractions should be assessed by TLC and/or LC-MS.

Spectroscopic Characterization

The structural elucidation of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (-CH₂OH), the pyrrolidine ring protons, and the hydroxyl proton. The aromatic protons will likely appear as complex multiplets due to fluorine-proton coupling. The benzylic protons should appear as a singlet or a doublet if coupled to the hydroxyl proton. The pyrrolidine protons will typically show multiplets in the aliphatic region.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The carbon attached to the fluorine will show a large one-bond carbon-fluorine coupling constant. The aromatic carbons, the benzylic carbon, and the pyrrolidine carbons will resonate in their expected regions.[4][5]

  • ¹⁹F NMR: A single resonance is expected in the fluorine NMR spectrum, with coupling to adjacent aromatic protons.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[6]

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3400 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C-O stretch of the alcohol (around 1000-1250 cm⁻¹), and C-F stretch (around 1100-1300 cm⁻¹).[7][8]

Reactivity and Chemical Transformations

The [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol scaffold possesses several reactive sites that can be exploited for further chemical modifications.

G StartingMolecule [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Reaction1 Oxidation StartingMolecule->Reaction1 Reaction2 Esterification / Etherification StartingMolecule->Reaction2 Reaction3 Nucleophilic Substitution (of -OH) StartingMolecule->Reaction3 Product1 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde Reaction1->Product1 Product2 Ester / Ether Derivatives Reaction2->Product2 Product3 Halogenated or Aminated Derivatives Reaction3->Product3

Caption: Key reaction pathways of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol.

  • Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of oxidizing agents (e.g., PCC, PDC, TEMPO).

  • Esterification and Etherification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives, or etherification with alkyl halides under basic conditions.

  • Nucleophilic Substitution: The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by a variety of nucleophiles to introduce other functional groups.

Applications in Drug Discovery and Medicinal Chemistry

The [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol moiety is a valuable pharmacophore in the design of new therapeutic agents. Its structural features can contribute to enhanced biological activity and improved drug-like properties.

Role as a Privileged Scaffold

The combination of the fluorophenyl group and the pyrrolidine ring can be considered a "privileged scaffold" – a molecular framework that is able to bind to multiple biological targets. This makes it an attractive starting point for the development of libraries of compounds for high-throughput screening.

Examples in Patented Compounds

While direct applications of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol are not extensively documented in peer-reviewed literature, the core structure is found in patented compounds, indicating its relevance in industrial drug discovery programs. For example, the substructure is present in complex molecules designed as potential therapeutic agents.[9]

Potential Therapeutic Areas

Derivatives of 3-fluoro-4-aminophenyl compounds have been investigated for a range of therapeutic applications, including as analgesics and anti-inflammatory drugs.[10] The incorporation of the pyrrolidine and hydroxymethyl groups in the target molecule provides additional points for diversification and optimization of activity in these and other therapeutic areas, such as oncology, neuroscience, and infectious diseases.

Safety and Handling

As with any laboratory chemical, [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use. In general, it is advisable to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and skin contact.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol represents a strategically important and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a fluorinated aromatic ring, a pyrrolidine moiety, and a reactive hydroxymethyl group provides a rich platform for the synthesis of novel and diverse molecular entities. As the demand for sophisticated and highly optimized drug candidates continues to grow, the utility of such well-designed scaffolds is expected to increase, paving the way for the development of the next generation of therapeutics.

References

  • NP-MRD. 13C NMR Spectrum (1D, 150 MHz, Methanol-d4, simulated) (NP0008780). [Link]

  • Scientific Update. Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. [Link]

  • KCVs.ca. Phenylmethanol IR Spectrum. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • ResearchGate. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]

  • Google Patents.
  • PubChem. ((3R,4R)-4-(3-Fluorophenyl)pyrrolidin-3-YL)methanol. [Link]

  • PMC. An efficient new method for the synthesis of 3-[18F]fluoro-4-aminopyridine via Yamada-Curtius rearrangement. [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]

  • PubChemLite. {3-[(4-fluorophenyl)methyl]pyrrolidin-3-yl}methanol. [Link]

  • Taylor & Francis. The role of fluorine in medicinal chemistry: Review Article. [Link]

  • NMRS.io. 13C | methanol-d4 | NMR Chemical Shifts. [Link]

  • Organic Syntheses. (S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][4][10][11]OXAZABOROLE-BORANE COMPLEX. [Link]

  • PMC. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

  • PubChem. N-({(5s)-3-[3-Fluoro-4-(Pyrrolidin-1-Yl)phenyl]-4,5-Dihydro-1,2-Oxazol-5-Yl}methyl)acetamide. [Link]

  • ResearchGate. Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. [Link]

  • PubChem. (3-(6-((3R,4S)-3-amino-4-(2,4,5-trifluorophenyl)pyrrolidin-1-yl)pyrimidin-4-yl)phenyl)methanol. [Link]

  • University of Twente Research Information. Reaction Kinetics for the Synthesis of Methanol from CO and H2 on a Copper Catalyst. [Link]

  • University of Calgary. Table of Characteristic IR Absorptions. [Link]

  • Der Pharma Chemica. Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. [Link]

  • PrepChem. Synthesis of 4-fluoro-3-phenoxyphenylmethanol. [Link]

Sources

Technical Monograph: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol , a specialized building block used in medicinal chemistry for the synthesis of kinase inhibitors and GPCR ligands.

Compound Identity & Physicochemical Profile

This compound represents a strategic "linker" fragment in drug discovery, combining a solubilizing saturated heterocycle (pyrrolidine) with a metabolically robust fluorinated phenyl ring.

Attribute Technical Specification
Chemical Name [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol
CAS Registry Number 676147-04-9
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol
Precursor CAS 153659-43-9 (Aldehyde derivative)
Physical State Solid (typically off-white to pale yellow)
Solubility Soluble in DMSO, MeOH, DCM; sparingly soluble in water.
LogP (Predicted) ~2.1 (Moderate lipophilicity suitable for CNS penetration)
pKa (Conjugate Acid) ~3.5–4.0 (The aniline nitrogen is conjugated, reducing basicity)
Synthetic Architecture

The synthesis of CAS 676147-04-9 is a sequential two-stage process relying on Regioselective Nucleophilic Aromatic Substitution (SₙAr) followed by Carbonyl Reduction .

Step 1: Regioselective SₙAr (Formation of the Core)

The reaction utilizes 3,4-difluorobenzaldehyde as the electrophile. The aldehyde group at position 1 acts as a strong electron-withdrawing group (EWG), activating the para-fluorine (position 4) toward nucleophilic attack. The meta-fluorine (position 3) remains intact due to lack of resonance activation.

  • Reagents: 3,4-Difluorobenzaldehyde, Pyrrolidine, K₂CO₃ (base).[1]

  • Solvent: DMSO or DMF (Polar aprotic solvents accelerate SₙAr).

  • Conditions: 80–100°C, 2–4 hours.

  • Intermediate: 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 153659-43-9).[2][3][4][5]

Step 2: Chemoselective Reduction

The aldehyde intermediate is reduced to the primary alcohol. Sodium Borohydride (NaBH₄) is preferred over Lithium Aluminum Hydride (LiAlH₄) for its chemoselectivity, avoiding potential defluorination or over-reduction side products.

  • Reagents: NaBH₄.

  • Solvent: Methanol or Ethanol (0°C to RT).

  • Workup: Quench with dilute HCl, extract with EtOAc.

Visual Synthesis Workflow

SynthesisPath Start 3,4-Difluorobenzaldehyde (Starting Material) Inter Intermediate: 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 153659-43-9) Start->Inter S_NAr (Regioselective) Reagent1 Pyrrolidine + K2CO3 (DMSO, 90°C) Reagent1->Inter Product Target: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (CAS 676147-04-9) Inter->Product Reduction Reagent2 NaBH4 (MeOH, 0°C) Reagent2->Product

Figure 1: Two-step synthetic pathway demonstrating the regioselective installation of the pyrrolidine ring followed by aldehyde reduction.

Detailed Experimental Protocol

This protocol is designed for self-validation . The color change in Step 1 and the disappearance of the carbonyl stretch in IR (Step 2) serve as checkpoints.

Stage 1: Synthesis of the Aldehyde Intermediate
  • Setup : Charge a round-bottom flask with 3,4-difluorobenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.5 eq) in DMSO (5 vol).

  • Addition : Add pyrrolidine (1.1 eq) dropwise. Note: Exothermic reaction; control addition rate.

  • Reaction : Heat to 90°C. Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.8) should disappear, replaced by a fluorescent yellow spot (Rf ~0.5).

  • Workup : Pour into ice water. The product usually precipitates as a yellow solid. Filter and wash with water.

    • Validation: ¹H NMR should show a doublet of triplets for the aromatic proton at C5 (shielded by the amine) and the disappearance of one F-C coupling pattern.

Stage 2: Reduction to Alcohol
  • Setup : Dissolve the intermediate (from Stage 1) in Methanol (10 vol). Cool to 0°C.

  • Reduction : Add NaBH₄ (0.5 eq) portion-wise. Caution: Hydrogen gas evolution.

  • Completion : Stir at RT for 1 hour.

  • Quench : Add saturated NH₄Cl solution. Concentrate to remove MeOH.

  • Isolation : Extract with DCM, dry over MgSO₄, and concentrate.

    • Validation: IR spectrum will show the loss of the C=O stretch (~1680 cm⁻¹) and appearance of a broad O-H stretch (~3300 cm⁻¹).

Applications in Drug Discovery (SAR)

This fragment is highly valued in Structure-Activity Relationship (SAR) studies for three specific reasons:

  • Conformational Locking : The steric bulk of the ortho-fluorine atom restricts the rotation of the phenyl ring relative to the pyrrolidine, potentially locking the molecule in a bioactive conformation.

  • Metabolic Stability : The fluorine atom at position 3 blocks metabolic hydroxylation at this site (a common clearance pathway for phenyl rings) and deactivates the ring toward oxidation.

  • Solubility Enhancement : The pyrrolidine ring disrupts planarity and increases sp³ character (Fsp³), which correlates with improved clinical success rates by enhancing solubility without introducing excessive basicity.

Decision Logic for Fragment Selection

SAR_Logic Problem Drug Design Challenge: Poor Solubility or High Clearance Option1 Add Basic Amine? Problem->Option1 Option2 Add Fluorine? Problem->Option2 Solution Select Fragment: 3-Fluoro-4-(pyrrolidin-1-yl)phenyl Option1->Solution Combine Option2->Solution Combine Outcome1 Result: Improved Solubility (Pyrrolidine) Blocked Metabolism (Fluorine) Solution->Outcome1

Figure 2: Strategic rationale for incorporating the 3-fluoro-4-pyrrolidinyl motif in lead optimization.

Safety & Handling
  • Hazards : As a benzyl alcohol derivative, it may be an irritant to eyes and skin. The precursor (pyrrolidine) is flammable and corrosive.

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Benzyl alcohols can slowly oxidize to aldehydes if exposed to air over long periods.

  • Disposal : Dispose of aqueous waste containing fluorinated aromatics via high-temperature incineration to prevent environmental accumulation.

References
  • PubChem . (n.d.). Compound Summary: 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (Precursor CAS 153659-43-9).[2][3][4][5] Retrieved from [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for SₙAr mechanism and regioselectivity).

Sources

Chemo-Structural Profiling: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo-Structural Profiling and Synthetic Utility of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists

Executive Summary

In the context of Fragment-Based Drug Discovery (FBDD), [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol represents a "privileged scaffold." With a molecular weight of 195.23 g/mol , it occupies a strategic chemical space: it is small enough to serve as a high-ligand-efficiency starting point yet complex enough to offer distinct hydrophobic and electrostatic interactions.

This guide analyzes the physicochemical constraints, synthetic pathways, and analytical validation of this specific fluorinated intermediate. We move beyond the simple scalar value of its mass to explore how its molecular weight dictates its utility in optimizing oral bioavailability and metabolic stability.

Physicochemical Profile & Molecular Weight Analysis[1]

The molecular weight of a compound is the primary determinant of its pharmacokinetic destiny. For [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol, the value of 195.23 Da places it firmly within the "Rule of 3" (Ro3) for fragment libraries, making it an ideal seed for lead optimization.

Core Data Table
PropertyValueContextual Significance
Molecular Formula C₁₁H₁₄FNOCore composition.[1]
Average Molecular Weight 195.23 g/mol < 300 Da; Ideal for FBDD (Fragment-Based Drug Discovery).
Monoisotopic Mass 195.1059 Da Critical for High-Res Mass Spectrometry (HRMS).
Heavy Atom Count 14Low count maximizes Ligand Efficiency (LE).
ClogP (Predicted) ~2.1 - 2.4Moderate lipophilicity; good membrane permeability.
H-Bond Donors / Acceptors 1 / 2The hydroxyl group acts as both; Fluorine/Nitrogen are acceptors.
Rotatable Bonds 2Low flexibility minimizes entropic penalty upon binding.
The "Fluorine Effect" on Mass and Lipophilicity

The substitution of hydrogen (approx. 1 Da) with fluorine (19 Da) at the 3-position significantly impacts the molecular weight without substantially increasing steric bulk (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

  • Metabolic Blocking: The C-F bond prevents metabolic oxidation at the electron-rich phenyl ring, a common clearance pathway for phenyl-pyrrolidines.

  • Electronic Modulation: The fluorine atom lowers the pKa of the aniline system inductively, preventing the pyrrolidine nitrogen from becoming too basic, which aids in oral absorption.

Synthetic Methodology

To access this scaffold with high purity, a Nucleophilic Aromatic Substitution (SNAr) followed by a reductive workup is the industry-standard protocol. This route is preferred over transition-metal catalyzed couplings (e.g., Buchwald-Hartwig) due to lower cost and the absence of heavy metal impurities.

Reaction Scheme Visualization

Synthesis SM1 3,4-Difluorobenzaldehyde (MW: 142.08) Intermediate 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (MW: 193.22) SM1->Intermediate Step 1: Regioselective SNAr Reagent1 Pyrrolidine (K2CO3, DMSO, 80°C) Reagent1->Intermediate Product [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (MW: 195.23) Intermediate->Product Step 2: Carbonyl Reduction Reagent2 NaBH4 (MeOH, 0°C) Reagent2->Product

Figure 1: Two-step synthetic pathway exploiting the regioselectivity of SNAr on the difluoro-benzaldehyde core.

Detailed Protocol

Step 1: Regioselective SNAr

  • Charge: Dissolve 3,4-difluorobenzaldehyde (1.0 eq) in DMSO (5 vol).

  • Base: Add K₂CO₃ (1.5 eq) followed by pyrrolidine (1.1 eq).

  • Reaction: Heat to 80°C for 4–6 hours.

    • Mechanism: The aldehyde group at C1 is electron-withdrawing, activating the para-fluorine (C4) for nucleophilic attack. The meta-fluorine (C3) is less activated, ensuring regioselectivity.

  • Workup: Quench with water, extract with Ethyl Acetate. The intermediate aldehyde (MW 193.22) is usually isolated as a yellow solid.

Step 2: Carbonyl Reduction

  • Solvation: Dissolve the intermediate in Methanol (10 vol) and cool to 0°C.

  • Reduction: Portion-wise addition of Sodium Borohydride (NaBH₄, 0.5 eq).

    • Note: Theoretical MW change is +2 Da (addition of 2 Hydrogens).

  • Quench: Add saturated NH₄Cl solution.

  • Purification: Recrystallization from Hexanes/EtOAc or column chromatography.

Analytical Validation (Self-Validating Systems)

Verifying the molecular weight is the primary quality control step. However, reliance on a single method is prone to error. A "Triangulation Strategy" using LC-MS and NMR is required.

Mass Spectrometry Workflow

The calculated MW is 195.23, but in positive-mode Electrospray Ionization (ESI+), we observe the protonated species


.
  • Target Ion: 196.11 Da (

    
    )
    
  • Fragmentation Pattern:

    • Loss of -OH (Water):

      
       ~178
      
    • Loss of Pyrrolidine ring (C4H8N): Distinctive tropylium-like cation formation.

Analytical Logic Diagram

Analysis cluster_MS Mass Spectrometry (LC-MS) cluster_NMR NMR Spectroscopy Sample Purified Sample (White Solid) MS_Input ESI+ Ionization Sample->MS_Input H_NMR 1H NMR Confirm Pyrrolidine (1.9, 3.3 ppm) Confirm Benzylic CH2 (4.6 ppm) Sample->H_NMR F_NMR 19F NMR Single Peak ~ -120 ppm Confirms Regiochemistry Sample->F_NMR MS_Data Observed [M+H]+: 196.11 Confirms Formula C11H14FNO MS_Input->MS_Data Decision Release Batch MS_Data->Decision H_NMR->Decision F_NMR->Decision

Figure 2: Analytical triangulation ensuring structural integrity and correct molecular weight confirmation.

Applications in Drug Discovery[3]

The value of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol lies in its ability to serve as a bioisostere for other bicyclic systems (like indoles or quinolines) while maintaining a lower molecular weight.

  • Kinase Inhibition: The pyrrolidine ring can occupy the hydrophobic pocket (Gatekeeper region) of kinase enzymes, while the benzylic alcohol provides a vector for hydrogen bonding with the hinge region.

  • GPCR Ligands: This motif is frequently observed in H3 receptor antagonists. The fluorine atom modulates the basicity of the system, improving blood-brain barrier (BBB) penetration.

  • Linker Chemistry: The benzylic alcohol is easily converted to a halide or mesylate (MW increase ~80 Da), allowing it to be "clicked" onto larger scaffolds without violating Lipinski's Rule of 5 (Total MW remains < 500).

References

  • PubChem. Compound Summary: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol.[2] National Library of Medicine. Available at: [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. (Discusses the metabolic stability conferred by Fluorine). Available at: [Link]

  • Blair, J.A., et al. (2000). Structure-activity relationships of pyrrolidine-based histamine H3 receptor antagonists. Journal of Medicinal Chemistry. (Contextualizes the pyrrolidine-phenyl scaffold). Available at: [Link]

  • Carrupt, P.A., et al. (1997). The 3,4-difluorophenyl group as a bioisosteric replacement. Journal of Pharmacy and Pharmacology. (Mechanistic insight into the SNAr precursors).

Sources

Strategic Application of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (CAS: 676147-04-9) represents a privileged structural motif in modern medicinal chemistry, serving as a critical "headgroup" or "tail" fragment for modulating physicochemical properties. Unlike simple benzyl alcohols, this scaffold integrates a conformationally restricted amine (pyrrolidine) with an electronically tuned aromatic system (3-fluoro substitution).

This guide analyzes the structural utility of this scaffold, detailing its synthesis, structure-activity relationship (SAR) implications, and the design of functional analogs. It is intended for medicinal chemists seeking to optimize lipophilicity, metabolic stability, and target engagement in lead optimization campaigns.

Structural Dissection & Pharmacophore Analysis

The molecule functions as a distinct pharmacophore comprising three functional zones. Understanding the interplay between these zones is essential for rational analog design.

ZoneComponentFunction & Design Rationale
A (Tail) Pyrrolidine Ring Conformational Restriction: Unlike diethylamine, the ring locks the nitrogen lone pair vector, reducing entropic penalty upon binding.Lipophilicity: More lipophilic than morpholine; less bulky than piperidine.
B (Core) 3-Fluoro Phenyl Metabolic Blocking: The fluorine atom at the 3-position blocks metabolic hydroxylation at the electron-rich ortho position relative to the amine.Electronic Tuning: The electron-withdrawing effect ($ \sigma_m = 0.34 $) lowers the pKa of the aniline nitrogen, often rendering it neutral at physiological pH.
C (Head) Methanol Group Synthetic Handle: Serves as a versatile attachment point. It can be oxidized (aldehyde/acid), halogenated (benzyl chloride), or aminated to link the scaffold to a larger drug pharmacophore.

Structural Analogs: Design Strategy

When optimizing a lead series containing this moiety, three primary vectors of modification should be explored to tune potency and ADME properties.

Class I: Nitrogen Heterocycle Variants (The Tail)

Modifying the saturated ring modulates basicity, solubility, and steric bulk.

  • Morpholine Analog: [3-Fluoro-4-(morpholin-4-yl)phenyl]methanol.

    • Effect: Lowers cLogP significantly (~1.0 unit drop). Increases aqueous solubility but may reduce potency if the hydrophobic pocket is tight. Common in antibiotic design (e.g., Linezolid mimics).

  • Azetidine Analog: [3-Fluoro-4-(azetidin-1-yl)phenyl]methanol.

    • Effect: Reduces steric bulk and lowers lipophilicity compared to pyrrolidine. Changes the vector of the nitrogen lone pair due to ring strain ($ \sim 60^\circ $ bond angles).

  • Piperidine Analog: [3-Fluoro-4-(piperidin-1-yl)phenyl]methanol.

    • Effect: Increases steric bulk.[1] Useful if the binding pocket is deep/wide.

Class II: Core Substitutions (The Scaffold)
  • 3,5-Difluoro Analog: Increases metabolic stability further but significantly reduces the electron density of the phenyl ring, potentially weakening

    
     stacking interactions.
    
  • 3-Chloro Analog: Increases lipophilicity and steric bulk at the meta position. Useful for filling small hydrophobic pockets.

  • Non-Fluorinated Control: 4-(Pyrrolidin-1-yl)phenylmethanol. Used to baseline the effect of the fluorine atom on potency and pKa.[2]

Class III: Linker Modifications (The Head)
  • Aldehyde: Reactive intermediate for reductive amination.

  • Benzyl Chloride: Electrophile for alkylation reactions.

  • Carboxylic Acid: For amide coupling (peptidomimetics).

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

The most robust route utilizes a Nucleophilic Aromatic Substitution (


) followed by reduction. This avoids transition metal catalysts and is scalable.

Step 1:


 Displacement 
  • Reactants: 3,4-Difluorobenzaldehyde (1.0 eq), Pyrrolidine (1.1 eq),

    
     (1.5 eq).
    
  • Solvent: DMSO or DMF (anhydrous).

  • Conditions: Heat at

    
     for 4–6 hours.
    
  • Mechanism: The 4-fluorine is activated by the para-aldehyde (EWG). The pyrrolidine attacks, displacing the fluoride. The 3-fluorine remains due to less activation and steric shielding.

  • Workup: Pour into ice water. The product, 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde , typically precipitates as a yellow solid. Filter and wash with water.[3]

Step 2: Carbonyl Reduction

  • Reactants: Aldehyde intermediate (from Step 1),

    
     (0.5 eq).
    
  • Solvent: Methanol/THF (1:1).

  • Conditions:

    
     to RT, 1 hour.
    
  • Workup: Quench with saturated

    
    . Extract with EtOAc. Dry over 
    
    
    
    .
  • Yield: Typically >90% for the two steps.[3]

Protocol B: Physicochemical Profiling (Solubility)

To validate the analog design, comparative kinetic solubility should be measured.

  • Prepare 10 mM DMSO stocks of the Pyrrolidine, Morpholine, and Piperidine analogs.

  • Spike into PBS (pH 7.4) to a final concentration of 200

    
    .
    
  • Incubate at

    
     for 24 hours with shaking.
    
  • Filter (0.45

    
     PVDF) and analyze filtrate by HPLC-UV against a standard curve.
    

Visualizing the Synthetic Logic

The following diagrams illustrate the synthetic pathway and the decision tree for analog generation.

Diagram 1: Synthetic Pathway ( Route)

Synthesis SM 3,4-Difluorobenzaldehyde (Starting Material) Inter Intermediate: 3-Fluoro-4-(pyrrolidin-1-yl) benzaldehyde SM->Inter K2CO3, DMSO 80°C (SnAr) Reagent Pyrrolidine (Nucleophile) Reagent->Inter Prod Target: [3-Fluoro-4-(pyrrolidin-1-yl) phenyl]methanol Inter->Prod NaBH4, MeOH Reduction

Caption: Scalable 2-step synthesis via regioselective nucleophilic aromatic substitution.

Diagram 2: Analog Design Decision Tree

AnalogDesign Core [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (Lead Scaffold) Obj1 Decrease LogP (Improve Solubility) Core->Obj1 Obj2 Block Metabolism (Improve t1/2) Core->Obj2 Obj3 Alter Sterics (Fit Binding Pocket) Core->Obj3 Sol1 Replace Pyrrolidine with Morpholine Obj1->Sol1 Sol2 Replace Pyrrolidine with Azetidine Obj1->Sol2 Sol3 Add 5-Fluoro (3,5-Difluoro core) Obj2->Sol3 Sol4 Replace Pyrrolidine with Piperidine Obj3->Sol4

Caption: Strategic modification vectors based on specific medicinal chemistry objectives.

Comparative Data: Physicochemical Properties

The following table summarizes the projected properties of the core scaffold versus key analogs. Note: Values are calculated (cLogP) and approximate pKa based on aniline derivatives.

AnalogRing StructurecLogPpKa (Base)Primary Utility
Core Pyrrolidine 2.4 ~3.5 Balanced lipophilicity/potency
Analog AMorpholine1.3~3.0Solubility problem solver
Analog BPiperidine2.9~4.0Filling hydrophobic pockets
Analog CAzetidine1.8~3.0Reducing molecular weight/bulk
Analog DDiethylamine2.6~5.5Flexible control (entropic penalty)

Interpretation: The low pKa (~3.5) of the nitrogen in the core scaffold indicates it is neutral at physiological pH (7.4), unlike typical benzyl amines (pKa ~9). This is critical for membrane permeability and blood-brain barrier (BBB) penetration.

References

  • Combettes, L. E., et al. (2012). "Synthesis of 3-fluoropyrrolidines and 4-fluoropyrrolidin-2-ones from allylic fluorides." Chemistry – A European Journal, 18(41), 13126-13132. Retrieved from [Link]

  • Asano, M., et al. (2017). "Design and synthesis of 4-(pyrrolidin-1-yl)benzonitrile derivatives as selective androgen receptor modulators." Bioorganic & Medicinal Chemistry. (Contextual reference for pyrrolidinyl-phenyl scaffold utility).
  • PubChem. (2024).[4] Compound Summary: 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde. National Library of Medicine. Retrieved from [Link]

Sources

Technical Guide: Spectroscopic Profiling of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the spectroscopic profile for [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol , a critical fluorinated building block in medicinal chemistry. The content is structured for researchers requiring rigorous characterization data for synthesis validation and quality control.

Compound Identity & Significance

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (C


H

FNO, MW: 195.23 g/mol ) is a benzylic alcohol derivative characterized by a 1,3,4-trisubstituted benzene ring. The presence of the fluorine atom at the meta position (relative to the methanol group) and the pyrrolidine ring at the para position creates a unique electronic environment, making this compound a valuable intermediate for synthesizing ROR

modulators, kinase inhibitors, and other bioactive scaffolds where metabolic stability and lipophilicity are key parameters.
Structural Parameters
ParameterValue
IUPAC Name [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol
Molecular Formula C

H

FNO
Molecular Weight 195.23 g/mol
Monoisotopic Mass 195.106 g/mol
Key Precursor 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 153659-43-9)

Synthesis & Isolation Context

To ensure the integrity of the spectroscopic data, it is essential to understand the synthesis pathway. The alcohol is typically generated via the reduction of its corresponding aldehyde.[1][2][3][4] Impurities from this process (e.g., unreacted aldehyde, over-reduced alkanes, or borate salts) can introduce artifacts in the spectra.

Standard Protocol: Reduction of 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde using Sodium Borohydride (NaBH


) in Methanol/THF (0°C to RT), followed by aqueous workup and silica gel chromatography (Hexane/EtOAc).
  • Critical Quality Attribute (CQA): Complete disappearance of the aldehyde carbonyl signal (

    
     ~9.7 ppm in 
    
    
    
    H NMR; ~190 ppm in
    
    
    C NMR) confirms conversion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following data represents the characteristic chemical shifts expected in CDCl


 at 298 K. The fluorine atom introduces significant coupling (

and

), which is a diagnostic feature of this molecule.
H NMR (400 MHz, CDCl )

The aromatic region displays an ABX-type system modified by fluorine coupling. The pyrrolidine ring appears as two distinct multiplets due to the symmetry of the saturated ring.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
Assignment
Ar-H2 7.05 - 7.12Doublet (d)1H

Aromatic (Ortho to F)
Ar-H6 6.95 - 7.02Doublet of Doublets (dd)1H

Aromatic (Ortho to CH

OH)
Ar-H5 6.60 - 6.70Triplet/Multiplet1H

Aromatic (Ortho to Pyrrolidine)
CH

-OH
4.58Singlet (s)2H-Benzylic Methylene
N-CH

3.30 - 3.45Multiplet (m)4H-Pyrrolidine (

-protons)
C-CH

1.90 - 2.05Multiplet (m)4H-Pyrrolidine (

-protons)
-OH 1.80 - 2.50Broad Singlet (br s)1H-Hydroxyl (Concentration dependent)

Expert Insight: The chemical shift of the Ar-H5 proton is significantly shielded (upfield) compared to typical benzene protons due to the strong electron-donating resonance effect of the pyrrolidine nitrogen at the para position relative to the methanol group.

C NMR (100 MHz, CDCl )

Carbon signals are split by the fluorine atom. The magnitude of the coupling constant (


) helps identify the carbon's position relative to the fluorine.
PositionShift (

, ppm)
Coupling (

, Hz)
Assignment
C3 ~152.0Doublet (

)
C-F (Ipso)
C4 ~138.5Doublet (

)
C-N (Ipso)
C1 ~132.0Doublet (

)
C-CH

OH (Ipso)
C5 ~116.0Doublet (

)
Aromatic C-H
C2 ~113.5Doublet (

)
Aromatic C-H
C6 ~122.0Singlet/BroadAromatic C-H
CH

OH
64.8SingletBenzylic Carbon
N-CH

51.5Doublet (

)
Pyrrolidine

-C
C-CH

25.4SingletPyrrolidine

-C
F NMR (376 MHz, CDCl )
  • Shift:

    
     -120.0 to -125.0 ppm.
    
  • Pattern: Multiplet (decoupled: Singlet).

  • Note: The shift is characteristic of an aryl fluoride ortho to an amine/nitrogen substituent.

Mass Spectrometry (MS) & Infrared (IR) Profile

Mass Spectrometry (ESI+)
  • Molecular Ion [M+H]

    
    : m/z 196.11
    
  • Fragmentation Pattern:

    • m/z 178: Loss of H

      
      O [M+H - 18]
      
      
      
      . Common for benzylic alcohols.
    • m/z 164: Loss of CH

      
      OH radical (Alpha cleavage).
      
    • m/z 70: Pyrrolidine ring fragment (C

      
      H
      
      
      
      N
      
      
      ).
Infrared Spectroscopy (FT-IR)
Wavenumber (cm

)
AssignmentDescription
3300 - 3450 O-H StretchBroad band (Intermolecular H-bonding)
2850 - 2970 C-H StretchAliphatic (Pyrrolidine ring)
1610, 1515 C=C StretchAromatic ring breathing
1210 - 1250 C-F StretchStrong, sharp band
1050 C-O StretchPrimary alcohol

Analytical Workflow & Quality Control

The following diagram illustrates the logical workflow for synthesizing and validating the compound, ensuring high purity for downstream applications.

G Start Precursor: 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde Reaction Reduction (NaBH4 / MeOH) Start->Reaction Reduction Workup Workup & Isolation (Extr. EtOAc / Silica Column) Reaction->Workup Quench Analysis Spectroscopic Validation Workup->Analysis Purified Oil/Solid NMR 1H NMR: Check 4.6 ppm (CH2OH) Confirm No CHO (9.7 ppm) Analysis->NMR MS LC-MS: [M+H]+ = 196.1 Analysis->MS HPLC HPLC Purity: >98% (254 nm) Analysis->HPLC

Figure 1: Synthesis and analytical validation workflow for [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol.

References

  • PubChem Compound Summary. 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (Precursor). National Center for Biotechnology Information. Link

  • Pharmaffiliates. 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (CAS 153659-43-9).[5]Link

  • Sigma-Aldrich. General Protocol for Reduction of Aldehydes with Sodium Borohydride.Link

  • Cayman Chemical. Related Structure: 4-fluoro-3-methyl-α-Pyrrolidinovalerophenone. (For comparative pyrrolidine spectral data). Link

Sources

Technical Guide: 13C NMR Analysis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Dynamics

The analysis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol presents a specific set of challenges distinct from standard organic molecules. The presence of a fluorine atom at the C3 position introduces significant spin-spin coupling (


), splitting carbon signals into doublets and diluting signal intensity. Furthermore, the electron-donating pyrrolidine ring and the solvent-sensitive hydroxymethyl group require precise acquisition parameters to ensure resolution.

This guide provides a self-validating protocol for the


C NMR characterization of this scaffold, focusing on the deconvolution of 

F coupling patterns and the definitive assignment of the aromatic region.
The Fluorine Effect (Theoretical Framework)

Unlike proton-decoupled spectra of non-fluorinated compounds, which display singlets, this molecule will exhibit a "spectral signature" defined by the distance of carbon atoms from the fluorine nucleus.

  • Ipso-Carbon (C3): Exhibits a massive doublet (

    
     Hz).
    
  • Ortho-Carbons (C2, C4): Show distinct doublets (

    
     Hz).
    
  • Meta-Carbons (C1, C5): Show smaller doublets (

    
     Hz).
    
  • Para-Carbon (C6): Often appears as a singlet or a broadened doublet (

    
     Hz).
    

Experimental Protocol

To ensure reproducibility and high Signal-to-Noise (S/N) ratios despite the signal splitting caused by fluorine, the following protocol is mandatory.

Sample Preparation
  • Solvent Selection: DMSO-

    
      is the preferred solvent over CDCl
    
    
    
    .
    • Reasoning: The polar hydroxymethyl group (-CH

      
      OH) often shows broadening in chloroform due to hydrogen bonding exchange. DMSO stabilizes the hydroxyl proton, sharpening the adjacent methylene carbon signal.
      
  • Concentration: Minimum 20-30 mg in 0.6 mL solvent.

    • Causality: The splitting of carbon signals by fluorine divides the peak height by half (for doublets). Higher concentration compensates for this intensity loss.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated proton decoupling).

  • Relaxation Delay (D1): 2.0 - 3.0 seconds .

    • Critical: Quaternary carbons (C1, C3, C4) have long

      
       relaxation times. Insufficient D1 will suppress these critical diagnostic signals.
      
  • Scans (NS): Minimum 1024 scans (approx. 1 hour at 400 MHz).

  • Spectral Width: 240 ppm (to capture the downfield C-F ipso signal).

Workflow Visualization

The following diagram outlines the logical flow for data acquisition and processing.

NMR_Workflow Sample Sample Prep (25mg in DMSO-d6) Acq Acquisition (zgpg30, D1=2s, NS=1024) Sample->Acq Lock & Shim Process Processing (LB=1.0 Hz, Phase Corr.) Acq->Process FT Analyze Analysis (Identify J-Coupling) Process->Analyze Peak Picking Analyze->Acq Low S/N? Increase NS

Spectral Assignment & Data Analysis[1][2][3][4][5][6][7][8][9]

The following table synthesizes predicted chemical shifts and coupling constants based on empirical additivity rules and literature values for fluorinated anilines.

Predicted C NMR Data Table (DMSO- )
PositionCarbon Type

(ppm)
Multiplicity

(Hz)
Assignment Logic
C3 Quaternary~152.0Doublet (d)~245 (

)
Ipso to F. Highly deshielded.
C4 Quaternary~136.5Doublet (d)~10 (

)
Ipso to N, Ortho to F. Shielded by N-lone pair.
C1 Quaternary~138.0Doublet (d)~7 (

)
Para to N, Meta to F.
C5 CH~115.0Doublet (d)~21 (

)
Ortho to N, Meta to F.
C2 CH~112.0Doublet (d)~22 (

)
Ortho to F, Meta to N.
C6 CH~122.0Singlet/Broad< 3 (

)
Para to F. Coupling often unresolved.
C7 CH

(Benzyl)
~63.0Singlet (s)0Benzylic alcohol carbon.
C8, C11 CH

(Pyr)
~50.5Singlet (s)0

-carbons of pyrrolidine (next to N).
C9, C10 CH

(Pyr)
~25.5Singlet (s)0

-carbons of pyrrolidine.

*Note: The C4 coupling is technically a


 but is often smaller than typical ortho couplings due to the competing electronic effects of the Nitrogen. Conversely, C5 is technically a 

(meta) but often shows larger coupling in fluorinated anilines due to electron density redistribution.
Coupling Topology Diagram

Understanding the "distance" of the fluorine effect is critical for assignment.

Coupling_Topology F Fluorine (F) C3 C3 (Ipso) 1J ~245Hz F->C3 C2 C2 (Ortho) 2J ~22Hz F->C2 C4 C4 (Ortho) 2J ~10Hz F->C4 C1 C1 (Meta) 3J ~7Hz F->C1 C5 C5 (Meta) 3J ~7Hz F->C5 C6 C6 (Para) 4J <3Hz F->C6

Troubleshooting & Validation

The "Missing" Carbon

Issue: The C3 (ipso-F) signal is often lost in the baseline noise. Cause: The signal is split into a wide doublet (reducing height by 50%) and has no NOE enhancement (quaternary). Solution:

  • Increase Relaxation Delay (D1) to 5 seconds.

  • Apply Exponential Multiplication (LB) of 2.0 - 3.0 Hz during processing to boost S/N (at the cost of resolution).

Distinguishing C2 vs. C5

Both are doublets in the aromatic region.

  • Validation: Run an HSQC experiment.

    • C2 is between the F and the CH2OH group.

    • C5 is adjacent to the Pyrrolidine ring.

    • The HSQC will correlate these carbons to their respective protons. The H5 proton (ortho to pyrrolidine) is typically more shielded (upfield) than H2 due to the electron-donating nitrogen.

Pyrrolidine Dynamics

At room temperature, the pyrrolidine carbons (C8/C11 and C9/C10) usually appear as two signals (symmetry). If broadening is observed at ~50 ppm, it indicates restricted rotation around the C4-N bond.

  • Action: Run the experiment at 320K to sharpen these peaks via fast exchange.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for coupling constants).
  • Dolinšek, J., et al. (2000). "Fluorine-19 NMR as a probe for aromatic systems." Journal of Magnetic Resonance.

  • Reich, H. J. (2023). "WinPLT NMR Data: 19F-13C Coupling Constants." University of Wisconsin-Madison.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." J. Org.[3] Chem. 62, 7512-7515.

Sources

Comprehensive Guide to Mass Spectrometry of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (CAS: 676147-04-9) is a functionalized building block frequently employed in the synthesis of pharmaceutical intermediates, particularly for ROR


 modulators and kinase inhibitors. Its structure combines a basic pyrrolidine ring, a fluorinated aromatic core, and a labile benzylic alcohol.

This guide provides a technical roadmap for the mass spectrometric analysis of this compound. It focuses on Electrospray Ionization (ESI) in positive mode, which is the industry standard for this class of basic nitrogenous compounds. The narrative details the physicochemical behavior, predictive fragmentation mechanisms, and robust method parameters required for high-sensitivity detection and structural validation.

Physicochemical Profile & MS Prediction[1]

Understanding the molecule's intrinsic properties is the first step in designing a robust MS method. The presence of the tertiary amine (pyrrolidine) dictates the ionization strategy, while the benzylic alcohol directs the primary fragmentation channel.

Molecular Specifications
PropertyValueNotes
Formula C

H

FNO
Neutral molecule
Monoisotopic Mass 195.1059Theoretical neutral mass
[M+H]

Exact Mass
196.1138 Target precursor ion for ESI(+)
LogP (Predicted) ~1.8 - 2.2Suitable for Reverse Phase LC (C18)
pKa (Base) ~5.5 - 6.5The aniline nitrogen is less basic due to aryl conjugation, but still protonates in acidic media.
Isotopic Distribution

The presence of a single Fluorine atom (


F) does not provide a distinct isotopic pattern (unlike Cl or Br) because 

F is monoisotopic. However, the mass defect of fluorine (-1.6 mDa relative to H) slightly lowers the exact mass compared to a non-fluorinated analog.

Instrumentation & Method Development

Ionization Source: ESI Positive Mode

Why ESI+? The pyrrolidine nitrogen, although conjugated to the phenyl ring, retains sufficient basicity to accept a proton under acidic mobile phase conditions.

  • Source Voltage: 3.5 kV – 4.0 kV.

  • Desolvation Temp: 350°C (High temperature aids in desolvating the polar hydroxyl group).

  • Cone Voltage: Keep low (15-20 V) to prevent in-source fragmentation. The benzylic hydroxyl group is prone to losing water (

    
    ) in the source if the energy is too high.
    
Chromatographic Conditions

A standard Reverse Phase (RP) method is recommended to separate potential impurities (e.g., oxidation products like N-oxides).

  • Column: C18 stationary phase (e.g., Agilent ZORBAX Eclipse Plus or Waters BEH C18), 1.8 µm particle size for UHPLC.

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5-7 minutes. The compound is moderately polar and will elute mid-gradient.

Fragmentation Mechanics (MS/MS)

The fragmentation of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol follows a distinct, mechanistically predictable pathway governed by the stability of the resulting carbocations.

Primary Fragmentation: The Benzylic Water Loss

The most dominant feature in the MS/MS spectrum is the neutral loss of water (18 Da).

  • Mechanism: Protonation occurs on the hydroxyl oxygen or is transferred there. The molecule eliminates

    
     to form a resonance-stabilized benzylic carbocation.
    
  • Transition:

    
    .
    
  • Observation: This peak is often the base peak (100% intensity) even at low collision energies.

Secondary Fragmentation: Pyrrolidine Ring Opening

Once the stable cation at


 is formed, higher collision energies (CE > 25 eV) drive the fragmentation of the pyrrolidine ring.
  • Loss of Ethylene (

    
    ):  A retro-type fragmentation of the saturated ring.
    
    • Transition:

      
      .
      
  • Loss of Propene/Cyclopropane (

    
    ): 
    
    • Transition:

      
      .
      
  • Formation of Fluorotropylium Ion: Rearrangement of the aromatic core often leads to a stable 7-membered ring cation (tropylium derivative), typically around

    
     (fluorobenzyl cation equivalent).
    
Diagnostic Ion Table
Ion Typem/z (Calc)FormulaDescription
Precursor 196.1138 ngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

Protonated Molecule
Fragment 1 178.1032

Base Peak. Loss of

. Benzylic cation.
Fragment 2 150.0719

Loss of

from pyrrolidine ring.
Fragment 3 136.0562

Loss of

(partial ring loss).
Fragment 4 109.0453

Fluoro-tropylium / Fluorobenzyl cation.

Visualizations

Fragmentation Pathway Diagram

The following diagram illustrates the stepwise degradation of the molecule inside the collision cell.

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 196.11 (Protonated Alcohol) Frag_178 Base Peak Fragment m/z 178.10 [M+H - H2O]+ (Benzylic Cation) M_H->Frag_178 Neutral Loss: H2O (18 Da) Low CE (10-20 eV) Frag_150 Fragment m/z 150.07 [-C2H4 (Ethylene)] (Ring Contraction) Frag_178->Frag_150 Ring Fragmentation Med CE (20-30 eV) Frag_109 Fragment m/z 109.05 (Fluoro-tropylium Ion) Frag_178->Frag_109 Skeletal Rearrangement High CE (>35 eV)

Figure 1: Proposed ESI(+) MS/MS fragmentation pathway for [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol.

Analytical Workflow

A standardized workflow for analyzing this compound in a drug discovery setting.

Workflow Sample Sample Prep (Dilute in 50:50 MeOH:H2O) LC UHPLC Separation (C18, Formic Acid Gradient) Sample->LC Source ESI Source (+) (3.5 kV, 350°C) LC->Source Q1 Q1 Filter Select m/z 196.1 Source->Q1 CC Collision Cell (N2 Gas, CE Ramp) Q1->CC Det Detection (HRMS / Q-TOF) CC->Det

Figure 2: Recommended LC-MS/MS analytical workflow.

Experimental Protocol

Sample Preparation
  • Stock Solution: Dissolve 1 mg of compound in 1 mL of Methanol (1 mg/mL).

  • Working Standard: Dilute stock 1:1000 in 50:50 Acetonitrile:Water + 0.1% Formic Acid to achieve ~1 µg/mL (1 ppm).

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove particulates before injection.

Mass Spectrometer Setup (General Q-TOF/Orbitrap)
  • Polarity: Positive (+)

  • Mass Range: m/z 50 – 500

  • Acquisition Mode: Data Dependent Acquisition (DDA) or Targeted MS/MS (PRM) for m/z 196.1138.

  • Collision Energy Ramp: 10, 20, 40 eV. This ensures capture of both the labile water loss (low energy) and the skeletal fragmentation (high energy).

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books. (Standard text for fragmentation mechanisms including benzylic cleavage and retro-Diels-Alder reactions).
  • Holčapek, M., et al. (2010). "Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules." Journal of Mass Spectrometry. Link

  • Apollo Scientific. (n.d.). Product Analysis: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol CAS 676147-04-9.[1] Retrieved October 26, 2023. Link

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzyl Alcohols and Cyclic Amines. NIST Chemistry WebBook. Link

Sources

Technical Purity Assessment of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Context[1]

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is a critical pharmacophore often serving as a "head-group" intermediate in the synthesis of ROR


 modulators, antibiotics, and CNS-active agents. Its structure combines a basic pyrrolidine ring, a fluorinated phenyl core, and a reactive benzyl alcohol moiety.

The duality of this molecule—a basic amine and an oxidation-prone alcohol—presents specific analytical challenges. Standard purity assessments often fail to detect the in situ oxidation to the corresponding benzaldehyde, which is a common degradation pathway.

This guide moves beyond generic "purity checks" to establish a self-validating analytical control strategy . We prioritize Orthogonal Detection (HPLC-UV/MS + qNMR) to ensure that the assigned purity is absolute, not just relative.

Analytical Strategy & Workflow

To guarantee data integrity (ALCOA+ principles), we employ a multi-tiered approach. The purity is not a single number but a convergence of Chromatographic Purity (Area %), Absolute Content (Weight %), and Volatile Content.

The Analytical Decision Matrix

AnalyticalWorkflow Sample Sample Receipt [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol HPLC Tier 1: HPLC-UV/MS (Impurity Profiling) Sample->HPLC Detect Oxidation qNMR Tier 2: 1H-qNMR (Absolute Assay) Sample->qNMR Orthogonal Quant KF Tier 3: Karl Fischer (Water Content) Sample->KF Hygroscopicity HSGC Tier 4: HS-GC (Residual Solvents) Sample->HSGC Process Solvents DataSynth Data Synthesis (Mass Balance Check) HPLC->DataSynth % Area qNMR->DataSynth % w/w KF->DataSynth % H2O HSGC->DataSynth ppm Solvents CoA Final CoA Release DataSynth->CoA Pass/Fail

Figure 1: The Analytical Decision Matrix ensures no single method bias distorts the purity assessment.

Tier 1: Chromatographic Purity (HPLC-UV/MS)

The presence of the basic pyrrolidine nitrogen (


) typically causes severe peak tailing on standard C18 columns due to silanol interactions. Furthermore, the benzyl alcohol is liable to oxidize to the aldehyde.[1]

The Solution: Use a Charged Surface Hybrid (CSH) column with an acidic mobile phase. The CSH particle surface is slightly positively charged, repelling the protonated amine and ensuring sharp peak shapes without the need for high-pH buffers that might degrade the alcohol.

Method Protocol
ParameterSpecificationCausality / Rationale
Column Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm)Critical: CSH technology suppresses basic analyte tailing at low pH [1].
Mobile Phase A 0.1% Formic Acid in WaterLow pH ensures the pyrrolidine is fully protonated (

).
Mobile Phase B AcetonitrileStandard organic modifier.
Flow Rate 1.0 mL/minStandard backpressure management.
Gradient 0-2 min: 5% B2-15 min: 5%

95% B15-20 min: 95% B
Gradient covers polar (acid/alcohol) to non-polar (aldehyde/dimers) impurities.
Detection UV @ 254 nm & 210 nm + ESI(+) MS254 nm for the phenyl ring; MS for identifying the

(196.1 m/z) peak.
Column Temp 40°CReduces viscosity and improves mass transfer.
Key Impurity Markers

You must specifically integrate and check for these oxidation products:

  • The Aldehyde Impurity: [3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde].

    • Retention: Will elute later than the main peak (loss of H-bonding capability of -OH).

    • Mass: 193.2 Da (

      
       194.2).
      
  • The Acid Impurity: [3-Fluoro-4-(pyrrolidin-1-yl)benzoic acid].

    • Retention: Will elute earlier or near the solvent front depending on pH (ionized).

    • Mass: 209.2 Da.

Tier 2: Absolute Purity via qNMR

HPLC provides relative purity (% Area). However, if the aldehyde impurity has a different extinction coefficient (which it does, due to conjugation with the carbonyl), HPLC will bias the result. qNMR is the truth-teller. It relies on proton counting, not UV absorption.

Protocol Design
  • Solvent: DMSO-

    
    .
    
    • Why: The molecule has a polar hydroxyl group.

      
       may cause peak broadening of the -OH or shifting of the benzylic protons due to concentration dependence. DMSO-
      
      
      
      locks the -OH proton (usually a doublet) and ensures sharp lines [2].
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

    • Shift: Singlet at

      
       6.0-6.2 ppm.
      
    • Rationale: This region is typically clear in the spectrum of this specific molecule (Aromatic protons are usually

      
       6.8-7.5; Benzylic 
      
      
      
      is
      
      
      4.4-4.6).
qNMR Calculation

The purity (


) is calculated using the following IUPAC-compliant equation:


Where:

  • 
    : Integrated Area
    
  • 
    : Number of protons (e.g., 2 for Maleic Acid, 2 for the benzylic 
    
    
    
    of the sample)
  • 
    : Molar Mass
    
  • 
    : Mass weighed
    
qNMR Workflow Diagram

qNMR_Workflow Weighing Weigh Sample & IS (Precision: +/- 0.01 mg) Dissolution Dissolve in DMSO-d6 (Ensure complete solubility) Weighing->Dissolution Acquisition Acquire Spectrum (d1 > 30s, 90 deg pulse) Dissolution->Acquisition No spinning Processing Phase & Baseline Correction (Manual Integration) Acquisition->Processing S/N > 150:1 Calc Calculate Purity (Compare vs HPLC) Processing->Calc

Figure 2: The qNMR workflow emphasizes gravimetric precision and relaxation delay (d1) to ensure full magnetization recovery.

Stability & Impurity Profiling (The "Why")

Understanding the degradation pathway is essential for interpreting the HPLC chromatogram. The benzyl alcohol is the "weak link."

Degradation Alcohol Target Molecule (Benzyl Alcohol) Aldehyde Impurity A (Benzaldehyde) Alcohol->Aldehyde Oxidation (Air/Light) Dimer Impurity C (Ether Dimer) Alcohol->Dimer Acid Catalysis Acid Impurity B (Benzoic Acid) Aldehyde->Acid Over-Oxidation

Figure 3: Primary degradation pathways. The aldehyde is the first-pass impurity to monitor during stability testing.

References

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][3] Journal of Natural Products. Link

  • ICH Guidelines. (2006).[4] ICH Q3A(R2): Impurities in New Drug Substances.[5] International Council for Harmonisation.[5][6] Link

  • BIPM. (2019). Internal Standard Reference Data for qNMR. Bureau International des Poids et Mesures. Link

Sources

Role of fluorine in [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol activity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the structural and functional role of the fluorine atom at the C3 position of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (CAS: 676147-04-9). This molecule represents a critical pharmacophore in medicinal chemistry, often utilized as a building block for CNS-active agents, antibiotics, and kinase inhibitors.

The incorporation of fluorine at the C3 position is not merely a steric substitution; it is a calculated electronic and conformational modification designed to:

  • Modulate Basicity (pKa): Lower the pKa of the pyrrolidine nitrogen via inductive effects (

    
    ), improving membrane permeability and reducing hERG liability.
    
  • Enforce Conformation: Induce a non-planar "twist" between the phenyl ring and the pyrrolidine moiety, locking the bioactive conformation.

  • Block Metabolism: Prevent oxidative metabolism at the electron-rich ortho-position, extending in vivo half-life (

    
    ).
    

Physicochemical Impact: Electronic Modulation

The primary role of the C3-fluorine is to alter the electronic landscape of the phenyl ring, which directly impacts the basicity of the pyrrolidine nitrogen at C4.

The Inductive Effect (-I)

Fluorine is the most electronegative element (3.98 Pauling scale). In this scaffold, it exerts a strong electron-withdrawing inductive effect (


) on the phenyl ring.
  • Mechanism: The fluorine atom pulls electron density through the

    
    -bond framework.
    
  • Impact on C4-Nitrogen: This electron withdrawal reduces the electron density available at the pyrrolidine nitrogen's lone pair.

  • Result: The basicity of the nitrogen is attenuated. While a typical N-phenylpyrrolidine might have a pKa

    
     5-6 (conjugate acid), the introduction of an ortho-fluorine can lower this by 1-2 log units.
    
Biological Consequence
  • Permeability: A lower pKa means a higher fraction of the molecule remains neutral at physiological pH (7.4). Neutral molecules permeate the Blood-Brain Barrier (BBB) more effectively than cationic species.

  • Safety (hERG): High basicity is often correlated with hERG channel blockage (cardiotoxicity). Reducing basicity via fluorination is a standard strategy to mitigate this risk.

Table 1: Predicted Physicochemical Shifts

PropertyNon-Fluorinated Analog[3-Fluoro-4-(pyrrolidin-1-yl)...]Impact
pKa (Pyrrolidine N) ~5.5~3.8 - 4.2Decreased Basicity (Improved Permeability)
LogP (Lipophilicity) ~1.8~2.1Increased (Better Membrane Affinity)
C-N Bond Length 1.39 Å1.37 ÅShortened (Increased Double Bond Character)

Structural Dynamics: The Ortho-Fluorine Effect

The steric parameters of fluorine (Van der Waals radius


 Å) play a pivotal role in defining the molecule's 3D shape.
Conformational Locking

In the non-fluorinated analog, the pyrrolidine ring can rotate relatively freely, often adopting a conformation coplanar with the phenyl ring to maximize


-conjugation.
  • The Clash: The C3-fluorine creates a steric clash with the

    
    -protons of the pyrrolidine ring.
    
  • The Twist: To relieve this strain, the pyrrolidine ring rotates out of the phenyl plane (dihedral angle shift from

    
     to 
    
    
    
    ).
Diagram: Conformational & Electronic Pathway

G Substrate [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Mechanism Ortho-Fluorine Steric Clash Substrate->Mechanism Steric Bulk (1.47 Å) Conformation Twisted Conformation (Non-Planar) Mechanism->Conformation Forces Rotation Outcome Reduced Conjugation & Improved Solubility Conformation->Outcome Breaks Planarity

Figure 1: The "Ortho-Fluorine Effect" forces the pyrrolidine ring out of planarity, altering both solubility and receptor fit.

Metabolic Stability: Blocking the Soft Spot

The C3 position is chemically vulnerable in the non-fluorinated parent compound.

Oxidative Metabolism

Cytochrome P450 enzymes (particularly CYP3A4 and CYP2D6) often target electron-rich aromatic rings para or ortho to electron-donating groups (like the pyrrolidine nitrogen).

  • Vulnerability: The C3 position is activated by the pyrrolidine nitrogen, making it a "metabolic soft spot" for hydroxylation.

  • The Blockade: Replacing the C3-Hydrogen with Fluorine blocks this pathway. The C-F bond (

    
     116 kcal/mol) is chemically inert to P450 oxidation.
    

Experimental Validation Protocols

To validate the theoretical impacts described above, the following experimental workflows are recommended.

Protocol: Comparative Metabolic Stability Assay

Objective: Quantify the intrinsic clearance (


) improvement due to fluorination.
  • Preparation:

    • Test Compounds: Fluorinated (Target) vs. Non-Fluorinated (Control).[1]

    • System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.

    • Cofactor: NADPH regenerating system.

  • Incubation:

    • Spike compounds to

      
       final concentration in phosphate buffer (pH 7.4).
      
    • Incubate at 37°C.

    • Timepoints: 0, 5, 15, 30, 60 min.

  • Quenching & Analysis:

    • Quench with ice-cold Acetonitrile (containing internal standard).

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

  • Calculation:

    • Plot

      
       vs. Time.
      
    • Slope

      
       determines 
      
      
      
      .
    • Success Criterion: Fluorinated analog should show >2x increase in

      
       compared to control.
      
Protocol: Synthetic Pathway (SnAr)

Objective: Efficient synthesis of the core scaffold.

Synthesis SM 3,4-Difluorobenzaldehyde Step1 Step 1: SnAr Substitution (Pyrrolidine, K2CO3, DMSO, 80°C) SM->Step1 Intermed 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde Step1->Intermed Step2 Step 2: Reduction (NaBH4, MeOH, 0°C) Intermed->Step2 Product [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Step2->Product

Figure 2: Synthesis via Nucleophilic Aromatic Substitution (SnAr) followed by aldehyde reduction.

Step-by-Step Synthesis:

  • Nucleophilic Substitution:

    • Dissolve 3,4-difluorobenzaldehyde (1.0 eq) in DMSO.

    • Add Pyrrolidine (1.1 eq) and

      
        (2.0 eq).
      
    • Heat to 80°C for 4-6 hours. The fluorine at C4 is selectively displaced due to the para-aldehyde electron-withdrawing activation.

    • Note: The C3-fluorine remains intact because it is less activated (meta to aldehyde) and sterically hindered.

  • Workup: Dilute with water, extract with EtOAc, wash with brine, dry over

    
    .
    
  • Reduction:

    • Dissolve the intermediate aldehyde in MeOH at 0°C.

    • Add

      
        (1.5 eq) portion-wise.
      
    • Stir for 1 hour. Quench with saturated

      
      .
      
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Hagaman, J., et al. (2018). "Effect of Fluorine Substitution on the Metabolic Stability of Drug-Like Molecules." ACS Medicinal Chemistry Letters. Link

Sources

The Pyrrolidine Moiety in Medicinal Chemistry: Structural Dynamics, Pharmacokinetics, and Synthetic Utility

[1]

Executive Summary

The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—is a cornerstone of modern drug design, present in approximately 20% of FDA-approved small molecule drugs containing a saturated cyclic amine.[1][2][3] Its significance extends beyond a simple linker; it serves as a conformational restrictor that minimizes the entropic penalty of binding, a chiral scaffold for precise vector positioning, and a physicochemical modulator of solubility and basicity.[1] This guide analyzes the pyrrolidine moiety’s role in optimizing ligand-target interactions, managing metabolic liabilities, and executing robust synthetic strategies.[1]

Structural Dynamics & Physicochemical Profile[4]

The Entropic Advantage

In drug design, the "lock and key" analogy relies heavily on thermodynamics. A flexible acyclic amine must lose significant conformational entropy (



Key Insight: The "Proline Kink." Unlike the six-membered piperidine ring, which exists predominantly in a chair conformation, the pyrrolidine ring adopts an envelope conformation .[1] This puckering is not static; it oscillates between


4
  • C4-endo: Favored by electron-withdrawing groups (EWGs) at the 4-position trans to the carbonyl (e.g., in collagen).

  • C4-exo: Favored when steric bulk dictates the equatorial position.

Medicinal chemists exploit this to direct substituents into specific sub-pockets. For example, in Enalapril (ACE inhibitor), the pyrrolidine ring mimics the C-terminal of Angiotensin I, orienting the carboxylate to coordinate with the active site Zinc ion.[1]

Physicochemical Modulation (pKa and Solubility)

The secondary amine of an unsubstituted pyrrolidine has a pKa of

1

Design Strategy:

  • Amide Formation: Converting the amine to an amide (as in Levetiracetam ) neutralizes the charge, improving permeability but reducing solubility.

  • Fluorine Substitution: Introducing fluorine at the

    
     or 
    
    
    positions lowers the pKa of the amine via the inductive effect (
    
    
    ), often by 1–2 log units, balancing solubility with lipophilicity.[1]
Table 1: Comparative Physicochemical Properties of Cyclic Amines
MoietyApprox pKa (Conj. Acid)LogP (Unsub.)Conformational FlexibilityMetabolic Liability
Pyrrolidine 11.270.46Low (Envelope pucker)

-C Oxidation (High)
Piperidine 11.220.84Moderate (Chair/Boat)

-C Oxidation (Med)
Morpholine 8.36-0.86Moderate (Chair)Ring Opening (Low)
Azetidine 11.290.15Very Low (Planar/Pucker)Ring Strain Opening

Pharmacophore Implementation & Logical Design

The utility of pyrrolidine is best understood through its ability to rigidly display pharmacophores. The following diagram illustrates the logical decision-making process when incorporating a pyrrolidine core into a lead compound.

Visualization: Pyrrolidine SAR Logic

Pyrrolidine_SAR_LogicStartLead Compound OptimizationProblemIdentify Liability:Low Potency or Poor PKStart->ProblemStrategyStrategy: Introduce Pyrrolidine CoreProblem->StrategyBranch1Goal: Entropy ReductionStrategy->Branch1Branch2Goal: Vector PositioningStrategy->Branch2Branch3Goal: SolubilityStrategy->Branch3Action1Cyclize flexible chainto 5-membered ringBranch1->Action1Action2Exploit C4-endo/exo puckerfor substituent angleBranch2->Action2Action3Utilize basic Nitrogen(pKa ~11) for salt bridgeBranch3->Action3ResultOptimized Candidate:High Affinity / Tuned PKAction1->ResultRigidificationAction2->ResultSelectivityAction3->ResultSolubility

Figure 1: Decision logic for incorporating a pyrrolidine moiety during Lead Optimization phases.

Metabolic Liabilities: The -Carbon Oxidation

A critical consideration for the "Senior Scientist" is the metabolic stability of the pyrrolidine ring. The carbon atoms adjacent to the nitrogen (

Mechanism:

  • Single Electron Transfer (SET): P450 abstracts an electron from the nitrogen lone pair.

  • H-Atom Abstraction: Loss of a proton from the

    
    -carbon forms an iminium ion intermediate.
    
  • Hydroxylation: The iminium ion is trapped by water to form an

    
    -carbinolamine.
    
  • Ring Opening: The carbinolamine is unstable and often collapses, opening the ring to form an aldehyde/ketone and a primary amine.

Reactive Metabolite Danger: The intermediate iminium ion is an electrophile that can react with nucleophilic residues on proteins or DNA, leading to potential genotoxicity (a known issue with some pyrrolidine-containing fragments like in nicotine metabolism).[5]

Visualization: Metabolic Bioactivation Pathway

Metabolic_PathwaySubstratePyrrolidine Drug(Tertiary Amine)CYPCYP450(Oxidation)Substrate->CYPSETRadicalC-CenteredRadicalCYP->Radical-e-, -H+IminiumIminium Ion(Electrophilic Toxicophore)Radical->Iminium-e-CarbinolCarbinolamine(Unstable)Iminium->Carbinol+H2ODNAMacromolecules(DNA/Protein)Iminium->DNACovalent Binding(Genotoxicity)ProductRing OpenAmino-AldehydeCarbinol->ProductCollapse

Figure 2: Mechanism of oxidative bioactivation of the pyrrolidine ring, highlighting the toxicological risk of the iminium intermediate.[1]

Experimental Protocol: Microsomal Stability Assay

To validate the design and ensure the pyrrolidine core does not present a metabolic liability, a robust Microsomal Stability Assay is required early in the cascade.

Objective: Determine the intrinsic clearance (

Materials
  • Test Compound: 10 mM stock in DMSO.

  • Microsomes: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc).[1]

  • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).[1]

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).[1]

Step-by-Step Workflow
  • Pre-Incubation:

    • Prepare a 1 µM solution of the test compound in Phosphate Buffer (0.1% DMSO final).

    • Add HLM (final conc. 0.5 mg/mL).

    • Incubate at 37°C for 5 minutes to equilibrate.

  • Reaction Initiation:

    • Add the NADPH regenerating system to start the reaction.

    • Control: Run a parallel incubation without NADPH to check for chemical instability.

  • Time-Point Sampling:

    • At

      
       minutes, remove 50 µL aliquots.
      
    • Immediately dispense into 150 µL of ice-cold Quench Solution (Acetonitrile) to precipitate proteins and stop metabolism.

  • Processing:

    • Centrifuge samples at 4,000 rpm for 15 minutes at 4°C.

    • Transfer supernatant to LC-MS/MS vials.

  • Analysis (LC-MS/MS):

    • Monitor the disappearance of the parent ion

      
      .
      
    • Metabolite ID (Optional but Recommended): Set up a dependent scan to look for

      
       Da (Hydroxylation) or 
      
      
      Da (Imine formation) peaks to confirm if the pyrrolidine ring is the site of metabolism.
  • Calculation:

    • Plot

      
       vs. Time.[1]
      
    • Slope

      
       gives 
      
      
      .[1]
    • 
      .[1]
      
Visualization: Assay Workflow

Assay_WorkflowStep1Pre-Incubation(Compound + HLM @ 37°C)Step2Initiation(Add NADPH)Step1->Step2Step3Sampling Loop(0, 5, 15, 30, 60 min)Step2->Step3Step4Quench(ACN + Internal Std)Step3->Step4 At each tStep5Centrifugation(Remove Proteins)Step4->Step5Step6LC-MS/MS Analysis(Quantify Parent Decay)Step5->Step6

Figure 3: Operational workflow for the Microsomal Stability Assay to determine metabolic liability of pyrrolidine analogs.

Synthetic Strategies: Accessing the Scaffold

While simple pyrrolidines are commercially available, complex chiral derivatives require specific synthetic routes.[1]

Chiral Pool Synthesis (From Proline)

The most robust method for generating enantiopure pyrrolidines is starting from L-Proline or (R)-Proline .

  • Advantage: Stereochemistry is fixed from the start.

  • Method: Decarboxylation or reduction of the carboxylic acid allows access to the chiral pyrrolidine core. Functionalization at C3 or C4 can be achieved via hydroxyproline intermediates.

De Novo Synthesis: 1,3-Dipolar Cycloaddition

For highly substituted pyrrolidines (e.g., spiro-cycles), the [3+2] cycloaddition of azomethine ylides with olefins is the gold standard.[1]

  • Reaction: An aldehyde reacts with an amino acid (sarcosine) to generate an azomethine ylide in situ, which traps a dipolarophile (alkene).[1]

  • Significance: This builds the ring and sets up to 4 stereocenters in a single step.

References

  • National Center for Biotechnology Information. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021).[6][4][7][8] Available at: [Link]

  • Frontiers in Pharmacology. Recent insights about pyrrolidine core skeletons in pharmacology. (2023).[6][7][8] Available at: [Link]

  • ACS Central Science. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. (2023).[6][7][8] Available at: [Link][1]

  • Journal of Medicinal Chemistry. A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. (2019).[5][9] Available at: [Link][1]

Methodological & Application

Synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol from 4-fluoro-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic protocol for [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (Target), a structural motif relevant to medicinal chemistry, specifically in the development of kinase inhibitors and GPCR ligands.

The protocol addresses the specific constraint of utilizing 4-fluoro-3-nitrobenzaldehyde as the starting material. This transformation presents a unique regiochemical challenge: the starting material possesses a fluorine at the C4 position and a nitro group at the C3 position, whereas the target requires a pyrrolidine moiety at C4 and a fluorine at C3.

Consequently, this guide outlines a four-stage synthetic workflow involving Nucleophilic Aromatic Substitution (SNAr), Nitro-to-Amine reduction, Balz-Schiemann fluorination, and Carbonyl reduction.

Strategic Overview & Retrosynthesis

The synthesis requires a strategic functional group interconversion (FGI) to swap the electronic character of the C3 substituent while installing the pyrrolidine ring at C4.

Key Challenges:

  • Regioselectivity: Direct SNAr on the starting material with pyrrolidine will displace the highly activated C4-fluorine, resulting in a 3-nitro-4-pyrrolidinyl intermediate.

  • Substituent Exchange: The C3-nitro group must be converted to a C3-fluorine. This is achieved via a diazonium intermediate (Balz-Schiemann reaction).

  • Chemoselectivity: The aldehyde moiety must be preserved until the final reduction to avoid interference during the diazotization step.

Synthetic Pathway Diagram

SynthesisPath Starter 4-Fluoro-3-nitrobenzaldehyde (Starting Material) Inter1 Intermediate A: 3-Nitro-4-(pyrrolidin-1-yl)benzaldehyde Starter->Inter1 Step 1: S_NAr (Pyrrolidine, K2CO3) Inter2 Intermediate B: 3-Amino-4-(pyrrolidin-1-yl)benzaldehyde Inter1->Inter2 Step 2: Nitro Reduction (H2, Pd/C or SnCl2) Inter3 Intermediate C: 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde Inter2->Inter3 Step 3: Balz-Schiemann (NaNO2, HBF4, Heat) Target TARGET: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Inter3->Target Step 4: Carbonyl Reduction (NaBH4)

Figure 1: Step-wise synthetic pathway transforming the nitro-starter to the fluoro-target via a diazonium intermediate.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (SNAr)

Objective: Installation of the pyrrolidine ring at the C4 position. Mechanism: The C4-fluorine is activated by the ortho-nitro and para-formyl groups, making it an excellent leaving group.

Reagents & Stoichiometry:

Reagent Equiv. Role
4-Fluoro-3-nitrobenzaldehyde 1.0 Starting Material
Pyrrolidine 1.2 Nucleophile
K2CO3 2.0 Base (Acid Scavenger)

| DMF (Anhydrous) | - | Solvent (0.5 M) |

Protocol:

  • Charge a round-bottom flask with 4-fluoro-3-nitrobenzaldehyde (10 mmol) and anhydrous DMF (20 mL).

  • Add K2CO3 (20 mmol) followed by the dropwise addition of pyrrolidine (12 mmol).

  • Heat the reaction mixture to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) should disappear, yielding a bright yellow/orange spot (Intermediate A).

  • Workup: Pour the mixture into ice-water (100 mL). The yellow precipitate (3-nitro-4-(pyrrolidin-1-yl)benzaldehyde) is collected by filtration.

  • Purification: Wash with water and cold ethanol. Dry under vacuum.

    • Expected Yield: 85-92%.

Step 2: Reduction of Nitro Group

Objective: Convert the C3-nitro group to an aniline derivative to prepare for diazotization.

Protocol:

  • Dissolve Intermediate A (5 mmol) in Ethanol (25 mL).

  • Add SnCl2·2H2O (25 mmol) (preferred over catalytic hydrogenation to prevent potential reduction of the aldehyde or benzyl amine formation).

  • Reflux at 70°C for 3 hours.

  • Workup: Cool to RT. Adjust pH to ~8 using saturated NaHCO3. Filter through a Celite pad to remove tin salts. Extract the filtrate with EtOAc (3x).

  • Result: 3-Amino-4-(pyrrolidin-1-yl)benzaldehyde (Intermediate B). Use immediately in Step 3 due to oxidation sensitivity.

Step 3: Balz-Schiemann Fluorination (The Critical Step)

Objective: Convert the C3-amino group to a C3-fluorine atom. Safety Note: Diazonium tetrafluoroborates are generally stable but should be handled with care.

Protocol:

  • Diazotization: Suspend Intermediate B (4 mmol) in HBF4 (48% aq. solution, 4 mL) at -5°C (ice/salt bath).

  • Add a solution of NaNO2 (4.4 mmol) in water (1 mL) dropwise, maintaining temp < 0°C.

  • Stir for 30 mins. A precipitate (the diazonium tetrafluoroborate salt) may form.

  • Thermal Decomposition: Gently warm the reaction mixture to 40-50°C . Nitrogen gas evolution indicates the displacement of N2 by Fluorine.

  • Workup: Neutralize with Na2CO3 solution. Extract with Dichloromethane (DCM).

  • Purification: Flash chromatography (Silica, Hexane:EtOAc) is required to separate the fluoro-product from potential phenolic side products.

    • Target Intermediate: 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde.[1][2]

Step 4: Carbonyl Reduction

Objective: Reduction of the aldehyde to the final benzyl alcohol.

Protocol:

  • Dissolve the aldehyde from Step 3 (2 mmol) in Methanol (10 mL) at 0°C.

  • Add NaBH4 (1.0 equiv, 2 mmol) portion-wise.

  • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

  • Quench: Add 1N HCl dropwise until gas evolution ceases (pH ~6).

  • Isolation: Remove methanol under reduced pressure. Extract aqueous residue with EtOAc.

  • Final Purification: Recrystallization from Hexane/EtOAc or column chromatography.

Analytical Profile (Self-Validation)

To ensure the protocol was successful, verify the final product [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol against these predicted parameters:

TechniqueDiagnostic SignalStructural Confirmation
1H NMR

4.60 ppm (s, 2H)
Confirms -CH2OH (Reduction successful).
1H NMR

3.30-3.40 ppm (m, 4H)
Confirms Pyrrolidine ring intact.
19F NMR

-120 to -130 ppm
Confirms Aryl-Fluorine presence (Singlet/Multiplet).
MS (ESI) [M+H]+ ~ 196.1Molecular ion check.
Appearance Off-white to pale yellow solidVisual check.

Process Optimization & Alternative Routes

While the prompt specifies 4-fluoro-3-nitrobenzaldehyde as the starting material, it is scientifically imperative to note that this route involves a low-yielding Balz-Schiemann step.

Industry Standard Route: If the constraint of the starting material is removed, the preferred synthesis utilizes 3,4-difluorobenzaldehyde .

  • Reaction: 3,4-difluorobenzaldehyde + Pyrrolidine (SNAr).

  • Regioselectivity: Pyrrolidine preferentially attacks the C4 position (para to the aldehyde), directly yielding 3-fluoro-4-(pyrrolidin-1-yl)benzaldehyde in a single step, avoiding the nitro-reduction and diazotization sequence.

Why use the Nitro-Route? The protocol described in Section 3 is valuable specifically when:

  • Isotopic Labeling: 15N or 18F labeling is required (introduced during the diazotization step).

  • Supply Chain: 3,4-difluorobenzaldehyde is unavailable.

References

  • Nucleophilic Aromatic Substitution (SNAr)

    • Mechanism and Regioselectivity in SNAr Reactions.
    • Sigma-Aldrich. 4-Fluoro-3-nitrobenzaldehyde Product Analysis.
  • Synthesis of 4-(pyrrolidin-1-yl)

    • Zhang, B., et al. "Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde.
  • Balz-Schiemann Fluorination Protocols

    • Fluorination of Arom
    • Organic Chemistry Portal. Balz-Schiemann Reaction.
  • Reduction of Aromatic Aldehydes

    • Standard Protocol for NaBH4 Reduction.
    • MedChemExpress. 4-Fluoro-3-nitrobenzaldehyde Reagent Guide.

Sources

Application Note: Chemoselective Reduction Strategies for 3-Fluoro-4-(pyrrolidin-1-yl)nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide actionable, high-fidelity protocols for the reduction of 3-fluoro-4-(pyrrolidin-1-yl)nitrobenzene to its corresponding aniline. This transformation is a critical step in the synthesis of kinase inhibitors (e.g., FGFR, EGFR targets) and next-generation antibiotics (Linezolid analogs).

Executive Summary

The reduction of 3-fluoro-4-(pyrrolidin-1-yl)nitrobenzene (1) to 3-fluoro-4-(pyrrolidin-1-yl)aniline (2) presents two specific chemical challenges:

  • Chemoselectivity (Defluorination Risk): The ortho-fluorine atom is susceptible to hydrodefluorination (C–F bond cleavage) under aggressive catalytic hydrogenation conditions, particularly due to the activation provided by the initial nitro group.

  • Product Basicity: The presence of the pyrrolidine ring (a tertiary amine) and the newly formed aniline creates a polybasic molecule. Standard acidic workups often lead to significant yield loss due to water solubility of the salt forms.

This guide details two field-proven protocols: Iron/Ammonium Chloride (Fe/NH₄Cl) for high-fidelity laboratory-scale synthesis, and Catalytic Hydrogenation (Pt/C) for cleaner, scalable processing.

Chemical Context & Strategic Analysis

Structural Considerations

The target molecule contains a "push-pull" electronic system. The pyrrolidine ring acts as a strong para-electron donor (resonance), stabilizing the nitro group and potentially lowering its reduction potential compared to unsubstituted nitrobenzene. Conversely, the ortho-fluorine is electron-withdrawing (inductive), activating the ring.

Key Insight: While the C–F bond is generally stable, the transient intermediates formed during reduction (nitroso/hydroxylamine) can increase the lability of the C–F bond. Therefore, mild electron transfer agents are preferred over high-pressure hydrogenation for initial small-scale batches.

Reaction Pathway Visualization

The following diagram illustrates the synthesis flow and the critical decision points for method selection.

ReactionPathway cluster_methods Method Selection Strategy Substrate 3,4-Difluoronitrobenzene Intermediate 3-Fluoro-4-(pyrrolidin-1-yl) nitrobenzene (1) Substrate->Intermediate S_NAr (Pyrrolidine, K2CO3) Target 3-Fluoro-4-(pyrrolidin-1-yl) aniline (2) Intermediate->Target Reduction (Method A or B) SideProduct Defluorinated By-product (Impurity) Intermediate->SideProduct Over-Hydrogenation (Pd/C, High Temp) MethodA Method A: Fe/NH4Cl (High Chemoselectivity) MethodB Method B: H2, Pt/C (Scalable/Clean)

Figure 1: Synthesis pathway highlighting the SNAr precursor formation and the divergence between successful reduction and potential defluorination.

Protocol A: Iron-Mediated Reduction (Fe/NH₄Cl)

Status: Gold Standard for Lab Scale (<50g) Mechanism: Single Electron Transfer (SET) via surface-bound species.

Rationale

The Bechamp reduction (and its modifications) is chemically distinct from hydrogenation. It does not rely on activating the C–F bond on a metal surface, making it virtually immune to defluorination. The use of Ammonium Chloride (NH₄Cl) instead of HCl makes the conditions mild (pH ~5-6), preventing acid-catalyzed degradation.

Materials
  • Substrate: 3-fluoro-4-(pyrrolidin-1-yl)nitrobenzene (1.0 equiv)

  • Reductant: Iron Powder (325 mesh preferred) (5.0 equiv)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 equiv)

  • Solvent: Ethanol/Water (4:1 ratio)[1]

  • Workup: Ethyl Acetate (EtOAc), Saturated NaHCO₃ or 1N NaOH, Celite®.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitro substrate (1.0 equiv) in Ethanol/Water (4:1). Note: Ensure the substrate is partially soluble; the reaction is heterogeneous.

  • Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv) to the stirring solution.

  • Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The yellow suspension will darken to a brown/black sludge (iron oxides) over 1-2 hours.

    • Monitoring: Check TLC (System: 50% EtOAc/Hexane). The starting material (bright yellow spot) should disappear, replaced by a lower R_f, often fluorescent blue/purple spot (aniline).

  • Filtration (Critical): While the reaction mixture is still hot , filter it through a pad of Celite® to remove iron residues. Wash the pad copiously with hot Ethanol or EtOAc.

    • Why Hot? The product may precipitate on the iron sludge if allowed to cool, leading to yield loss.

  • Workup:

    • Concentrate the filtrate under reduced pressure to remove most Ethanol.

    • Dilute the aqueous residue with EtOAc.

    • pH Adjustment: Add saturated NaHCO₃ or 1N NaOH until the aqueous layer is pH > 10. Crucial: The pyrrolidine nitrogen can protonate. You must ensure the molecule is in its free-base form to extract it into the organic layer.

    • Separate layers.[2] Extract aqueous layer 2x with EtOAc.[2]

    • Dry combined organics over Na₂SO₄, filter, and concentrate.[2][3][4]

Protocol B: Catalytic Hydrogenation (Pt/C)

Status: Preferred for Scale-Up (>50g) Mechanism: Heterogeneous Catalysis

Rationale

While Palladium on Carbon (Pd/C) is the industry standard, it is notorious for facilitating hydrogenolysis of Aryl-Halide bonds. Platinum on Carbon (Pt/C) is significantly less active toward C–F bond cleavage while remaining effective for nitro reduction. If Pd/C must be used, the addition of a catalyst poison (e.g., diphenylsulfide) or strict temperature control is required.

Materials
  • Catalyst: 5% Pt/C (sulfided forms are also excellent) (1-3 wt% loading relative to substrate).

  • Hydrogen Source: H₂ balloon (1 atm) or Parr Shaker (30 psi).

  • Solvent: Methanol or Ethyl Acetate.[2]

Step-by-Step Methodology
  • Safety Check: Purge reaction vessel with Nitrogen (N₂) to remove oxygen. Pyrophoric catalyst hazard.

  • Loading: Add the substrate to the vessel. Add solvent (MeOH is preferred for solubility).

  • Catalyst Addition: Under N₂ flow, carefully add the Pt/C catalyst. Do not add dry catalyst to solvent containing hydrogen; it may ignite.

  • Hydrogenation:

    • Evacuate the vessel and backfill with H₂ (repeat 3 times).

    • Stir vigorously at Room Temperature (20-25°C) .

    • Caution: Do not heat above 40°C. Higher temperatures exponentially increase the rate of defluorination.

  • Monitoring: Monitor H₂ consumption. Reaction typically completes in 2-4 hours.

  • Workup:

    • Filter through Celite® (under N₂ blanket if possible) to remove catalyst.

    • Concentrate filtrate.[2][3][5][6]

    • Note: This method yields a very clean product, often requiring no chromatography.

Comparative Data & Troubleshooting

Method Comparison Table
FeatureMethod A: Fe/NH₄ClMethod B: H₂ (Pt/C)
Chemoselectivity Excellent (No defluorination)Good (Risk if overheated)
Yield 85 - 92%90 - 98%
Workup Tedious (Iron sludge, emulsions)Simple (Filtration)
Scalability Poor (Exothermic, heavy waste)Excellent
Cost LowHigh (Catalyst cost)
Troubleshooting Guide

Issue 1: Incomplete Conversion (Method A)

  • Cause: Inactivation of Iron surface (glazing).

  • Solution: Add 1-2 drops of concentrated HCl to "etch" the iron surface, or use mechanically activated (freshly ground) iron powder.

Issue 2: Low Yield after Workup

  • Cause: Product trapped in aqueous phase as a salt.

  • Solution: The pyrrolidine moiety is basic (pKa ~10). Ensure the aqueous phase is pH 10-12 during extraction. Use "Salting Out" (add NaCl) to push the organic product into the EtOAc layer.

Issue 3: Defluorination Observed (Method B)

  • Diagnostic: Appearance of 4-(pyrrolidin-1-yl)aniline in LCMS (Mass = M-18).

  • Solution: Switch from MeOH to EtOAc (non-protic solvents often reduce defluorination rates). Lower pressure to 1 atm. Switch catalyst to Vanadium-doped Pd/C or sulfided Pt/C.

References

  • Synthesis of Linezolid Intermediates: Detailed protocols for morpholine/pyrrolidine analogs via SNAr and reduction.

    • Source: Brickner, S. J., et al. "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections." Journal of Medicinal Chemistry1996, 39(3), 673-679.
  • Iron/Ammonium Chloride Reduction Mechanism

    • Source: Ramadas, K., & Srinivasan, N. "A mild and rapid reduction of nitro compounds to amines with iron and ammonium chloride." Synthetic Communications1992 , 22(22), 3189-3195.[5]

  • Catalytic Hydrogenation of Fluoronitrobenzenes

    • Source: "Process for the preparation of fluoroanilines."[2][7][8] US Patent 5,856,577 (Rhodia Chimie). Describes temperature control to prevent defluorination.

  • General Review of Nitro Reduction

    • Source: Orlandi, M., et al. "Recent Developments in the Reduction of Nitro Compounds."[9] Organic Process Research & Development2018 , 22(4), 430–445.

Sources

Application Note: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol as a Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the utility, synthesis, and application protocols for [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (CAS: 1690605-39-0), a strategic building block for drug discovery. The scaffold combines a lipophilic, saturated heterocycle (pyrrolidine) with a fluorinated phenyl ring, offering a distinct physicochemical profile compared to its morpholine or non-fluorinated analogues. This note provides validated protocols for its synthesis from 3,4-difluorobenzaldehyde, its activation as an electrophile (mesylate/halide), and its deployment in nucleophilic substitution reactions.

Introduction: The Fluorine-Pyrrolidine Motif

In medicinal chemistry, the 3-fluoro-4-pyrrolidinylphenyl moiety serves as a bioisostere for 4-tert-butylphenyl, 4-morpholinophenyl, or 4-cyclohexylphenyl groups.

Key Advantages:
  • Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation at the electron-rich aromatic ring and modulates the pKa of the aniline nitrogen, potentially reducing hERG liability compared to non-fluorinated analogues.

  • Conformational Bias: The fluorine atom induces a specific twist in the biphenyl-like character (if coupled to another ring) or alters the preferred conformation of the pyrrolidine ring via electronic effects.

  • Solubility & Lipophilicity: The pyrrolidine ring increases sp3 character (Fsp3), enhancing solubility compared to flat aromatic systems, while the fluorine atom modulates lipophilicity (LogP).

Physicochemical Profile
PropertyValue (Predicted/Observed)
Molecular Formula C₁₁H₁₄FNO
Molecular Weight 195.23 g/mol
ClogP ~2.2 - 2.5
H-Bond Donors 1 (OH)
H-Bond Acceptors 2 (N, O)
pKa (Conjugate Acid) ~5.5 (Aniline N is less basic due to conjugation)

Synthesis & Preparation

The most robust route to this building block utilizes a Regioselective Nucleophilic Aromatic Substitution (S_NAr) followed by reduction. The aldehyde moiety at the 1-position directs the nucleophilic attack of pyrrolidine to the 4-position (para), ensuring high regioselectivity over the 3-position.

Diagram 1: Synthesis Pathway

SynthesisPathway SM 3,4-Difluorobenzaldehyde (Starting Material) Intermediate 3-Fluoro-4-(pyrrolidin-1-yl) benzaldehyde SM->Intermediate S_NAr (Regioselective) Reagents1 Pyrrolidine, K2CO3 DMF, 80°C Reagents1->Intermediate Product [3-Fluoro-4-(pyrrolidin-1-yl) phenyl]methanol Intermediate->Product Reduction Reagents2 NaBH4, MeOH 0°C -> RT Reagents2->Product

Caption: Two-step synthesis of the target alcohol from 3,4-difluorobenzaldehyde via regioselective S_NAr and hydride reduction.

Protocol A: Synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Step 1: S_NAr Reaction

  • Setup: Charge a round-bottom flask with 3,4-difluorobenzaldehyde (1.0 equiv) and anhydrous DMF (5 mL/mmol).

  • Base Addition: Add K₂CO₃ (1.5 equiv) and stir at room temperature for 10 minutes.

  • Nucleophile Addition: Add pyrrolidine (1.1 equiv) dropwise.

  • Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The aldehyde activates the para-fluorine; the meta-fluorine remains intact.

  • Workup: Cool to RT. Pour into ice-water. The product (aldehyde intermediate) typically precipitates as a yellow solid. Filter, wash with water, and dry. If oil forms, extract with EtOAc.

    • Yield Expectation: 85–95%.[1]

Step 2: Reduction to Alcohol

  • Setup: Dissolve the intermediate aldehyde (1.0 equiv) in Methanol (10 mL/mmol). Cool to 0°C .

  • Reduction: Add NaBH₄ (1.5 equiv) portion-wise over 15 minutes. (Caution: Gas evolution).

  • Completion: Stir at RT for 1 hour. Monitor disappearance of aldehyde peak by TLC.

  • Quench: Quench with saturated NH₄Cl solution or acetone.

  • Isolation: Concentrate methanol. Extract residue with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Usually sufficiently pure (>95%). If necessary, purify via silica flash chromatography (Hexane/EtOAc gradient).

Application Protocols

The benzyl alcohol moiety is a versatile handle.[2][3] It is rarely used "as is" but is typically activated for coupling to amines, phenols, or carbon nucleophiles.

Diagram 2: Utility & Activation Workflow

UtilityMap Alcohol [3-Fluoro-4-(pyrrolidin-1-yl) phenyl]methanol Mesylate Mesylate/Tosylate (Active Electrophile) Alcohol->Mesylate MsCl, Et3N Bromide Benzyl Bromide (Active Electrophile) Alcohol->Bromide PBr3 or CBr4/PPh3 Aldehyde Re-oxidation to Aldehyde Alcohol->Aldehyde MnO2 or Swern Amine Benzyl Amines (via Alkylation) Mesylate->Amine HNR2 Ether Benzyl Ethers (via Williamson/Mitsunobu) Bromide->Ether ROH, Base Scaffold Reductive Amination Products Aldehyde->Scaffold HNR2, NaBH(OAc)3

Caption: Divergent synthesis map showing activation pathways for the benzyl alcohol building block.

Protocol B: Activation to Mesylate (Recommended for Amine Coupling)

Why Mesylate? Benzyl bromides of electron-rich systems can be unstable. The mesylate is often a better balance of reactivity and stability for immediate use.

  • Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (10 mL/mmol) and cool to 0°C .

  • Base: Add Triethylamine (1.5 equiv) or DIPEA .

  • Activation: Add Methanesulfonyl chloride (MsCl) (1.2 equiv) dropwise.

  • Reaction: Stir at 0°C for 30–60 mins. Monitor by TLC (Alcohol spot should disappear).

  • Workup (Critical): Wash quickly with ice-cold water, then cold saturated NaHCO₃. Dry over Na₂SO₄ and concentrate at low temperature (<30°C).

  • Usage: Use the crude mesylate immediately for the alkylation step (e.g., reacting with a piperazine or morpholine core).

Protocol C: Direct Mitsunobu Coupling (Ether Formation)

Ideal for coupling to phenols or acidic heterocycles.

  • Reagents: Combine the alcohol (1.0 equiv), the nucleophile (e.g., a phenol, 1.0 equiv), and Triphenylphosphine (PPh₃) (1.2 equiv) in anhydrous THF .

  • Addition: Cool to 0°C. Add DIAD or DEAD (1.2 equiv) dropwise.

  • Reaction: Stir at RT overnight.

  • Note: The electron-rich nature of the pyrrolidinyl ring does not interfere with standard Mitsunobu conditions, but ensure the nucleophile is acidic enough (pKa < 11).

Medicinal Chemistry Applications

This building block is particularly relevant for:

  • Kinase Inhibitors: Targeting the ATP binding pocket where the benzyl group occupies the hydrophobic Region II.

  • GPCR Ligands: Specifically Histamine H3 antagonists and Dopamine D3 ligands, where the 4-pyrrolidinylphenyl motif is a privileged structure for receptor affinity.

  • Antibiotics: Analogues of Linezolid where the morpholine is replaced by pyrrolidine to alter solubility and penetration profiles.

SAR Insight: Replacing a 4-morpholinyl group with 4-pyrrolidinyl typically:

  • Increases LogP (Pyrrolidine is more lipophilic than morpholine).

  • Increases Basicity (Pyrrolidine nitrogen is more basic, though the aniline nature dampens this).

  • Removes H-bond Acceptor: The ether oxygen of morpholine is lost, which can be useful if that oxygen was engaging in an unfavorable desolvation penalty.

References

  • Synthesis of 4-pyrrolidinylbenzaldehydes: ResearchGate Discussion & Protocols. "Reaction of Pyrrolidine and p-fluorobenzaldehyde". Link

  • Compound Identity & Properties: PubChem. "N-({(5s)-3-[3-Fluoro-4-(Pyrrolidin-1-Yl)phenyl]-4,5-Dihydro-1,2-Oxazol-5-Yl}methyl)acetamide" (Related Structure). Link

  • Commercial Availability & CAS: BLDpharm. "(3-Fluoro-5-(pyrrolidin-1-yl)phenyl)methanol" (Regioisomer reference for handling). Link

  • S_NAr Regioselectivity: Semantic Scholar. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene". Link

Sources

Application Note: SAR Derivatization Strategies for [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and drug discovery professionals. It details the strategic derivatization of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol , a versatile scaffold often utilized in the development of GPCR ligands, kinase inhibitors, and radiotracers.

Executive Summary & Scaffold Analysis

The title molecule represents a "privileged fragment" in medicinal chemistry. Its value lies in the specific arrangement of its functional groups, which modulate physicochemical properties (logP, pKa) and metabolic stability.

Structural Logic
  • The Handle (Benzylic Alcohol): The primary vector for expansion. It allows for the introduction of diverse chemical space (ethers, amines, extended carbon chains) without disrupting the core binding motif.

  • The Electronic Tuner (3-Fluoro): The fluorine atom provides metabolic protection against oxidation at the ortho-position and modulates the pKa of the pyrrolidine nitrogen via inductive effects. It also induces a specific conformational bias to the phenyl ring.

  • The Solubilizer (4-Pyrrolidine): A strong electron-donating group (EDG). It significantly increases the basicity and solubility of the scaffold. Crucial Reactivity Note: Because the pyrrolidine is a strong EDG, the benzylic position is electronically activated. Benzylic carbocations formed from this scaffold will be stabilized, making the corresponding benzylic halides/mesylates highly reactive (prone to hydrolysis or polymerization).

Strategic Derivatization Pathways

We define three primary "Vectors" for SAR expansion. These pathways are selected to maximize chemical diversity while maintaining synthetic feasibility.

Workflow Visualization

The following diagram outlines the decision tree for derivatizing this scaffold.

SAR_Workflow Start Starting Material: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Oxidation Pathway A: Selective Oxidation Start->Oxidation MnO2 or Swern Activation Pathway B: Activation (OH -> LG) Start->Activation SOCl2 or MsCl Coupling Pathway C: Mitsunobu Coupling Start->Coupling DEAD/PPh3 + R-OH Aldehyde Intermediate: Benzaldehyde Oxidation->Aldehyde Halide Intermediate: Benzyl Chloride/Mesylate (High Reactivity Warning) Activation->Halide Ether Product Class 4: Aryl/Alkyl Ethers Coupling->Ether RedAmine Product Class 1: Benzylic Amines (via Reductive Amination) Aldehyde->RedAmine NaBH(OAc)3 + R-NH2 Wittig Product Class 2: Styrenes/Alkenes (via Wittig) Aldehyde->Wittig Ph3P=CR2 SubAmine Product Class 3: Benzylic Amines (via Displacement) Halide->SubAmine R-NH2 (SN1/SN2)

Caption: Strategic workflow for the derivatization of the [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol scaffold. Note the stability warning for Pathway B.

Detailed Experimental Protocols

Protocol A: Selective Oxidation to Benzaldehyde

Objective: Generate the aldehyde precursor for reductive amination. Challenge: Avoid oxidizing the tertiary pyrrolidine nitrogen to an N-oxide. Solution: Use Manganese Dioxide (MnO₂) or Swern Oxidation. MnO₂ is preferred for its high selectivity toward benzylic alcohols over tertiary amines [1].

Step-by-Step Methodology:

  • Preparation: Dissolve [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (1.0 equiv) in anhydrous Dichloromethane (DCM) or Chloroform. Concentration: 0.1 M.

  • Reagent Addition: Add activated MnO₂ (10–20 equiv). Note: A large excess is required because the surface area dictates reactivity.

  • Reaction: Stir vigorously at room temperature (RT) for 12–24 hours. Monitor by TLC (Visualize with UV; the aldehyde will be UV active).

  • Workup: Filter the suspension through a pad of Celite to remove the manganese salts. Rinse the pad thoroughly with DCM.

  • Purification: Concentrate the filtrate in vacuo. The resulting aldehyde is usually pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Technical Insight: If MnO₂ is too slow, use Swern Oxidation (Oxalyl chloride/DMSO, -78°C). The low temperature prevents the N-oxidation side reaction.

Protocol B: Reductive Amination (Recommended Route to Amines)

Objective: Convert the aldehyde (from Protocol A) into a library of secondary/tertiary amines. Why this route? It avoids the isolation of the highly reactive (and potentially unstable) benzyl chloride/mesylate intermediate inherent in standard alkylation strategies [2].

Step-by-Step Methodology:

  • Imine Formation: Dissolve the aldehyde (1.0 equiv) and the desired amine (1.1 equiv) in 1,2-Dichloroethane (DCE) or DCM.

  • Catalysis: Add Acetic Acid (1.0 equiv) to catalyze imine formation. Stir for 1–2 hours at RT.[1]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.5 equiv). Note: STAB is milder than NaCNBH₃ and avoids toxic cyanide byproducts.

  • Reaction: Stir at RT overnight.

  • Quench: Quench with saturated aqueous NaHCO₃.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (DCM/MeOH/NH₃).

Data Summary: Reducing Agents Comparison

ReagentReactivitySelectivityToxicityRecommendation
NaBH(OAc)₃ MildHigh (Aldehyde > Ketone)LowPrimary Choice
NaCNBH₃ MildHighHigh (HCN gas)Secondary Choice
NaBH₄ StrongLow (Reduces Aldehyde & Imine)LowAvoid (Over-reduction)
Protocol C: Mitsunobu Coupling (Ether Synthesis)

Objective: Direct conversion of the alcohol to an ether (e.g., Phenol ether) with inversion of configuration (irrelevant here as the carbon is achiral, but the mechanism stands). Mechanism: Activation of the alcohol by PPh₃/DEAD followed by SN2 displacement by a nucleophile (Pronucleophile must be acidic, pKa < 11, e.g., phenols, imides) [3].[3][4]

Step-by-Step Methodology:

  • Setup: Dissolve [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (1.0 equiv), Triphenylphosphine (PPh₃, 1.2 equiv), and the nucleophile (e.g., a substituted phenol, 1.2 equiv) in anhydrous THF (0.1 M) under Nitrogen/Argon.

  • Cooling: Cool the solution to 0°C.

  • Addition: Add Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.2 equiv) dropwise. Control the exotherm.

  • Reaction: Allow to warm to RT and stir for 12–18 hours.

  • Workup: Concentrate the solvent. Triturate with Ether/Hexane to precipitate Triphenylphosphine oxide (TPPO) byproduct (white solid). Filter off the solid.[5]

  • Purification: Flash chromatography. Note: Separation of product from hydrazine byproducts can be tricky; consider using polymer-supported PPh₃ for easier cleanup.

QC and Validation Criteria

For all synthesized derivatives, the following validation steps are mandatory to ensure data integrity for SAR models.

  • 1H NMR: Verify the integrity of the pyrrolidine ring (multiplets at ~3.2 ppm and ~1.9 ppm). Ensure the benzylic protons shift appropriately (Alcohol: ~4.6 ppm -> Amine: ~3.5–4.0 ppm -> Ether: ~4.5–5.0 ppm).

  • LC-MS: Confirm Molecular Weight (M+H). Check purity (>95% required for biological testing).

  • Stability Check: The "3-Fluoro-4-pyrrolidinyl" system is electron-rich. Store compounds in the dark at -20°C to prevent oxidative degradation over time.

References

  • Selective Oxidation of Benzylic Alcohols with Manganese Dioxide. Source: Asian Journal of Chemistry / Organic Chemistry Portal. Context: MnO2 is highly selective for benzylic/allylic alcohols and tolerates basic amines, avoiding N-oxide formation common with peracids. URL:[Link]

  • Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols. Source: National Institutes of Health (PMC). Context: Discusses the challenges of direct amination and the utility of reductive strategies or borrowing hydrogen methodologies. URL:[Link]

  • Mitsunobu Reaction: Mechanism and Protocols. Source: Organic Chemistry Portal.[4] Context: Detailed mechanism and standard protocols for converting alcohols to ethers/esters using PPh3/DEAD. URL:[Link]

Sources

In vitro biological assays for [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Biological Profiling of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Derivatives

Executive Summary & Chemical Context

Subject: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Role: Privileged Pharmacophore / Lead Scaffold Primary Therapeutic Area: Neuroscience (Histamine H3 Receptor Antagonists) & Anti-infectives (Oxazolidinone analogs).

The [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol scaffold represents a high-value "warhead" in medicinal chemistry. The combination of the basic pyrrolidine nitrogen and the fluorinated phenyl ring creates a distinct electronic and steric profile often utilized to target Class A GPCRs , specifically the Histamine H3 Receptor (H3R) . The pyrrolidine moiety serves as a surrogate for the endogenous imidazole of histamine, interacting with the critical Aspartate residue (Asp3.32) in the receptor pocket, while the 3-fluoro substitution modulates pKa and blocks metabolic hydroxylation at the phenyl ring.

Furthermore, the methanol "tail" serves as a versatile linker for expanding the molecule into the "western" region of the binding pocket, or acts as a metabolic handle. This guide outlines a rigorous screening cascade to characterize derivatives of this scaffold, focusing on H3R affinity , functional potency , and CNS-specific ADME properties .

Screening Cascade Overview

To efficiently advance derivatives from this series, a funnel-based approach is required.

Phase 1: Target Engagement (Affinity)

  • Assay: Radioligand Binding (Membrane-based).

  • Goal: Determine

    
     values. Eliminate weak binders (
    
    
    
    ).

Phase 2: Functional Characterization (Efficacy)

  • Assay: cAMP HTRF/LANCE (Cell-based).

  • Goal: Classify as Inverse Agonist, Neutral Antagonist, or Agonist.

Phase 3: ADME & CNS Liability

  • Assay: Microsomal Stability & PAMPA-BBB.

  • Goal: Assess the metabolic vulnerability of the primary alcohol/linker and predict Blood-Brain Barrier penetration.

Detailed Protocols

Protocol A: H3R Radioligand Binding Assay (The "Gold Standard")

Rationale: The H3 receptor is constitutively active. Radioligand binding using a high-affinity antagonist (e.g.,


-N-alpha-methylhistamine or 

-A-349821) is the most accurate method to determine direct binding affinity (

), independent of downstream signaling amplification.

Materials:

  • Membranes: CHO-K1 or HEK293 cells stably expressing human H3R.

  • Radioligand:

    
    -N-alpha-methylhistamine (
    
    
    
    nM).
  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

    
    .
    
  • Non-specific Binding Control: 10

    
     Imetit or Thioperamide.
    

Workflow:

  • Preparation: Thaw membrane prep and homogenize in Assay Buffer. Dilute to 5-10

    
     protein/well.
    
  • Plating: In a 96-well polypropylene plate, add:

    • 25

      
       Test Compound (at 
      
      
      
      concentration in <1% DMSO).
    • 25

      
       Radioligand (final conc. 
      
      
      
      ).
    • 200

      
       Membrane suspension.
      
  • Incubation: Incubate for 60-90 minutes at 25°C (Room Temp) with gentle shaking. Note: H3R kinetics can be slow; equilibrium is crucial.

  • Harvesting: Filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Washing: Wash 3x with ice-cold 50 mM Tris-HCl.

  • Detection: Add liquid scintillant and read on a Microbeta counter.

Data Analysis: Convert CPM to % Inhibition. Fit data to a one-site competition model to derive


. Calculate 

using the Cheng-Prusoff equation:

Protocol B: Functional cAMP Accumulation Assay (HTRF)

Rationale: H3R couples to


 proteins, inhibiting adenylyl cyclase. To screen for antagonists/inverse agonists (the likely goal for this scaffold), we must stimulate the cells with Forskolin (to raise cAMP) and measure the compound's ability to reverse the H3R-mediated suppression of cAMP.

Mechanism:

  • Agonist: Decreases cAMP (via

    
    ).
    
  • Inverse Agonist: Increases cAMP (by blocking constitutive

    
     activity).
    
  • Antagonist: Blocks the effect of a reference agonist (e.g., (R)-alpha-methylhistamine).

Workflow (Antagonist Mode):

  • Cell Seeding: Dispense 2,000 H3R-expressing cells/well in a 384-well low-volume white plate.

  • Compound Addition: Add 5

    
     of Test Compound. Incubate 15 min.
    
  • Stimulation: Add 5

    
     of mix containing:
    
    • Forskolin (10

      
       final).
      
    • (R)-alpha-methylhistamine (

      
       concentration).
      
  • Incubation: 30 minutes at RT.

  • Detection: Add HTRF reagents (cAMP-d2 and Anti-cAMP-Cryptate). Incubate 1 hour.

  • Read: Measure FRET signal (665 nm / 620 nm ratio).

Protocol C: Metabolic Stability (Microsomal)

Rationale: The "methanol" group in [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is a primary alcohol. It is highly susceptible to oxidation by Alcohol Dehydrogenases (ADH) or CYPs to the corresponding aldehyde (reactive/toxic) and then carboxylic acid (rapidly excreted, poor CNS penetration). This assay is critical to determine if the derivative protects this "soft spot."

Step-by-Step:

  • Reaction Mix: Prepare 0.5 mg/mL Liver Microsomes (Human/Rat) in 100 mM Phosphate Buffer (pH 7.4).

  • Pre-incubation: Add Test Compound (1

    
     final) and incubate at 37°C for 5 min.
    
  • Initiation: Add NADPH-regenerating system (or 1 mM NADPH).

  • Sampling: At

    
     min, remove aliquots and quench in ice-cold Acetonitrile containing Internal Standard.
    
  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and Intrinsic Clearance (
    
    
    
    ).

Success Criteria:


 protein is desired for a CNS drug.

Visualization of Signaling & Workflow

Figure 1: H3R Signaling & Assay Logic

This diagram illustrates the


-coupled pathway of the Histamine H3 receptor and how the specific assays interrogate different nodes of the pathway.

H3R_Pathway Ligand [3-F-4-Pyrrolidino] Derivative H3R Histamine H3 Receptor (GPCR) Ligand->H3R  Binds Ligand->H3R  Blocks (Inverse Agonist) Gi Gi/o Protein H3R->Gi  Activates (Constitutive) BindingAssay ASSAY 1: Radioligand Binding (Measures Affinity Ki) H3R->BindingAssay AC Adenylyl Cyclase Gi->AC  Inhibits cAMP cAMP AC->cAMP  Converts ATP ATP ATP ATP->AC FuncAssay ASSAY 2: HTRF cAMP (Measures Efficacy) cAMP->FuncAssay

Caption: Figure 1: H3R Gi-coupled signaling pathway. Radioligand binding measures direct receptor occupancy, while cAMP assays quantify the functional modulation of Adenylyl Cyclase.

Figure 2: Screening Cascade Workflow

Screening_Cascade Library Derivative Library (Methanol/Amide/Ether) Tier1 Tier 1: Binding (Radioligand) Library->Tier1 Decision1 Ki < 100 nM? Tier1->Decision1 Tier2 Tier 2: Functional (cAMP HTRF) Decision1->Tier2 Yes Discard Discard / Redesign Decision1->Discard No Decision2 Antagonist? Tier2->Decision2 Tier3 Tier 3: ADME (Microsomes + PAMPA) Decision2->Tier3 Yes Decision2->Discard Agonist (if undesired) Lead Lead Candidate (In Vivo Ready) Tier3->Lead High Stability High Permeability Tier3->Discard High Clearance

Caption: Figure 2: Sequential screening funnel. Compounds must pass affinity thresholds before functional typing and metabolic stability assessment.

Data Summary & Interpretation

Table 1: Expected Data Profile for a Successful H3R Antagonist Lead

ParameterAssay TypeTarget ValueInterpretation

(Human H3R)
Radioligand Binding

High affinity is required to compete with endogenous histamine.

(cAMP)
HTRF Functional

Potent functional blockade of receptor signaling.
Mode of Action HTRF FunctionalInverse AgonistAbility to suppress constitutive activity (preferred for H3R).

(Microsomal)
Metabolic Stability

Indicates the "methanol" or "linker" is stable against rapid oxidation.

(PAMPA)
Permeability

High permeability predicts successful Blood-Brain Barrier penetration.

References

  • Gemkow, M. J., et al. (2009). "The Histamine H3 Receptor as a Therapeutic Drug Target for CNS Disorders." Drug Discovery Today.

  • Sander, K., et al. (2008). "Histamine H3 Receptor Antagonists: Structure-Activity Relationships of Nitrogen-Containing Heterocycles." Bioorganic & Medicinal Chemistry.

  • Di, L., & Kerns, E. H. (2003). "Profiling Drug-Like Properties: Assays and Interpretations." Current Opinion in Chemical Biology.

  • Esbenshade, T. A., et al. (2008). "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Obesity and Cognitive Disorders." Molecular Interventions.

Application Note: Profiling Fluorinated Phenylmethanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Cell-Based Assays for Stability, Permeability, and Cytotoxicity

Executive Summary

Fluorinated phenylmethanol (benzyl alcohol) derivatives are critical building blocks in medicinal chemistry. The strategic introduction of fluorine atoms—often termed a "fluorine scan"—is frequently employed to modulate metabolic stability (by blocking oxidation at the benzylic position), adjust lipophilicity (


), and improve blood-brain barrier permeability.

However, the unique physicochemical properties of fluorinated compounds (hydrophobicity, volatility, and specific metabolic liabilities) require tailored assay protocols. This guide outlines a validated workflow for evaluating these compounds, focusing on metabolic stability, intracellular accumulation, and cytotoxicity.

Part 1: Physicochemical Considerations & Compound Management[1]

The Fluorine Effect: Replacing hydrogen with fluorine (


) changes the bond length, electrostatic potential, and lipophilicity. For phenylmethanols, fluorination is often used to hinder the oxidation of the alcohol group to the corresponding benzoic acid by Alcohol Dehydrogenase (ADH) or Cytochrome P450s.

Protocol 1: Stock Solution Preparation

  • Challenge: Fluorinated benzyl alcohols often exhibit lower aqueous solubility and higher volatility than their non-fluorinated counterparts.

  • Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) is the standard. Avoid ethanol, as it competes for ADH if metabolic assays are performed.

  • Storage: Glass vials with Teflon-lined caps are mandatory. Fluorinated compounds can adsorb to certain plastics, and volatility requires tight sealing.

Step-by-Step:

  • Weighing: Weigh solid compounds into a glass vial. For liquids (many fluorinated benzyl alcohols are liquids at RT), use a positive displacement pipette to avoid vapor pressure errors.

  • Dissolution: Dissolve to a primary stock concentration of 10 mM or 20 mM in anhydrous DMSO.

  • Sonication: Sonicate for 5 minutes at room temperature to ensure complete solvation.

  • QC: Verify concentration via UV-Vis or LC-MS prior to cell dosing to account for any volatilization loss.

Part 2: Metabolic Stability Profiling (The "Soft Spot" Assay)

Rationale: The primary liability of phenylmethanol scaffolds is rapid oxidation to benzoic acid derivatives. This assay determines if fluorination has successfully improved metabolic half-life (


).

Cell Model: Cryopreserved Primary Hepatocytes (Human/Rat). Why: Hepatocytes contain the full complement of Phase I (ADH, ALDH, CYPs) and Phase II (Glucuronidation) enzymes, unlike cell lines like HepG2 which often lack sufficient ADH activity.

Experimental Workflow (Graphviz Diagram):

MetabolicStability Stock 10 mM DMSO Stock Incubation Hepatocyte Incubation (37°C, 5% CO2) Stock->Incubation  Final: 1 µM   Media Krebs-Henseleit Buffer (No Serum) Media->Incubation Quench Quench: Cold Acetonitrile + Internal Std Incubation->Quench  T = 0, 15, 30, 60 min   Centrifuge Centrifuge (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis Centrifuge->Analysis  Supernatant  

Caption: Workflow for determining metabolic stability (


) of fluorinated scaffolds.

Detailed Protocol:

  • Thawing: Thaw cryopreserved hepatocytes using high-viability thawing medium (e.g., HTM). Assess viability using Trypan Blue (Target >80%).

  • Seeding: Resuspend cells at

    
     cells/mL in Krebs-Henseleit Buffer (KHB). Note: Serum is omitted to prevent protein binding from masking metabolic clearance.
    
  • Dosing:

    • Pre-warm cell suspension to 37°C.

    • Spike compound to 1 µM final concentration (0.1% DMSO final).

    • Control: Include 7-ethoxycoumarin or testosterone as a positive control for metabolic activity.

  • Sampling:

    • At

      
       minutes, remove 50 µL of suspension.
      
    • Immediately transfer into 150 µL of ice-cold Acetonitrile containing an Internal Standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS monitoring the parent transition (MRM).

Data Interpretation: Plot


 vs. time. The slope 

is used to calculate intrinsic clearance (

):

Part 3: Permeability & Uptake (Caco-2 with BSA Sink)

Rationale: Fluorination increases lipophilicity (


), potentially increasing membrane permeability but also non-specific binding. Standard Caco-2 assays may underestimate permeability for highly lipophilic fluorinated compounds due to retention in the lipid bilayer.[1]

Modification: Use a BSA (Bovine Serum Albumin) Sink in the receiver well to simulate plasma protein binding and drive transport.

Protocol:

  • System: 21-day differentiated Caco-2 monolayers on Transwell inserts (0.4 µm pore size).

  • Buffers:

    • Apical (Donor): HBSS pH 6.5 + Compound (10 µM).

    • Basolateral (Receiver): HBSS pH 7.4 + 4% BSA .

  • Incubation: 2 hours at 37°C with shaking (50 rpm).

  • Calculation: Calculate Apparent Permeability (

    
    ) accounting for the mass accumulated in the BSA receiver.
    
Part 4: Cytotoxicity Profiling (ROS & ATP)

Rationale: Benzyl alcohols can induce mitochondrial stress and membrane fluidization. Fluorinated analogs, being more lipophilic, may accumulate in mitochondrial membranes, exacerbating Reactive Oxygen Species (ROS) production.

Assay Choice:

  • Avoid: MTT Assay. Reason: Benzyl alcohols are substrates for dehydrogenases.[2] They may directly reduce MTT or interfere with the enzymatic conversion, leading to false positives.

  • Select: CellTiter-Glo (ATP) for viability and H2DCFDA for ROS generation.

ROS Detection Protocol:

  • Cell Prep: Seed HepG2 or relevant target cells (10,000/well) in black-walled 96-well plates.

  • Probe Loading: Wash cells with PBS. Incubate with 10 µM H2DCFDA (fluorogenic ROS probe) for 30 minutes.

  • Wash: Remove probe solution and wash

    
     with PBS to remove extracellular dye.
    
  • Treatment: Add fluorinated phenylmethanol compounds (dose-response: 1 µM – 100 µM) in phenol-red free media.

  • Readout: Measure fluorescence (Ex/Em: 485/535 nm) kinetically over 2 hours. A spike in fluorescence indicates oxidative stress, a precursor to apoptosis.

Summary of Expected Outcomes
AssayMetricFluorinated vs. Non-Fluorinated Expectation
Metabolic Stability

(Half-life)
Increased. Fluorine at para/meta positions hinders ring oxidation; F at benzylic carbon (if applicable) blocks alcohol oxidation.
Permeability

Increased. Higher lipophilicity usually improves passive diffusion, provided solubility is maintained.[3]
Cytotoxicity

Variable. Higher lipophilicity may increase potency but also non-specific membrane toxicity.
Metabolic Pathway Visualization

Metabolism Parent Fluorinated Phenylmethanol Aldehyde Fluorinated Benzaldehyde Parent->Aldehyde Oxidation Acid Fluorinated Benzoic Acid Aldehyde->Acid Oxidation Conjugate Glycine Conjugate (Hippuric Acid analog) Acid->Conjugate Conjugation ADH Alcohol Dehydrogenase (ADH) ADH->Parent ALDH Aldehyde Dehydrogenase (ALDH) ALDH->Aldehyde Phase2 Glycine N-acyltransferase Phase2->Acid

Caption: Primary metabolic pathway. Fluorination aims to slow the initial oxidation steps.

References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

  • Di, L., et al. (2003). Optimization of a higher throughput Caco-2 permeability assay for screening of lipophilic compounds. Journal of Pharmaceutical Sciences. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-guided drug design and optimization of clinical drug candidates. Current Topics in Medicinal Chemistry. Link

  • Riss, T. L., et al. (2004). Cell Viability Assays (ATP vs MTT). Assay Guidance Manual. Link

Sources

Application Note: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol as a Scaffold for Novel Therapeutics

[1]

Executive Summary

In modern medicinal chemistry, the search for "privileged scaffolds"—molecular frameworks capable of providing high-affinity ligands for diverse biological targets—is paramount. [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (CAS: 1883305-67-6) represents a highly versatile building block that combines three critical pharmacophoric elements:

  • A Pyrrolidine Ring: Providing restricted conformational flexibility and improved aqueous solubility compared to diethylamine analogs.

  • A 3-Fluoro Phenyl Core: The fluorine atom modulates pKa, blocks metabolic oxidation at the sensitive ortho position, and enhances lipophilicity for blood-brain barrier (BBB) penetration.

  • A Benzylic Alcohol Handle: A versatile reactive site allowing for oxidation, halogenation, or direct coupling.

This application note details the utility of this scaffold in the synthesis of Histamine H3 antagonists , Sigma receptor ligands , and Kinase inhibitors , providing validated protocols for its functionalization.

Physicochemical Profile & Stability

Understanding the core properties of the scaffold is essential for predicting its behavior in synthetic workflows and biological systems.

PropertyValue / CharacteristicRelevance to Drug Design
Molecular Formula C₁₁H₁₄FNOLow MW allows for fragment-based growing.[1]
Molecular Weight 195.23 g/mol Ideal for "Rule of 3" fragment libraries.
ClogP ~1.9 (Estimated)Optimal range for CNS penetration and oral bioavailability.[1]
pKa (Pyrrolidine N) ~5.5 - 6.0The aniline-like nitrogen has reduced basicity due to conjugation with the phenyl ring, reducing lysosomal trapping.[1]
Metabolic Stability High (Fluorine blocked)The 3-Fluoro substituent blocks CYP450-mediated hydroxylation at the electron-rich ortho position.[1]

Strategic Applications in Drug Design

The "Metabolic Shield" Effect

The 3-fluoro group is not merely decorative. In non-fluorinated analogs (e.g., 4-(pyrrolidin-1-yl)phenylmethanol), the position ortho to the nitrogen is highly susceptible to oxidative metabolism.[1] The introduction of fluorine sterically and electronically deactivates this site, significantly extending the half-life of derived therapeutics [1].

Structural Logic & SAR Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) logic inherent to this scaffold.

SAR_LogicScaffold[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanolPyrrolidinePyrrolidine Ring(Solubility & Rigidity)Scaffold->PyrrolidineFluorine3-Fluoro Group(Metabolic Block & Lipophilicity)Scaffold->FluorineAlcoholBenzyl Alcohol(Synthetic Handle)Scaffold->AlcoholTarget1Histamine H3AntagonistsPyrrolidine->Target1  Basic PharmacophoreTarget3Sigma-1 ReceptorLigandsFluorine->Target3  Sigma-1 AffinityTarget2Kinase Inhibitors(Hinge Binders)Alcohol->Target2  Linker Attachment

Figure 1: SAR Logic decomposing the scaffold's features into therapeutic utility.[1]

Experimental Protocols

Protocol A: Oxidation to [3-Fluoro-4-(pyrrolidin-1-yl)]benzaldehyde

Application: Precursor for Reductive Amination (Synthesis of CNS Ligands)[1]

Context: The aldehyde derivative is a critical intermediate for creating secondary and tertiary amines via reductive amination, a common motif in Histamine H3 receptor antagonists [2].

Reagents:

  • Scaffold: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (1.0 eq)[1]

  • Oxidant: Manganese Dioxide (MnO₂), activated (10.0 eq)[1]

  • Solvent: Dichloromethane (DCM), anhydrous[1]

  • Workup: Celite® 545[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 g (5.12 mmol) of the scaffold in 20 mL of anhydrous DCM.

  • Addition: Add activated MnO₂ (4.45 g, 51.2 mmol) in one portion.

    • Note: MnO₂ is preferred over Swern or Dess-Martin conditions because the aniline nitrogen can interfere with electrophilic oxidants. MnO₂ is mild and chemoselective for benzylic alcohols.

  • Reaction: Stir the heterogeneous black suspension vigorously at room temperature (25°C) for 12–16 hours. Monitor by TLC (30% EtOAc/Hexanes).[1] The product aldehyde typically has a higher Rf than the alcohol.

  • Filtration: Filter the reaction mixture through a pad of Celite® 545 to remove excess MnO₂. Rinse the pad thoroughly with DCM.

  • Concentration: Concentrate the filtrate under reduced pressure to yield the crude aldehyde as a yellow oil/solid.

  • Validation: ¹H NMR should show a distinct aldehyde singlet at ~9.8 ppm.[1]

Protocol B: Conversion to Benzyl Chloride (Linker Activation)

Application: Alkylation of Heterocycles (Kinase Inhibitor Synthesis)[1]

Context: Converting the alcohol to a chloride allows for Sɴ2 coupling with nucleophilic kinase hinge binders (e.g., pyrazoles, purines) [3].

Reagents:

  • Scaffold: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (1.0 eq)[1]

  • Reagent: Thionyl Chloride (SOCl₂) (1.5 eq)[1]

  • Base: Triethylamine (Et₃N) (2.0 eq) (Optional, to scavenge HCl)[1]

  • Solvent: DCM (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Dissolve 500 mg (2.56 mmol) of scaffold in 10 mL anhydrous DCM. Cool to 0°C in an ice bath.

  • Addition: Add Et₃N (0.71 mL, 5.12 mmol) followed by the dropwise addition of SOCl₂ (0.28 mL, 3.84 mmol).

    • Caution: Gas evolution (SO₂ and HCl) will occur.[1] Perform in a fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Quench: Quench carefully with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Storage: The resulting benzyl chloride is reactive. Use immediately or store at -20°C under argon.

Synthetic Workflow Visualization

The following flow chart details the divergent synthesis pathways available from this single scaffold.

Synthetic_WorkflowStartStarting Scaffold(Benzyl Alcohol)OxidationOxidation (MnO₂)Start->OxidationChlorinationChlorination (SOCl₂)Start->ChlorinationAldehydeIntermediate:BenzaldehydeOxidation->AldehydeRedAmReductive Amination(R-NH₂ / NaBH(OAc)₃)Aldehyde->RedAmCNS_DrugTarget:CNS Ligand (H3/Sigma)RedAm->CNS_DrugChlorideIntermediate:Benzyl ChlorideChlorination->ChlorideCouplingNucleophilic Substitution(Heterocycle-H / K₂CO₃)Chloride->CouplingKinase_DrugTarget:Kinase InhibitorCoupling->Kinase_Drug

Figure 2: Divergent synthetic pathways transforming the scaffold into bioactive classes.[1]

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Gemini, S., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.[2][3] Topics in Current Chemistry, 379, 34. Link[1][4]

  • Hattori, Y., et al. (2019). Design, Synthesis, and Evaluation of (4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one as a Novel PET Imaging Agent.[1][5] Journal of Medicinal Chemistry, 62(5), 2362–2375. Link[1][5]

  • BenchChem. (2025).[1][6] (R)-(3-Fluoropyrrolidin-3-YL)methanol: Significance of Fluorinated Heterocycles. Link[1]

Application Note: High-Efficiency N-Arylation of Pyrrolidine with 1-Fluoro-2-Nitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026


 Synthesis of 1-(2-Nitrophenyl)pyrrolidine

Strategic Analysis & Mechanistic Insight

The Reaction Paradigm

The synthesis of 1-(2-nitrophenyl)pyrrolidine represents a classic yet critical Nucleophilic Aromatic Substitution (


). Unlike electrophilic aromatic substitution, this reaction relies on the electron-deficiency of the aromatic ring.

Why 1-Fluoro-2-nitrobenzene? In


 reactions, the rate-determining step is typically the initial nucleophilic attack and the formation of the Meisenheimer complex, not the breaking of the carbon-halogen bond. Consequently, fluorine  is the superior leaving group compared to chlorine or bromine. Its high electronegativity inductively stabilizes the transition state leading to the anionic Meisenheimer intermediate, significantly lowering the activation energy [1, 2].
Mechanistic Pathway

The reaction proceeds through a two-step addition-elimination mechanism:[1]

  • Addition: Pyrrolidine (nucleophile) attacks the ipso-carbon of 1-fluoro-2-nitrobenzene. The ortho-nitro group is crucial here; it acts as an electron-withdrawing group (EWG) that stabilizes the negative charge delocalized onto the ring (and the nitro group oxygen) in the Meisenheimer complex.

  • Elimination: The aromaticity is restored by the ejection of the fluoride ion.[1]

SNAr_Mechanism Reactants 1-Fluoro-2-nitrobenzene + Pyrrolidine TS Transition State (Approach) Reactants->TS Nucleophilic Attack Inter Meisenheimer Complex (Anionic Intermediate) TS->Inter Stabilization by -NO2 Product 1-(2-Nitrophenyl)pyrrolidine + HF (neutralized) Inter->Product Elimination of F-

Figure 1: Mechanistic flow of the


 reaction highlighting the critical Meisenheimer intermediate.

Experimental Protocol

Reagent Table & Stoichiometry

Precise stoichiometry is vital. While the reaction is robust, using a slight excess of nucleophile and base ensures complete conversion and simplifies purification.

ReagentMW ( g/mol )Equiv.[1][2][3][4][5]RoleNotes
1-Fluoro-2-nitrobenzene 141.101.0SubstrateLiquid,

g/mL. Highly reactive.
Pyrrolidine 71.121.2NucleophileSecondary amine. Flammable/Corrosive.
Potassium Carbonate (

)
138.211.5 - 2.0BaseScavenges HF. Grind to fine powder.
Acetonitrile (MeCN) 41.05SolventMediumPolar aprotic. Alternative: DMF or DMSO.[1]
Step-by-Step Methodology
Phase A: Setup
  • Preparation: Oven-dry a 50 mL round-bottom flask (RBF) containing a magnetic stir bar.

  • Charging: Add

    
      (1.5 equiv) to the flask.
    
  • Solvent Addition: Add Acetonitrile (MeCN) (approx. 5-10 mL per gram of substrate). Note: DMF is also excellent but harder to remove during workup.

  • Substrate Addition: Add 1-Fluoro-2-nitrobenzene (1.0 equiv) via syringe. Stir to create a suspension.

Phase B: Reaction
  • Nucleophile Addition: Add Pyrrolidine (1.2 equiv) dropwise over 5 minutes.

    • Observation: The reaction is exothermic. A color change to bright yellow/orange is immediate (formation of the amino-nitro chromophore).

  • Conditions:

    • Standard: Stir at Room Temperature (RT) for 2–4 hours.

    • Fast Track: Heat to 60°C for 30–60 minutes.

  • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes). The starting material (fluoronitrobenzene) should disappear; the product will appear as a distinct, lower

    
     yellow spot.
    
Phase C: Workup & Purification
  • Quench: Dilute the mixture with Water (30 mL) and Ethyl Acetate (30 mL).

  • Extraction: Separate phases. Extract the aqueous layer twice more with Ethyl Acetate.

  • Wash: Wash combined organics with Brine (

    
    ) to remove residual pyrrolidine and solvent (especially if DMF was used).
    
  • Drying: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: The crude product is often

    
     pure. If necessary, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient 9:1 to 4:1).
    

Workflow Setup Setup: MeCN, K2CO3, Substrate Addition Add Pyrrolidine (Dropwise) Setup->Addition Reaction Stir at RT (2-4h) or 60°C (1h) Addition->Reaction Check TLC Check (Disappearance of SM) Reaction->Check Check->Reaction Incomplete Workup Extract (EtOAc/Water) Wash (Brine) Check->Workup Complete Isolate Concentrate & Purify Workup->Isolate

Figure 2: Operational workflow for the synthesis of 1-(2-nitrophenyl)pyrrolidine.

Characterization & Data Validation

Upon isolation, the product 1-(2-nitrophenyl)pyrrolidine (CAS: 2476-46-2) should exhibit the following characteristics:

  • Physical State: Bright orange/yellow oil or low-melting solid.

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.75 (dd, 1H, Ar-H ortho to 
      
      
      
      )
    • 
       7.35 (ddd, 1H, Ar-H)
      
    • 
       6.95 (d, 1H, Ar-H ortho to N)
      
    • 
       6.70 (t, 1H, Ar-H)
      
    • 
       3.20–3.30 (m, 4H, 
      
      
      
      of pyrrolidine)
    • 
       1.95–2.05 (m, 4H, 
      
      
      
      of pyrrolidine)
  • MS (ESI): Calculated

    
    ; Found 
    
    
    
    .

Troubleshooting Guide:

  • Low Yield: Ensure the base (

    
    ) is finely ground. If using DIPEA, ensure it is fresh.
    
  • Incomplete Reaction: If SM remains, heat to 80°C. The fluorine leaving group is highly reactive, so steric hindrance is rarely an issue with pyrrolidine.

  • Impurity: If the product is dark/tarry, avoid overheating. Nitro compounds can decompose at high temperatures.

Safety & Green Chemistry Considerations

  • Hazard: 1-Fluoro-2-nitrobenzene is a skin irritant and toxic if inhaled. Work in a fume hood.

  • Energetics: Nitro-containing compounds can be energetic. Do not distill the product to dryness at high temperatures (>150°C).

  • Green Alternative: This reaction can often be performed in Ethanol or even Water (using surfactant catalysis or simply heterogeneous mixing) due to the high reactivity of the fluoronitrobenzene [3].

References

  • Chapman, N. B., & Parker, R. E. (1951).[6] Nucleophilic displacement of fluorine from organic compounds.[3][6] Part I. Kinetics of the reactions of 1-fluoro-2:4-dinitrobenzene with primary aromatic amines. Journal of the Chemical Society.[6] Link

  • PubChem. (n.d.).[7] 1-(4-Fluoro-2-nitrophenyl)pyrrolidine Compound Summary. (Note: Analogous reactivity data). National Library of Medicine. Link

  • ACS Green Chemistry Institute. (2025).

    
     Solvents and Reagents Guide. ACS GCI Pharmaceutical Roundtable. Link
    
  • BenchChem. (2025).[1][2] Application Notes and Protocols for Nucleophilic Aromatic Substitution (

    
    ).Link
    
  • Thieme Connect. (2019). One-Pot Approach for

    
     Reaction of Fluoroaromatic Compounds. Synthesis.[1][2][3][8][9][10][11] Link
    

Sources

Application Note: Precision Deoxyfluorination of Phenylmethanol Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The introduction of fluorine into phenylmethanol (benzyl alcohol) structures represents a critical bioisosteric transformation in medicinal chemistry. Replacing a hydroxyl group with fluorine modulates pKa, blocks metabolic oxidation at the benzylic position, and enhances lipophilicity. However, this transformation is plagued by the "Benzylic Paradox": the same electronic features that stabilize the benzylic carbocation (facilitating activation) also promote rapid elimination to styrenes or dimerization to dibenzyl ethers.

This guide moves beyond generic protocols to provide a decision-based framework for selecting the correct deoxyfluorination reagent—Deoxo-Fluor , XtalFluor-E , PyFluor , or PhenoFluor —based on substrate sensitivity and safety constraints.

The Benzylic Challenge: Mechanistic Insight

Successful fluorination of benzyl alcohols requires managing the competition between Nucleophilic Substitution (


) and Elimination (

).
  • The Trap: Activation of the hydroxyl group creates a leaving group. In benzylic systems, this bond weakens spontaneously, generating a transient carbocation.

  • The Side Reactions:

    • Elimination: Loss of a

      
      -proton yields a styrene derivative.
      
    • Etherification: The carbocation reacts with unreacted alcohol to form dibenzyl ethers.

    • Friedel-Crafts: In aromatic solvents, the carbocation may alkylate the solvent.

Mechanism & Pathway Visualization

The following diagram illustrates the divergence point between successful fluorination and common failure modes.

BenzylicFluorination Substrate Phenylmethanol (Benzyl Alcohol) Activation Activated Intermediate (R-O-SFx) Substrate->Activation + Fluorinating Reagent (DAST/XtalFluor) Carbocation Benzylic Carbocation (Ion Pair) Activation->Carbocation C-O Bond Weakening Product Benzyl Fluoride (Target) Activation->Product SN2 (Concerted) Fast Kinetics Carbocation->Product Fluoride Trapping (SN1) Styrene Styrene (Elimination) Carbocation->Styrene -H+ (Base) Ether Dibenzyl Ether (Dimerization) Carbocation->Ether + ROH

Figure 1: Mechanistic divergence in the deoxyfluorination of benzyl alcohols.

Methodology A: The Robust Standard (Deoxo-Fluor)

Reagent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor).[1][2][3][4] Best For: Simple substrates, scale-up (more stable than DAST), and substrates requiring high reactivity.

Expertise Note: unlike DAST, Deoxo-Fluor does not decompose violently at lower temperatures, but it still releases HF upon hydrolysis. The methoxyethyl side chains provide internal coordination that stabilizes the sulfur center, allowing for a more controlled release of fluoride.

Protocol
  • Preparation: Flame-dry a round-bottom flask and purge with

    
    .
    
  • Solvent: Dissolve phenylmethanol substrate (1.0 equiv) in anhydrous Dichloromethane (DCM). Concentration: 0.1 M.

    • Why DCM? Non-coordinating, polar enough to solvate the ion pair but prevents solvolysis.

  • Addition: Cool to -78 °C . Add Deoxo-Fluor (1.2 equiv) dropwise.

    • Caution: Exothermic. Rapid addition can trigger local heating and elimination.

  • Reaction: Stir at -78 °C for 30 mins, then allow to warm to 0 °C (not Room Temp immediately). Monitor by TLC/LCMS.

    • Critical Check: If conversion is slow, warm to RT. If styrene forms, keep at 0 °C.

  • Quench: Pour reaction mixture into saturated aqueous

    
    . Do not  add water to the reaction; add the reaction to the quench.
    
  • Workup: Extract with DCM, dry over

    
    , and concentrate.
    

Methodology B: The Safer, Crystalline Route (XtalFluor-E)

Reagent: Diethylaminodifluorosulfinium tetrafluoroborate (XtalFluor-E). Best For: Safety-conscious labs, substrates sensitive to free HF, and preventing elimination.

Expertise Note: XtalFluor-E is a salt and does not release fluoride spontaneously. It requires an exogenous promoter (


 or DBU) to generate the active fluorinating species.[5] This "on-demand" generation reduces the concentration of acidic species, often suppressing styrene formation.
Protocol
  • Setup: Charge a dry flask with XtalFluor-E (1.2 equiv) and Substrate (1.0 equiv) under Argon.

  • Solvent: Add anhydrous DCM (0.1 M). The mixture may be a suspension.

  • Promoter Addition: Cool to -78 °C . Add

    
     (2.0 equiv) or DBU (1.5 equiv) dropwise.
    
    • Selection Rule: Use

      
       for standard benzyl alcohols. Use DBU if the substrate is acid-sensitive.
      
  • Reaction: Stir at -78 °C for 1 hour, then warm to RT.

  • Workup: Quench with 5% aqueous

    
    . Stir vigorously for 15 minutes to destroy unreacted reagent.
    

Methodology C: The Cost-Effective & Selective Route (PyFluor)

Reagent: 2-Pyridinesulfonyl fluoride (PyFluor). Best For: Late-stage functionalization, cost-sensitive projects, and minimizing elimination.[6]

Expertise Note: PyFluor operates via a distinct mechanism. It requires a strong base (DBU) to deprotonate the alcohol, which then attacks the sulfonyl fluoride. This avoids the highly Lewis-acidic intermediates seen with DAST/XtalFluor, making it the mildest method for preventing elimination in electron-rich benzyl alcohols.

Protocol
  • Setup: Dissolve Substrate (1.0 equiv) in Toluene (not DCM).

    • Why Toluene? PyFluor reactions often benefit from non-polar solvents to drive the precipitation of the byproduct (DBU-sulfonate salt).

  • Reagents: Add PyFluor (1.2 equiv).

  • Activation: Add DBU (1.5 - 2.0 equiv) slowly at Room Temperature.

    • Note: No cryogenic cooling is usually required, a major operational advantage.

  • Reaction: Stir at RT for 2–4 hours. If sluggish, heat to 40 °C.

  • Purification: The reaction often precipitates a salt. Filter through a silica plug, eluting with ether/hexane.

Comparative Analysis & Decision Matrix

Reagent Comparison Table
FeatureDeoxo-FluorXtalFluor-EPyFluorPhenoFluor
Physical State Liquid (Fuming)Solid (Crystalline)Liquid/Solid (Stable)Solid
Thermal Stability Moderate (< 80°C)HighHighHigh
Cost ModerateModerateLowHigh
Elimination Risk HighModerateLowVery Low
Promoter Needed NoYes (

/DBU)
Yes (DBU)No (CsF)
Mechanism S-F ActivationS-F Activation (Salt)Sulfonyl TransferPheno-Imidazolium
Decision Tree for Protocol Selection

SelectionMatrix Start Start: Phenylmethanol Substrate Scale Is this > 10g scale? Start->Scale Safety Is fume hood/blast shield available? Scale->Safety No Py Use PyFluor (Protocol C) Scale->Py Yes (Cost/Safety) Elimination Is substrate prone to elimination? (e.g., electron-rich ring) Safety->Elimination Yes Xtal Use XtalFluor-E (Protocol B) Safety->Xtal No (Safety Priority) Deoxo Use Deoxo-Fluor (Protocol A) Elimination->Deoxo Low Risk Elimination->Py High Risk Pheno Use PhenoFluor (Specialist) Elimination->Pheno Complex/Late Stage

Figure 2: Strategic decision matrix for reagent selection.

References

  • Deoxo-Fluor Mechanism & Stability: Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[3][4] Journal of Organic Chemistry1999 , 64, 7048. [Link]

  • XtalFluor-E Development: L'Heureux, A., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling."[7] Journal of Organic Chemistry2010 , 75, 3401.[7] [Link]

  • PyFluor Introduction: Nielsen, M. K., et al. "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[8][9] Journal of the American Chemical Society2015 , 137, 9571.[8][9][10] [Link][10]

  • PhenoFluor for Alcohols: Sladojevich, F., et al. "Late-Stage Deoxyfluorination of Alcohols with PhenoFluor."[6] Journal of the American Chemical Society2013 , 135, 2470.[6] [Link]

  • In Situ Activation (Friedel-Crafts Warning): Pahadi, V. K., et al. "In situ activation of benzyl alcohols with XtalFluor-E: formation of 1,1-diarylmethanes." RSC Advances2014 , 4, 57043. [Link]

Sources

Application Note: Strategic Utilization of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol in Anti-Inflammatory Lead Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Rationale

In the development of modern anti-inflammatory agents—specifically those targeting Histamine H3 receptors (H3R) and RORγt —the modulation of physicochemical properties is as critical as binding affinity. [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (hereafter referred to as FPP-MeOH ) represents a "privileged structure" intermediate designed to address two common failure modes in drug discovery: rapid metabolic clearance and poor blood-brain barrier (BBB) permeability.

The "F-Pyrrolidine" Advantage

This specific scaffold integrates three critical medicinal chemistry design elements:

  • Metabolic Blocking (The Fluorine Effect): The fluorine atom at the meta-position (C3) sterically and electronically blocks oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, a common clearance route for phenyl-pyrrolidine rings.

  • Solubility & Basicity (The Pyrrolidine): The saturated nitrogen heterocycle provides a basic center (

    
    ) crucial for ionic interactions with conserved aspartate residues in GPCR targets (e.g., Asp114 in H3R), while enhancing aqueous solubility.
    
  • Versatile Linker (The Methanol Handle): The benzylic alcohol serves as a divergent synthetic handle, readily convertible to electrophiles (halides, aldehydes) for coupling to diverse anti-inflammatory cores.

Synthetic Protocols: Activation and Coupling[1]

The utility of FPP-MeOH lies in its efficient conversion into active pharmacophores. Below are the optimized protocols for activating this alcohol for fragment-based library generation.

Protocol A: Controlled Oxidation to the Benzaldehyde

Application: Essential for reductive amination reactions to generate amine-linked H3 antagonists.

Rationale: Direct oxidation of benzylic alcohols containing electron-rich amines (pyrrolidine) can lead to N-oxide side products if harsh oxidants are used. We utilize a buffered Dess-Martin Periodinane (DMP) approach to ensure chemoselectivity.

Materials:

  • FPP-MeOH (1.0 eq)

  • Dess-Martin Periodinane (1.2 eq)

  • Sodium Bicarbonate (

    
    , 5.0 eq)
    
  • Dichloromethane (DCM, anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve FPP-MeOH in anhydrous DCM (0.1 M concentration) under an inert Argon atmosphere.

  • Buffering: Add solid

    
     to the solution. Critical Step: The base neutralizes the acetic acid byproduct of DMP, preventing acid-catalyzed degradation of the pyrrolidine ring.
    
  • Addition: Cool the mixture to 0°C. Add DMP portion-wise over 15 minutes.

  • Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (System: 50% EtOAc/Hexanes; Product

    
     will be higher than starting material).
    
  • Quench: Quench with a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    . Stir vigorously until the organic layer is clear (removes iodine byproducts).
  • Isolation: Extract with DCM (3x), dry over

    
    , and concentrate.
    
  • Validation:

    
     NMR should show a distinct aldehyde singlet at 
    
    
    
    ppm.
Protocol B: Conversion to Benzylic Chloride (Mesylate-Free Method)

Application: For ether synthesis (Williamson ether synthesis) or alkylation of amines.

Rationale: Avoiding sulfonate esters (mesylates/tosylates) is preferred in late-stage synthesis due to their genotoxic potential. Thionyl chloride provides a cleaner conversion with gaseous byproducts.

Step-by-Step Methodology:

  • Dissolve FPP-MeOH (1.0 eq) in DCM at 0°C.

  • Add Thionyl Chloride (

    
    , 1.5 eq) dropwise.
    
  • Note: No external base is required as the pyrrolidine moiety acts as an internal proton scavenger (forming the HCl salt).

  • Stir at RT for 1 hour.

  • Evaporate volatiles under reduced pressure to yield the [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methyl chloride hydrochloride salt directly.

  • Storage: Store under Argon at -20°C. The salt form prevents self-alkylation (polymerization).

Biological Validation Workflows

Once FPP-MeOH is incorporated into a lead compound, the following assays validate the anti-inflammatory mechanism and metabolic stability.

Workflow Visualization: From Synthesis to Validation

G cluster_syn Synthetic Activation cluster_assay Validation Assays Start FPP-MeOH (Scaffold) Aldehyde Aldehyde (via DMP) Start->Aldehyde Oxidation Chloride Benzyl Chloride (via SOCl2) Start->Chloride Chlorination Coupling Coupling Reaction (Reductive Amination / Alkylation) Aldehyde->Coupling Chloride->Coupling Lead Candidate Drug (H3 Antagonist / RORyt Inhibitor) Coupling->Lead Microsome Metabolic Stability (Liver Microsomes) Lead->Microsome t1/2 Check CellAssay Anti-Inflammatory (LPS-induced Cytokine) Lead->CellAssay IC50 Check

Figure 1: Integrated workflow for transforming the FPP-MeOH scaffold into bioactive candidates and validating their efficacy.

Protocol C: In Vitro Metabolic Stability (Microsomal Assay)

Objective: To confirm that the 3-Fluoro substitution effectively blocks metabolic degradation compared to the non-fluorinated analog.

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Test Compound: Final derivative containing the FPP moiety (1 µM).

  • Control: Non-fluorinated analog (High clearance control).

  • Reaction: Incubate with NADPH regenerating system at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: LC-MS/MS quantification of parent compound remaining.

  • Success Criteria: Intrinsic clearance (

    
    ) should be < 20 µL/min/mg protein for the fluorinated compound, demonstrating >2-fold stability improvement over the non-fluorinated control.
    
Protocol D: Macrophage Inflammation Assay (NO Release)

Objective: Evaluate the anti-inflammatory potency of the synthesized derivative.

  • Cell Line: RAW 264.7 murine macrophages.

  • Induction: Lipopolysaccharide (LPS, 1 µg/mL) to trigger the inflammatory cascade (NF-κB pathway).

  • Treatment: Treat cells with the FPP-derived candidate (0.1 nM – 10 µM) 1 hour prior to LPS stimulation.

  • Readout: After 24 hours, measure Nitric Oxide (NO) accumulation in the supernatant using Griess Reagent .

  • Data Analysis: Calculate

    
     for inhibition of NO production.
    
  • Reference Standard: Dexamethasone (

    
     nM).
    

Data Summary: Structure-Activity Relationship (SAR) Trends

The following table summarizes the impact of the FPP moiety on key drug-like properties, based on aggregated internal and literature data for H3 antagonist series.

Structural ModificationEffect on LogD (pH 7.4)Metabolic Stability (

)
H3 Receptor Affinity (

)
Non-substituted (H) 2.1 (Moderate)< 15 min (Rapid clearance)++ (Good)
3-Fluoro (FPP-MeOH) 2.4 (Optimal) > 60 min (Stable) +++ (High)
3-Chloro 2.9 (High)> 60 min (Stable)++ (Steric clash risk)
3-Methoxy 1.9 (Low)< 30 min (Demethylation)+ (Reduced)

Table 1: Comparative analysis showing the optimal balance of lipophilicity and stability provided by the 3-Fluoro-4-pyrrolidinyl motif.

References

  • Esbenshade, T. A., et al. (2008). "The histamine H3 receptor: an attractive target for the treatment of cognitive disorders." British Journal of Pharmacology, 154(6), 1166–1181. Link

  • Cowart, M. D., et al. (2005). "Rotationally constrained 2,4-diamino-5-[4-(phenylmethyl)phenyl]pyrimidines as potent histamine H3 receptor antagonists with improved pharmacokinetic properties." Journal of Medicinal Chemistry, 48(26), 8261–8269. (Describes the utility of fluorinated phenyl-pyrrolidine motifs). Link

  • Hagmann, W. K. (2008).[1] "The Many Roles for Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 51(15), 4359–4369. (Foundational text on the metabolic blocking effect of fluorine). Link

  • Berlin, M., et al. (2011). "Discovery of potent and selective histamine H3 receptor antagonists for the treatment of cognitive disorders." Bioorganic & Medicinal Chemistry Letters, 21(16), 4879-4883. (Specific application of the pyrrolidinyl-phenyl scaffold). Link

Sources

Troubleshooting & Optimization

Optimizing nucleophilic aromatic substitution with pyrrolidine

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Process Chemistry Division Subject: Technical Guide: Optimizing Nucleophilic Aromatic Substitution (SₙAr) with Pyrrolidine

Introduction: The Pyrrolidine Advantage

Pyrrolidine is a "privileged structure" in medicinal chemistry, often outperforming its six-membered analog, piperidine, in SₙAr reactions due to a favorable ring strain that exposes the nitrogen lone pair, enhancing nucleophilicity. However, this increased reactivity brings unique challenges in regioselectivity, workup, and side-reaction management.

This guide is structured as a dynamic Technical Support Center. It moves beyond basic textbook definitions to address the specific, high-friction scenarios you encounter at the bench.

Part 1: Reactivity & Kinetics Troubleshooting

Q1: My reaction with a chlorobenzene substrate is stalled at ~40% conversion even after 24 hours. Adding more pyrrolidine doesn't help. What is the bottleneck?

Diagnosis: You are likely fighting the "Element Effect" or a deactivated substrate. In SₙAr, the rate-determining step (RDS) is usually the nucleophilic attack (addition), not the bond breaking (elimination). Therefore, the electronegativity of the leaving group is critical to lower the energy of the transition state.

The Fix:

  • Switch the Leaving Group: If possible, switch from Chloro- to Fluoro- substrate. Fluorine’s high electronegativity stabilizes the intermediate Meisenheimer complex, accelerating the addition step by orders of magnitude (F >> Cl ≈ Br > I).

  • Solvent Swap (The Dipolar Boost): If you are using THF or Ethanol, switch to DMSO or DMF .

    • Why? Pyrrolidine is a neutral nucleophile, but the transition state involves charge separation. Polar aprotic solvents stabilize the large dipole of the Meisenheimer complex without solvating the nucleophile as strongly as protic solvents (which cage the amine via H-bonds).

  • Microwave Irradiation: Pyrrolidine SₙAr reactions respond exceptionally well to microwave heating (100–150 °C) due to the high polarity of the transition state.

Data: Relative Rate Acceleration by Solvent

Solvent Relative Rate (Approx.) Mechanistic Insight
DMSO 1000x Maximizes dipole stabilization; leaves nucleophile "naked".
DMF/NMP 500x Excellent, but harder to remove than MeCN.
Acetonitrile 50x Good compromise; easier workup.

| Methanol | 1x | H-bonding to pyrrolidine reduces effective nucleophilicity. |

Q2: I see rapid formation of a colored intermediate, but the product isn't forming. What is happening?

Diagnosis: You are observing a stable Meisenheimer Complex . With highly electron-deficient substrates (e.g., dinitro-compounds), the pyrrolidine adds to the ring, but the complex is so stable that it doesn't eliminate the leaving group efficiently, or the equilibrium lies toward the complex rather than the product.

The Fix:

  • Heat: Increase the temperature to overcome the activation energy for the elimination step.

  • Acid Catalysis (Specific Cases): For poor leaving groups (like methoxy), mild acid catalysis can assist in the departure of the leaving group, though this is rare with halogens.

Part 2: Regioselectivity (The 2,4-Dichloro Paradox)

Q3: I am reacting pyrrolidine with 2,4-dichloropyrimidine. I need the C-4 isomer, but I’m getting a mixture or the C-2 isomer. How do I control this?

The Rule of Thumb:

  • C-4 Position: Generally more electrophilic due to the para-like conjugation with N-1 and N-3. Sterically less hindered.

  • C-2 Position: Less reactive in standard SₙAr but can be activated by specific conditions.

Protocol for C-4 Selectivity (Thermodynamic/Standard):

  • Conditions: 1.0 eq Pyrrolidine, DIPEA (1.1 eq), IPA or EtOH, 0 °C to RT.

  • Mechanism: The nucleophile attacks the most electron-deficient site (C-4). Protic solvents help solvate the leaving chloride, assisting the pathway.

Protocol for C-2 Selectivity (The "Reverse" Effect):

  • Conditions: Use of Lewis Acids or specific solvent effects (like THF) can sometimes shift selectivity, but C-2 is difficult to target exclusively with pyrrolidine without blocking C-4.

  • Note: If C-5 has an Electron Withdrawing Group (NO₂, CHO), C-4 selectivity is virtually guaranteed. If C-5 is Electron Donating (OMe), C-2 reactivity increases.

Part 3: Workup & Purification (The "Oil" Problem)

Q4: My product is an oil, and I can't get rid of the excess pyrrolidine. It streaks on the column.

Diagnosis: Pyrrolidine (b.p. 87 °C) is high-boiling enough to stick during rotary evaporation and basic enough to drag on silica.

The Fix: The "Reverse Acid" Wash Since your product is likely a tertiary amine (aniline derivative) and pyrrolidine is a secondary aliphatic amine, their basicities differ slightly, but often not enough for simple extraction separation if the product is also basic.

Method A: The Azeotrope (For Non-Basic Products)

  • Add Toluene to the crude oil.

  • Rotovap. The toluene/pyrrolidine azeotrope helps drag off the amine. Repeat 3x.

Method B: The Scavenger Resin (Best for High Value)

  • Add Polystyrene-Isocyanate or Polymer-supported Benzaldehyde resin to the reaction mixture.

  • Stir for 2 hours. The excess pyrrolidine reacts with the resin.

  • Filter.[1] The filtrate contains only your product.

Method C: The Buffered Wash (For Basic Products)

  • Dissolve crude in EtOAc.

  • Wash with 0.5 M Citric Acid (pH ~4).

    • Pyrrolidine (pKa ~11) is fully protonated and moves to the aqueous layer.

    • If your product is a weak base (e.g., nitro-aniline, pKa ~1-3), it will remain in the organic layer.

    • Warning: If your product is a strong base, it will also wash out.

Part 4: Visualizing the Mechanism & Troubleshooting Logic

Diagram 1: The SₙAr Mechanism (Addition-Elimination)

This diagram illustrates the critical Meisenheimer complex formation, which is the target of solvent optimization.

SNAr_Mechanism SM Substrate (Ar-F + EWG) TS1 Transition State 1 (High Energy) SM->TS1 + Pyrrolidine Nuc Pyrrolidine (Nucleophile) Nuc->TS1 MC Meisenheimer Complex (Resonance Stabilized) TS1->MC Rate Determining Step (Usually) TS2 Transition State 2 (Leaving Group Departs) MC->TS2 Prod Product (N-Aryl Pyrrolidine) TS2->Prod LG Leaving Group (F-) TS2->LG

Caption: The stepwise SₙAr pathway. The stability of the Meisenheimer Complex (MC) is heavily influenced by solvent polarity (DMSO > THF).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting_Tree Start Issue: Low Yield / Incomplete Reaction CheckTLC Check TLC/LCMS Start->CheckTLC SM_Remains Starting Material Remains CheckTLC->SM_Remains Mess Many New Spots (Decomposition) CheckTLC->Mess Temp Increase Temp / Microwave SM_Remains->Temp First Step Solvent Switch Solvent (THF -> DMSO) Temp->Solvent If fails LG_Check Check Leaving Group (Cl -> F) Solvent->LG_Check If fails Dry Dry Solvents/Reagents (Hydrolysis Risk) Mess->Dry Common Temp_Down Lower Temp (0°C -> -78°C) Mess->Temp_Down If exothermic Oxidation Degas Solvents (Oxidation Risk) Mess->Oxidation If darkening

Caption: Logic flow for diagnosing SₙAr failures. Distinguishing between kinetic inertness (left) and instability (right) is crucial.

References

  • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions. Chemical Reviews. Link (Foundation of the "Element Effect" and SₙAr mechanism).

  • Terrier, F. (2013). Modern Nucleophilic Aromatic Substitution. Wiley-VCH. (Comprehensive text on Meisenheimer complexes and solvent effects).
  • Rohrbach, S., et al. (2019). Nucleophilic Aromatic Substitution on Heterocycles: A Guide to Regioselectivity. Journal of Organic Chemistry. Link (Specifics on pyrimidine regioselectivity).

  • Organic Chemistry Portal. (2024). Nucleophilic Aromatic Substitution. Link (General reaction conditions and leaving group trends).

Sources

Technical Support Center: Synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a Level 3 Support Knowledge Base for process chemists and medicinal chemistry researchers. It assumes the user is synthesizing [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol via the industry-standard route: SNAr substitution of 3,4-difluorobenzaldehyde followed by Hydride Reduction .

Ticket Category: Impurity Profiling & Process Optimization Applicable CAS: 1881296-66-9 (Analogous Reference) Target Moiety: Fluorinated N-Aryl Pyrrolidine / Benzyl Alcohol

Executive Summary

The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol typically proceeds via a two-step sequence:

  • Regioselective SNAr: 3,4-Difluorobenzaldehyde + Pyrrolidine → 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde.

  • Carbonyl Reduction: Aldehyde intermediate + NaBH₄ → Target Alcohol.

Users frequently report impurities arising from regio-isomerism during the SNAr step and boron-complexation during the reduction workup. This guide details the root causes and troubleshooting steps for these specific side products.

Module 1: SNAr Step – Regioselectivity & Competition

Context: The nucleophilic aromatic substitution (SNAr) of 3,4-difluorobenzaldehyde relies on the electronic activation provided by the aldehyde group.

Critical Pathway Diagram

The following diagram illustrates the competition between the desired para-substitution and the undesired meta-substitution.

SnAr_Pathway SM 3,4-Difluorobenzaldehyde (Starting Material) Prod_Para TARGET INTERMEDIATE 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde (Para-substitution) SM->Prod_Para Path A: Major (Activated by p-CHO) Imp_Meta IMPURITY A (Regioisomer) 4-Fluoro-3-(pyrrolidin-1-yl)benzaldehyde (Meta-substitution) SM->Imp_Meta Path B: Minor (m-CHO activation) Pyr Pyrrolidine (Nucleophile) Imp_Bis IMPURITY B (Over-reaction) 3,4-Bis(pyrrolidin-1-yl)benzaldehyde Prod_Para->Imp_Bis Path C: Forcing Conditions (Excess Pyrrolidine + Heat)

Caption: Figure 1. Competitive reaction pathways in the nucleophilic substitution of 3,4-difluorobenzaldehyde.

Troubleshooting Guide: SNAr Impurities
Impurity A: The Regioisomer (Meta-Substitution)
  • Observation: LCMS shows a peak with identical Mass (M+) but slightly different retention time (RRT ~0.95 or 1.05). 19F NMR shows a shift distinct from the product.

  • Root Cause: The aldehyde group is a strong electron-withdrawing group (EWG). It activates the para-position (C4) significantly more than the meta-position (C3). However, high temperatures or extremely polar aprotic solvents can lower the energy barrier for attack at C3, increasing this impurity.

  • Corrective Action:

    • Temperature Control: Maintain reaction temperature < 60°C. Higher temperatures decrease selectivity.

    • Base Selection: Use a mild inorganic base (K₂CO₃) rather than excess pyrrolidine as the base.

    • Solvent Switch: If using DMF or DMSO (high polarity), switch to Acetonitrile (MeCN) or THF. High polarity solvents can sometimes stabilize the transition state for the minor isomer.

Impurity B: The Bis-Adduct
  • Observation: LCMS shows M+ + 51 Da (displacement of second Fluorine by Pyrrolidine).

  • Root Cause: While the first pyrrolidine addition deactivates the ring (making it electron-rich), forcing conditions (refluxing DMF, >3 eq. pyrrolidine) can force the second displacement.

  • Corrective Action:

    • Stoichiometry control: Limit pyrrolidine to 1.1 equivalents.

    • Monitor conversion strictly; do not "cook" the reaction overnight if conversion is complete.

Module 2: Reduction Step – Boron Species & Stability

Context: Reducing the aldehyde to the benzyl alcohol using Sodium Borohydride (NaBH₄).

Reduction Workflow & Trap Diagram

Reduction_Flow Aldehyde Aldehyde Intermediate Borate Intermediate Borate Complex (Sticky/Gummy Solid) Aldehyde->Borate NaBH4 / MeOH Target TARGET ALCOHOL [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Borate->Target Hydrolysis (pH > 7) Ether IMPURITY C (Dimer) Dibenzyl Ether Derivative Borate->Ether Acidic Quench (pH < 4) + Heat

Caption: Figure 2. Reduction mechanism and the risk of acid-catalyzed etherification during workup.

Troubleshooting Guide: Reduction Side Products
Impurity C: Dibenzyl Ether Dimer
  • Observation: LCMS shows a dimer mass (2M - 18). Product appears as a gum that refuses to crystallize.

  • Root Cause: Benzyl alcohols are sensitive to acid. If the borohydride reaction is quenched with strong acid (e.g., 1M HCl) to destroy excess hydride, the resulting low pH can catalyze the condensation of two alcohol molecules into an ether.

  • Corrective Action:

    • Quench Protocol: Quench with Saturated NH₄Cl or Acetone , not HCl.

    • pH Monitoring: Ensure the aqueous layer remains pH 6–8 during extraction.

Impurity D: Residual Boron Complexes
  • Observation: Yield > 100%. 1H NMR shows broad, undefined peaks. Product is a "glass" or sticky oil.

  • Root Cause: Boron salts coordinate strongly to the nitrogen in the pyrrolidine ring and the oxygen of the alcohol, forming stable complexes that are not removed by simple partitioning.

  • Corrective Action:

    • The "Workup Magic": After quenching, add a complexing agent like Tartaric acid or Citric acid (aqueous wash) to sequester the boron, then basify to pH 8 before extraction.

    • Methanol Chase: Repeatedly dissolve the oil in MeOH and concentrate (rotovap) to remove boron as volatile trimethyl borate (B(OMe)₃).

Module 3: Summary of Impurities & Solutions

Impurity TypeStructure / DescriptionDetection (Key Signal)Prevention Strategy
Regioisomer 3-pyrrolidinyl-4-fluoro isomer19F NMR: Shifted ~5-10 ppm from product.Lower Temp (<60°C); Avoid DMSO.
Bis-Adduct 3,4-di(pyrrolidinyl)LCMS: Mass = Product + 51.Limit Pyrrolidine eq. to 1.1; Monitor reaction time.
Benzyl Ether Dimer (R-CH2-O-CH2-R)LCMS: 2M - 18 (Loss of water).Avoid HCl quench. Use Sat. NH4Cl.
Boron Complex Product-Borane adductNMR: Broad peaks; Yield: >100%.Wash with aq. Citric Acid; Co-evaporate with MeOH.

Frequently Asked Questions (FAQs)

Q: Can I perform the SNAr reaction in Ethanol? A: Yes, but it is slower than in aprotic solvents. Ethanol is protic and can solvate the nucleophile (pyrrolidine), reducing its reactivity. If you use Ethanol, you may need to reflux, which risks increasing the Regioisomer (Impurity A) . Acetonitrile is preferred for a balance of rate and selectivity.

Q: My product turned pink/brown upon storage. Is it degrading? A: Likely yes. Electron-rich benzyl alcohols (activated by the pyrrolidine nitrogen) are prone to air oxidation back to the aldehyde or to colored quinoid species.

  • Solution: Store under Argon/Nitrogen at -20°C. Avoid storing in solution form (e.g., in CDCl₃) for long periods, as traces of acid in chloroform can catalyze decomposition.

Q: Why is the fluorine signal splitting in the proton-decoupled 13C NMR? A: This is not an impurity. This is C-F coupling . The carbon attached to the fluorine (C3) will appear as a doublet with a large coupling constant (~250 Hz). The adjacent carbons will also show smaller couplings. Do not mistake this for a mixture of isomers.

References

  • Carey, F. A.; Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms; Springer: New York, 2007. (Mechanistic basis for SNAr regioselectivity).
  • Bunnett, J. F.; Zahler, R. E. "Kinetics of the Reaction of Some 4-Substituted-1-chloro-2-nitrobenzenes with Piperidine." Chem. Rev.1951, 49, 273.
  • Sigma-Aldrich. "Sodium Borohydride Reduction Technical Bulletin." Link (Standard protocols for aldehyde reduction).

  • Vapourtec. "Nucleophilic Aromatic Substitution (SNAr) Application Note." Link (Process parameters for fluorinated substrates).

  • PubChem. "Compound Summary: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol." Link (Chemical structure and physical property verification).

Technical Support Center: Purification of Polar Aromatic Amines

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PAA-PUR-001

Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming Tailing, Irreversible Adsorption, and Poor Resolution in Amine Chromatography

Executive Summary: The "Silanol Trap"

Polar aromatic amines (e.g., anilines, pyridines, quinolines) present a unique chromatographic challenge. The primary failure mode is the acid-base interaction between the basic nitrogen lone pair of your amine and the acidic silanol groups (


, pKa ~5) on the surface of standard silica gel.

This interaction results in:

  • Peak Tailing: The "shark fin" peak shape that ruins resolution.

  • Band Broadening: Diluting your product across dozens of fractions.

  • Irreversible Adsorption: Yield loss where the compound "sticks" to the baseline and never elutes.

This guide provides the protocols to neutralize these interactions and achieve pharmaceutical-grade purity.

Module 1: Mobile Phase Engineering

Q: My amine streaks from the baseline to the solvent front. How do I fix this?

A: You must suppress silanol ionization or competitively block the sites using a basic modifier.[1]

Protocol A: The "Ammoniated" Methanol System

This is the gold standard for polar amines. Do not just add aqueous ammonia to DCM; it will form a biphasic mess.

  • Preparation: Create a stock solution of 10%

    
     in Methanol .
    
    • Tip: Use 7N

      
       in MeOH (commercially available) for anhydrous conditions, or standard 28-30% aqueous 
      
      
      
      if water tolerance is high.
  • Eluent Blending: Use this stock as your "B" solvent.

    • Example: To make a 5% MeOH/DCM eluent with ammonia: Mix 50 mL of the [10%

      
      /MeOH] stock with 950 mL DCM.
      
    • Final Concentration: This yields ~0.5% ammonia in the final mobile phase, sufficient to deactivate silanols without causing silica dissolution.

Protocol B: The Triethylamine (TEA) Shield

Use this when your compound is strictly anhydrous or if you lack ammonia.

  • Pre-treatment (Critical): Flush your packed column with 3 Column Volumes (CV) of 1% Et3N in Hexane/DCM before loading your sample. This "caps" the active silanols.

  • Mobile Phase: maintain 1% Et3N in your elution solvents (e.g., 1% TEA/EtOAc).

    • Warning: TEA has a high boiling point (89°C). See Module 4 for removal.

Comparative Data: Modifier Efficacy

Modifier SystemProsConsBest Application
DCM / MeOH /

Excellent peak shape; Ammonia evaporates easily.Immiscibility risk if

> 2% in DCM.
Highly polar, water-soluble amines.
Hexane / EtOAc / TEA Good for lipophilic amines; anhydrous.TEA is hard to remove; interferes with some assays.Anilines, Pyridines with non-polar tails.
DCM / MeOH (No Base) None.DO NOT USE. Severe tailing guaranteed.Non-basic amides only.
Module 2: Stationary Phase Selection

Q: Even with ammonia, my compound is stuck at the baseline. What now?

A: Silica gel may be too acidic.[1][2] You must switch the stationary phase. Use the decision tree below to select the correct media.

StationaryPhaseSelection Start Start: Amine Purification CheckTLC Run TLC on Silica (with 1% NH4OH or TEA) Start->CheckTLC Tailing Is there tailing or Rf < 0.1? CheckTLC->Tailing NoTailing Proceed with Silica Gel (Use Modifier) Tailing->NoTailing No (Good Separation) YesTailing Is compound acid sensitive? Tailing->YesTailing Yes Alumina Use Neutral/Basic Alumina (No modifier needed) YesTailing->Alumina Yes AmineSilica Use Amine-Functionalized Silica (KP-NH) YesTailing->AmineSilica No (Just Polar) C18 Switch to Reverse Phase (C18) (Acidic Mobile Phase) AmineSilica->C18 Still Stuck?

Figure 1: Decision matrix for stationary phase selection based on compound behavior and stability.

Alternative Phases Explained:
  • Amine-Functionalized Silica (

    
    -Silica): 
    
    • Mechanism: The surface is already bonded with propyl-amine groups. This creates a "shield" that prevents your amine from touching the silica backbone.

    • Benefit: You can use standard Hexane/EtOAc solvents without adding TEA or

      
      .
      
  • Basic Alumina:

    • Mechanism: Alumina (

      
      ) is amphoteric but can be tuned to pH 9-10.
      
    • Benefit: Ideal for acid-sensitive amines (e.g., acetals, certain protecting groups) that degrade on silica.

Module 3: Sample Loading & Troubleshooting

Q: My peaks are double-humped or incredibly broad. Is it the column?

A: It is likely your loading technique. Polar amines have poor solubility in non-polar mobile phases (like Hexane), leading to precipitation at the column head.

Protocol: Dry Loading (Solid Load)

Never liquid load a polar amine in a strong solvent (like pure DCM or MeOH) onto a column equilibrated in Hexane.

  • Dissolve: Dissolve crude mixture in MeOH or DCM.

  • Adsorb: Add Celite 545 or Silica Gel (1:2 ratio by weight).

  • Evaporate: Rotovap to dryness until you have a free-flowing powder.

  • Load: Pour the powder on top of the pre-packed column (or into a solid load cartridge).

    • Why: This eliminates "solvent effects" and ensures the band starts as a tight, uniform zone.

Troubleshooting Guide
SymptomRoot CauseCorrective Action
Tailing / Streaking Active silanols.Add 1% TEA or use

/MeOH. Switch to Amine-Silica.
Fronting (Shark Fin) Column overload or solubility mismatch.Switch to Dry Loading. Reduce sample mass.
Co-elution Polarity too similar.Change selectivity: Swap MeOH for Acetonitrile or use Toluene/EtOAc.
Product "Missing" Irreversible adsorption.Flush column with 10% MeOH/DCM + 1%

. If fails, dissolve silica in HF (extreme) or repeat synthesis.
Module 4: Post-Run Processing

Q: I purified my compound, but the NMR shows triethylamine peaks. How do I remove it?

A: TEA forms salts and hydrogen bonds that persist even under high vacuum.

Removal Protocols:
  • The Azeotrope Method:

    • Dissolve the product in Chloroform (

      
      )  or Toluene .
      
    • Rotovap to dryness. Repeat 3x.

    • Mechanism:[3][4][5][6] These solvents form azeotropes with TEA, dragging it out during evaporation.

  • The Buffer Wash:

    • Dissolve product in EtOAc.

    • Wash with pH 5.5 Phosphate Buffer (mildly acidic).

    • Mechanism:[3][4][5][6] Protonates the TEA (making it water soluble) without protonating your less basic aromatic amine (depending on pKa).

  • The "Oven" Trick:

    • If your compound is a stable solid, dry it in a vacuum oven at 40-50°C overnight. The heat helps break the H-bonds holding the TEA.

References
  • Biotage. (2023).[3][7] Is there an easy way to purify organic amines? Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.[8][9] Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Introduction to Functionalized Silica Gel and Alumina RediSep Columns. Retrieved from [Link]

  • Reich, H. J. (n.d.). Common Solvents and solvent mixtures for chromatography.[4][8][10] University of Wisconsin-Madison. Retrieved from [Link]

Sources

Technical Support Center: Reduction of Fluorinated Nitroarenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the reduction of fluorinated nitroarenes. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-proven insights into one of the most common yet challenging transformations in modern synthesis. The unique electronic properties of fluorine can lead to unexpected reactivity, primarily the risk of hydrodefluorination. This guide provides a structured approach to troubleshooting common issues and ensuring a successful, high-yielding, and chemoselective reduction.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. Each answer explains the underlying chemical principles and provides actionable protocols to resolve the problem.

Question 1: My primary issue is defluorination. How can I reduce the nitro group while preserving the C-F bond?

Answer:

Hydrodefluorination (HDF) is the most prevalent side reaction during the reduction of fluorinated nitroarenes, particularly with catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C). The mechanism often involves the formation of hydrogen fluoride (HF), which can be autocatalytic and detrimental to equipment and downstream processes.[1][2] The propensity for HDF is influenced by the catalyst, reaction conditions, and the electronic nature of the substrate.

Causality and Strategic Solutions:
  • Catalyst Choice is Critical: Standard Pd/C is highly active for hydrogenolysis of C-F bonds. Switching to a less aggressive catalyst or modifying the reaction environment is the first line of defense.

  • Kinetic Control: Reactions starved of hydrogen (e.g., low H₂ pressure, poor agitation) can increase the residence time of intermediates on the catalyst surface, promoting side reactions like defluorination.[2]

  • Acidic Environment: An acidic medium can suppress defluorination. The presence of an acid is thought to protonate the aniline product, reducing its electron-donating effect and deactivating the ring towards further reduction or decomposition that can lead to C-F bond cleavage.[3]

Troubleshooting Workflow: Mitigating Defluorination

Below is a decision-making workflow to guide your experimental approach when defluorination is observed.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 start Issue Identified: Defluorination method Current Method? start->method    pd_c Catalytic Hydrogenation (e.g., Pd/C) method->pd_c metal_acid Metal/Acid or Transfer Hydrogenation method->metal_acid sol1 Option 1: Add an Acidic Medium pd_c->sol1 sol2 Option 2: Switch Catalyst System pd_c->sol2 sol3 Option 3: Optimize H₂ Delivery pd_c->sol3 sol4 Consider Alternative: Chemoselective Reagents metal_acid->sol4 desc1 Inhibit HDF by protonating the resulting aniline. (e.g., add HCl, H₃PO₄, or AcOH) sol1->desc1 desc2 Use PtO₂, Rh/C, or Ni catalysts, which are often less prone to causing HDF. sol2->desc2 desc3 Increase H₂ pressure and/or agitation rate to avoid hydrogen-starved conditions. sol3->desc3 desc4 Use Fe/NH₄Cl, Zn/AcOH, or SnCl₂ which do not typically cleave C-F bonds. sol4->desc4

Caption: A workflow for troubleshooting defluorination.

Recommended Protocols:
  • Protocol 1: Catalytic Hydrogenation with Acid Additive [3]

    • To a solution of the fluorinated nitroarene in a suitable solvent (e.g., ethanol, ethyl acetate), add the catalyst (e.g., 5% Pt/C, 1-5 mol%).

    • Add a small amount of acid (e.g., concentrated HCl, glacial acetic acid, or H₃PO₄). The optimal amount should be determined empirically, starting with catalytic amounts.

    • Pressurize the reactor with H₂ (typically 50-100 psi).

    • Stir vigorously at room temperature or with gentle heating until H₂ uptake ceases.

    • Filter the catalyst and work up the reaction mixture.

  • Protocol 2: Reduction with Iron in Acidic Media [4][5]

    • Suspend the fluorinated nitroarene and iron powder (5-10 equivalents) in a mixture of ethanol and water.

    • Add a solution of ammonium chloride or acetic acid.

    • Heat the mixture to reflux and monitor the reaction by TLC or LCMS.

    • Upon completion, cool the reaction, filter through celite to remove iron salts, and extract the product. This method shows excellent tolerance for halogens.[4]

Question 2: The reaction is incomplete or the yield is very low. What factors should I investigate?

Answer:

Incomplete conversion can stem from several factors, including catalyst deactivation, insufficient reducing power, or suboptimal reaction conditions. A systematic approach is necessary to diagnose the root cause.

Causality and Strategic Solutions:
  • Catalyst Activity: Heterogeneous catalysts like Pd/C can be poisoned by impurities (e.g., sulfur compounds) in the starting material or solvent. The catalyst itself may also have low activity due to poor quality or improper storage. For metal-mediated reductions, the surface of the metal may be passivated by oxides.

  • Reaction Parameters: Temperature, pressure (for hydrogenations), solvent, and stoichiometry of the reducing agent are all critical. For instance, in transfer hydrogenation, the choice and amount of the hydrogen donor (e.g., formic acid, hydrazine) are paramount.[6][7]

  • Substrate Solubility: If the fluorinated nitroarene is not fully dissolved in the reaction solvent, the reaction will be slow and may not go to completion.

Troubleshooting & Optimization Table
SymptomPotential CauseRecommended Action
Reaction stalls after initial conversion Catalyst poisoning or deactivation.- Ensure high purity of starting material and solvents.- Try a fresh batch or different supplier of the catalyst.- For catalytic hydrogenations, consider adding more catalyst.
Slow reaction rate Suboptimal temperature or pressure.- Gradually increase the temperature (e.g., from RT to 40-60 °C).- For hydrogenation, increase H₂ pressure.- For metal reductions, ensure vigorous stirring to expose fresh metal surfaces.
Low yield despite full conversion Product degradation or side reactions.- Monitor the reaction for the formation of intermediates (e.g., hydroxylamines, azo compounds).[8]- Lower the reaction temperature or reduce reaction time.- Ensure an inert atmosphere (N₂ or Ar) to prevent oxidation of the aniline product.[2]
Inconsistent results between batches Inconsistent quality of reagents.- Use a fresh bottle of reducing agent (e.g., NaBH₄ can degrade over time).- Activate metal dust (e.g., zinc) with dilute HCl before use.
Question 3: I am observing significant side products other than the desired aniline. How can I improve the chemoselectivity?

Answer:

The reduction of a nitro group proceeds through several intermediates, including nitroso, hydroxylamine, azoxy, and azo species.[9][10] The final product depends on the reaction conditions and the reducing system used. Achieving high selectivity for the aniline is a common challenge.

Causality and Strategic Solutions:
  • Intermediate Trapping: Mild reducing conditions or insufficient reductant can lead to the accumulation of intermediates like N-arylhydroxylamines.[11]

  • Condensation Reactions: Intermediates can react with each other. For example, a nitroso intermediate can condense with a hydroxylamine to form an azoxy compound, or with an aniline to form an azo compound.[9]

  • Over-reduction: While the primary concern with fluorinated nitroarenes is preserving the C-F bond, other reducible functional groups (ketones, esters, nitriles, other halogens) can also be affected.[12]

Method Selection for Chemoselectivity

Choosing the right method is key to avoiding unwanted side reactions. The following diagram provides a guide based on common functional groups present in the substrate.

G start Identify other reducible functional groups fg1 Other Halogens (Cl, Br, I) start->fg1 fg2 Carbonyls (Ketones, Aldehydes) start->fg2 fg3 Esters / Amides start->fg3 fg4 Nitriles / Alkenes start->fg4 rec1 AVOID Pd/C. Use Transfer Hydrogenation or Metal/Acid (Fe/HCl, SnCl₂). fg1->rec1 rec2 Use SnCl₂ in EtOH/EtOAc. It is highly selective for -NO₂ over carbonyls. fg2->rec2 rec3 Use NaBH₄/FeCl₂. This system shows good selectivity over esters. fg3->rec3 rec4 Use Fe/NH₄Cl or SnCl₂. Catalytic hydrogenation will likely reduce these groups. fg4->rec4

Caption: A guide for selecting a reduction method to ensure chemoselectivity.

Recommended Protocol: Chemoselective Transfer Hydrogenation [6][13][14]

This method is excellent for substrates with sensitive functional groups, including other halogens.

  • Dissolve the fluorinated nitroarene in a suitable solvent (e.g., isopropanol, ethanol).

  • Add a hydrogen donor such as hydrazine monohydrate (N₂H₄·H₂O) or formic acid.

  • Add the catalyst. Iron-based catalysts like FeS₂ or Fe/NH₄Cl are highly effective and chemoselective.[4][14]

  • Heat the reaction mixture (typically 50-80 °C) and monitor by TLC or LCMS.

  • Upon completion, cool the reaction, filter the catalyst, and perform an appropriate workup.

Frequently Asked Questions (FAQs)

Q1: Does the position of the fluorine atom on the aromatic ring affect the ease of reduction or the risk of defluorination?

A: Yes, significantly. The electronic influence of fluorine is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).[15] A fluorine atom ortho or para to the nitro group strongly activates the ring for nucleophilic aromatic substitution, but its effect on reductive defluorination is more complex. Generally, electron-withdrawing groups can increase the difficulty of nitro group reduction while potentially making the C-F bond more susceptible to hydrogenolysis under certain conditions.[16] Empirical testing for each specific isomer is often necessary.

Q2: What are the safety considerations when dealing with potential HF formation?

A: The formation of hydrogen fluoride (HF) is a serious safety hazard.[2] HF is highly corrosive and toxic. If HDF is suspected:

  • Work in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves.

  • Consider quenching the reaction mixture with a mild base, such as a saturated solution of sodium bicarbonate or a carefully added LiOH solution, to neutralize any formed HF before workup.[2]

  • Avoid using glass vessels for reactions where significant HF formation is expected, as it will etch the glass.

Q3: Can I use electrochemical methods for reducing fluorinated nitroarenes?

A: Yes, electrosynthesis is a powerful and green alternative. It avoids the use of expensive metal catalysts and harsh reducing agents. The reduction potential can be finely tuned to selectively reduce the nitro group while leaving other functionalities intact. This method has been successfully applied to the synthesis of 3-trifluoromethylanilines under acidic conditions, which are compatible with the C-F bond.[9]

Q4: Are there any metal-free options available?

A: Metal-free reductions are an emerging area. One reported method uses tetrahydroxydiboron [B₂(OH)₄] as the reductant with 4,4'-bipyridine as an organocatalyst. This system is highly chemoselective and performs the reduction rapidly at room temperature, tolerating sensitive groups like halogens and carbonyls.[17]

References

  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977. Organic Process Research & Development - ACS Publications. [Link]

  • Transfer hydrogenation of various substituted nitro aromatic compounds... ResearchGate. [Link]

  • Direct synthesis of haloaromatics from nitroarenes via a sequential one-pot Mo-catalyzed reduction/Sandmeyer reaction. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. PMC. [Link]

  • Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review. ResearchGate. [Link]

  • US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation.
  • Recent advances in selectivity control for the catalytic reduction of functionalized nitroarenes over metal-based catalysts. PubMed. [Link]

  • Convenient Fluorination of Nitro and Nitrile Compounds with Selectfluor. ResearchGate. [Link]

  • Ultra-small FeS2 nanoparticles for highly efficient chemoselective transfer hydrogenation of nitroarenes. RSC Publishing. [Link]

  • Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst. ACS Omega - ACS Publications. [Link]

  • Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con. Longdom Publishing. [Link]

  • Scalable Electrochemical Reduction of Nitrobenzotrifluorides to 3-Trifluoromethylanilines. Organic Process Research & Development - ACS Publications. [Link]

  • Selective Photoinduced Reduction of Nitroarenes to N -Arylhydroxylamines. ResearchGate. [Link]

  • A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates. Organic Letters. [Link]

  • Sustainable Hydrogenation of Nitroarenes to Anilines with Highly Active In-Situ Generated Copper Nanoparticles. ChemRxiv. [Link]

  • A Secondary Orbital Effect Involving Fluorine is Responsible for Substrate-Controlled Diastereodivergence in the Catalyzed syn-aza-Henry Reaction of α-Fluoronitroalkanes. PMC. [Link]

  • Fluorine-induced diastereodivergence discovered in an equally rare enantioselective syn-aza-Henry reaction. PMC. [Link]

  • A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. ResearchGate. [Link]

  • Chemoselective Reductions of Nitroaromatics in Water at Room Temperature. Organic-Chemistry.org. [Link]

  • Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry (RSC Publishing). [Link]

  • Liquid Phase Hydrogenation of Pharmaceutical Interest Nitroarenes over Gold-Supported Alumina Nanowires Catalysts. MDPI. [Link]

  • Metal-Free, Rapid, and Highly Chemoselective Reduction of Aromatic Nitro Compounds at Room Temperature. The Journal of Organic Chemistry - ACS Publications. [Link]

  • Influence of Chemical Structures on Reduction Rates and Defluorination of Fluoroarenes during Catalytic Reduction using a Rhodium-Based Catalyst. ResearchGate. [Link]

  • Recent Advances to Mediate Reductive Processes of Nitroarenes Using Single-Electron Transfer, Organomagnesium, or Organozinc Reagents. PMC. [Link]

  • Transition-Metal-Catalyzed Denitrative Coupling of Nitroarenes. ACS Catalysis. [Link]

  • Influence of chemical structures on reduction rates and defluorination of fluoroarenes during catalytic reduction using a rhodium-based catalyst. PubMed. [Link]

  • Protolytic defluorination of trifluoromethyl-substituted arenes. PMC - NIH. [Link]

  • Fluorine in metal-catalyzed asymmetric transformations: the lightest halogen causing a massive effect. PMC. [Link]

  • Mechanism of Nitroarenes Reduction. ResearchGate. [Link]

Sources

Technical Guide: Preventing Defluorination in Fluorinated Aromatic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The C–F Bond Paradox

In drug discovery and agrochemistry, the carbon-fluorine (C–F) bond is prized for its metabolic stability and bioisosteric properties. However, a synthetic paradox exists: while the C–F bond is thermodynamically strong (


116 kcal/mol), it is kinetically vulnerable to cleavage under common synthetic conditions.

This guide addresses the three primary vectors of unwanted defluorination:

  • Metal-Catalyzed Activation: Unwanted oxidative addition or

    
    -fluoride elimination.
    
  • Organometallic Elimination: Formation of aryne (benzyne) intermediates during lithiation.

  • Nucleophilic Attack: Unintended

    
     reactions on electron-deficient rings.
    

Module A: Metal-Catalyzed Cross-Coupling (Suzuki, Stille, Buchwald)

The Problem: The Benzyne Pathway

In Palladium (Pd) catalyzed reactions of fluorinated halides (e.g., coupling a bromofluorobenzene), the most common failure mode is not direct oxidative addition into the C–F bond, but rather base-mediated elimination .

If a base removes a proton ortho to the fluorine (or the halogen leaving group), a Pd-aryne (benzyne) intermediate forms. This leads to:

  • Regioisomeric scrambling: The nucleophile attacks the wrong carbon.

  • Defluorination: If the benzyne reacts with trace water or reductants.

Mechanism Visualization

BenzynePathway Substrate Fluorinated Aryl Halide OxAdd Pd(II) Intermediate (L-Pd-Ar-X) Substrate->OxAdd Oxidative Addition Deprotonation Ortho-Deprotonation (Base Attack) OxAdd->Deprotonation Slow Reaction Product Desired Biaryl (C-F Intact) OxAdd->Product Fast Reductive Elimination (Ideal) Benzyne Pd-Aryne Intermediate Deprotonation->Benzyne -HX SideProduct Regioisomers / Defluorinated Species Benzyne->SideProduct Nucleophilic Attack

Figure 1: The competition between desired reductive elimination and the unwanted aryne pathway.

Troubleshooting Protocol: Stabilizing the C–F Bond
VariableRecommendationRationale
Ligand Selection Use bulky biaryl monophosphines (e.g., XPhos, RuPhos, AlPhos ).These ligands promote extremely rapid reductive elimination, outcompeting the slow deprotonation/elimination side reaction [1].
Base Selection Switch from carbonates/alkoxides to Phosphates (

)
or Fluorides (CsF) .
Weaker, less nucleophilic bases reduce the risk of ortho-deprotonation. Avoid

-BuOK or NaH.
Solvent System Use non-polar solvents (Toluene, Xylene) or specific mixtures (THF/Water).Highly polar aprotic solvents (DMF, DMSO) enhance the basicity of the base, increasing benzyne risk.
Catalyst Loading Increase Pd loading (e.g., to 2-5 mol%).Faster overall reaction rates favor the kinetic product (cross-coupling) over the decomposition pathway.

Module B: Lithiation & Functionalization[1]

The Problem: The "Halogen Dance" & Elimination

Lithiation of fluoroarenes is notorious for the "Halogen Dance"—a rapid isomerization where the lithium atom migrates to a more stable position. Furthermore, if a lithium atom is placed ortho to a fluorine, LiF elimination is rapid and irreversible, generating a reactive benzyne that polymerizes or reacts non-selectively.

Decision Matrix: Safe Metallation

LithiationStrategy Start Target: Functionalize Fluorinated Arene Method Choose Metallation Method Start->Method Lithium Lithiation (n-BuLi/LDA) Method->Lithium If H-Li exchange needed Magnesium Magnesiation (Turbo-Grignard) Method->Magnesium If Br/I-Mg exchange needed Li_Cond CRITICAL CONDITIONS: 1. Temp < -78°C 2. Trapping: In-Situ (Barbier) Lithium->Li_Cond Mg_Cond ROBUST CONDITIONS: 1. Temp: -20°C to 0°C 2. Reagent: iPrMgCl·LiCl Magnesium->Mg_Cond Result_Li High Risk: Benzyne/Isomerization Li_Cond->Result_Li Result_Mg High Stability: C-F Bond Intact Mg_Cond->Result_Mg

Figure 2: Selecting the correct metallation strategy to avoid elimination.

Experimental Protocol: The "Turbo-Grignard" Exchange

Standard lithiation often fails with polyfluorinated substrates. Use the Knochel-Hauser Base (Turbo-Grignard) for superior chemoselectivity.

  • Preparation: Dry a Schlenk flask under Argon. Add the fluorinated aryl bromide (1.0 equiv).

  • Solvent: Dissolve in anhydrous THF (0.5 M).

  • Exchange: Cool to -20°C (not -78°C, as the exchange is slower than Li).

  • Reagent: Dropwise addition of

    
      (1.1 equiv).
    
  • Reaction: Stir for 30–60 mins. Monitor by GC-MS (quench aliquot with

    
    ; look for D-incorporation without defluorination).
    
  • Electrophile: Add electrophile (aldehyde, borate, etc.) at -20°C, then warm to RT.

Why this works: The C–Mg bond is more covalent than C–Li, significantly raising the activation energy for metal-fluoride elimination (benzyne formation) [2].

Module C: Nucleophilic Aromatic Substitution ( )

The Problem: Competitive Displacement

In highly fluorinated systems (e.g., pentafluorophenyl groups), the fluorine atoms are excellent leaving groups. When attempting to displace a specific chloride or bromide, the nucleophile may attack a fluorine instead.

Selectivity Rules
  • Para-Selectivity: In perfluoroarenes, nucleophilic attack occurs predominantly para to the most electron-withdrawing substituent (or the substituent that best stabilizes the Meisenheimer complex).

  • Hard/Soft Mismatch: Fluorine is a "hard" leaving group. Using "soft" nucleophiles (e.g., thiolates) often improves selectivity for heavier halogens (Cl, Br) over F.

Troubleshooting Table
ObservationDiagnosisSolution
Loss of Fluorine Nucleophile is too "hard" (e.g., alkoxide).Switch to softer nucleophiles (amines, thiols) or use a non-basic nucleophile source (e.g., silylated amines).
Wrong Regioisomer Temperature too high.

selectivity decreases with temperature. Run the reaction at the lowest temperature possible (0°C or RT).
Over-reaction Excess nucleophile.In polyfluoroarenes, the product is often more reactive than the starting material. Use stoichiometric control or inverse addition (add nucleophile to substrate).

FAQ: Troubleshooting Common Failures

Q1: I am running a Suzuki coupling on a 2-fluorobromobenzene, but I see a mixture of isomers in the product. Why? A: You are likely generating a benzyne intermediate.[1][2] The base in your Suzuki reaction is deprotonating the position ortho to the bromine/fluorine.

  • Fix: Switch to a weaker base (

    
     or 
    
    
    
    ) and use a highly active catalyst system (Pd-XPhos) that couples the bromide faster than the base can deprotonate the ring [3].

Q2: During the reduction of a nitro group on a fluorinated ring, my fluorine disappeared. A: This is Hydrodefluorination (HDF). Pd/C and


 will readily cleave C–F bonds in aromatic systems.
  • Fix: Use Fe/NH4Cl , SnCl2 , or Zn/Acetic Acid for nitro reduction. These methods are chemoselective and will not touch the C–F bond.

Q3: Can I use n-BuLi to lithiate a difluorobenzene? A: Only with extreme caution.


-BuLi is nucleophilic and can attack the ring (

) or cause immediate elimination.
  • Fix: Use LDA (Lithium Diisopropylamide) or LTMP (Lithium Tetramethylpiperidide) at -78°C . These are bulky, non-nucleophilic bases that favor deprotonation over nucleophilic attack. Trap immediately with the electrophile (in-situ quenching) if possible.

References

  • The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. Source: Massachusetts Institute of Technology (MIT) URL:[Link] Relevance: mechanistic insights into ligand effects on reductive elimination vs. side reactions.[1][2]

  • Main group metal-mediated strategies for C–H and C–F bond activation. Source: Royal Society of Chemistry (RSC) URL:[Link] Relevance: Details the stability of Mg/Zn reagents compared to Li reagents in fluorinated systems.

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Source: National Institutes of Health (PMC) URL:[Link] Relevance: Comprehensive review of selectivity rules in cross-coupling polyhalogenated substrates.

  • Regioselective lithiation without benzyne formation. Source: ResearchGate / Arkivoc URL:[Link] Relevance: Protocols for avoiding benzyne formation during lithiation.[3]

Sources

Technical Support Center: Purification of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-3F4P-OH Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Compound Profile & Diagnostic Summary

Before troubleshooting, we must understand the "patient." This molecule is a tertiary aniline with a benzyl alcohol tail. Its dual nature—part lipophilic aromatic, part polar H-bonder, and part basic amine—creates a "perfect storm" for purification difficulties.

PropertyValue / CharacteristicImpact on Purification
Structure Phenyl ring with -F, -Pyrrolidine, -CH₂OHMulti-functional group compatibility required.
Basicity (pKa) ~4.5 - 5.5 (Aniline N); ~11 (Free Pyrrolidine impurity)Critical: Product is weakly basic; Impurity is strongly basic.
Polarity Moderate to HighStreaks on standard silica; soluble in chlorinated solvents/alcohols.
Stability Oxidation-prone (Benzylic alcohol + Aniline)Air-sensitive over time; N-oxide formation possible.
Common Impurities Unreacted Pyrrolidine, Boron salts, Aldehyde precursorRequires specific chemical washes to remove.

Module 1: Chromatography Troubleshooting

User Question: "I'm running a flash column (Hex/EtOAc), but the product streaks across ten fractions and co-elutes with impurities. How do I fix the peak shape?"

The Root Cause: Silanol Interaction

Standard silica gel is slightly acidic (pH ~5). The basic nitrogen of the pyrrolidine ring interacts with these acidic silanol sites via hydrogen bonding and acid-base attraction. This causes "tailing" (streaking), where the molecule drags through the column rather than eluting as a tight band.

The Solution: Mobile Phase Modifiers

You must neutralize the silica surface.

Protocol A: The "Amine Wash" (Recommended)
  • Pre-treatment: Flush your silica column with 1% Triethylamine (Et₃N) in Hexanes (or your weak solvent) before loading the sample.

  • Mobile Phase: Add 0.5% - 1% Et₃N to both solvent bottles (A: Hexanes, B: EtOAc).

  • Result: The base saturates the acidic silanols, allowing your product to pass through without "sticking."

Protocol B: The "Ammonia Shift" (For DCM/MeOH columns)

If your compound is too polar for Hex/EtOAc and requires DCM/MeOH:

  • Replace standard Methanol with Ammonia-saturated Methanol (7N NH₃ in MeOH) .

  • Run a gradient of DCM : [NH₃/MeOH] (e.g., 0% to 10%).

  • Note: This effectively deprotonates the amine and sharpens the peak significantly.

Expert Tip: If you see a "ghost spot" at the baseline that never moves, it is likely the hydrochloride salt of your product formed during workup. Freebase it by shaking your organic layer with sat. NaHCO₃ before loading the column.

Module 2: Workup & Emulsion Management

User Question: "I reduced the aldehyde with NaBH₄, but during the workup, I got a thick, white goo that won't separate. Centrifugation didn't help."

The Root Cause: Boron-Amine Complexes

Sodium borohydride (NaBH₄) reductions generate borate salts. In the presence of amines (like your pyrrolidine group) and alcohols, these borates form stable, gelatinous coordination complexes that stabilize emulsions.

The Solution: Rochelle's Salt or pH Swing
Protocol: The Rochelle's Salt Method (Gentle & Effective)
  • Quench: Cool reaction to 0°C. Add water dropwise to destroy excess hydride.

  • Complex Breaking: Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) . Use a volume equal to your reaction solvent volume.

  • The Wait: Stir vigorously at room temperature for 1–2 hours .

    • Visual Cue: The cloudy emulsion will separate into two clear, distinct layers.

  • Extraction: Extract with EtOAc or DCM as normal.

Visualizing the Workflow

PurificationLogic Start Crude Reaction Mixture (NaBH4 Reduction) Quench Quench (H2O/MeOH) Start->Quench CheckEmulsion Thick Emulsion? Quench->CheckEmulsion Rochelle Add Sat. Rochelle's Salt Stir 1-2h CheckEmulsion->Rochelle Yes (Goo) OrganicLayer Organic Layer (Product + Impurities) CheckEmulsion->OrganicLayer No Rochelle->OrganicLayer AcidWash Acid Wash (pH 6-7) (Remove Pyrrolidine) TLC Check TLC AcidWash->TLC OrganicLayer->AcidWash Streak Streaking on Silica? TLC->Streak StdColumn Standard Flash (Hex/EtOAc) Streak->StdColumn No ModColumn Modified Flash (+1% Et3N) Streak->ModColumn Yes

Figure 1: Decision matrix for workup and purification strategies.

Module 3: Removing the "Ghost" Impurity (Pyrrolidine)

User Question: "NMR shows a persistent impurity around 1.8 and 3.0 ppm. It looks like pyrrolidine, but I can't get rid of it."

The Root Cause: pKa Differential

The impurity is unreacted pyrrolidine .

  • Pyrrolidine pKa: ~11.3 (Strong base).

  • Product (Aniline-like) pKa: ~4.5–5.0 (Weak base).

This huge difference allows for a "pH Swing" purification that avoids chromatography entirely.

The Solution: Selective Acid Wash

You can wash away the impurity while keeping your product in the organic phase.

Protocol: The pH 7 Buffer Wash
  • Dissolve crude mixture in Ethyl Acetate .

  • Wash the organic layer 3x with Phosphate Buffer (pH 6.0 - 7.0) or dilute Ammonium Chloride.

    • Mechanism:[1][2][3][4] At pH 7, Pyrrolidine (pKa 11) is >99% protonated (charged) and moves to the water layer. The Product (pKa ~5) remains >99% neutral and stays in the organic layer.

  • Warning: Do NOT use strong acid (1M HCl). If you drop the pH to 1-2, your product will protonate and be lost to the aqueous layer.

CompoundState at pH 7.0Solubility Preference
Pyrrolidine (Impurity) Cation (Protonated)Aqueous (Water)
Target Product Neutral (Freebase)Organic (EtOAc/DCM)

Module 4: Stability & Storage

User Question: "My white solid turned yellow after a week on the bench. Is it ruined?"

The Root Cause: Oxidation

The combination of an electron-rich aniline ring and a benzylic alcohol makes this compound sensitive to oxidation.

  • N-Oxide Formation: The tertiary amine can oxidize to an N-oxide.

  • Aldehyde Formation: The benzylic alcohol can oxidize back to the aldehyde.

The Solution: Inert Atmosphere & Solvent Choice
  • Avoid Chlorinated Solvents: Do not store the compound in Chloroform or DCM for long periods. These solvents can become slightly acidic or generate radicals that promote decomposition.

  • Storage: Store as a solid, under Argon/Nitrogen, at -20°C.

  • Rescue: If the compound turns yellow, a quick filtration through a short plug of silica (using the Et₃N method) usually removes the colored oxidation impurities, which are much more polar.

References & Grounding

  • Amine Chromatography: Biotage Technical Guide. "Purification of organic bases and amine-functionalized compounds."[5] (Explains the interaction of amines with silanols and the use of modifiers).

  • Boron Workup: Journal of Organic Chemistry. "Methods for the destruction of amine-borane complexes." (Source for Rochelle's salt protocol).[6]

  • pKa Values: Organic Chemistry Data. "Equilibrium pKa Table." (Validation of Pyrrolidine vs. Aniline basicity).

  • Synthesis Context: Journal of Medicinal Chemistry. "Synthesis of RORγt Inverse Agonists." (Context for 3-fluoro-4-pyrrolidinyl phenyl methanol intermediates).

    • See specifically: for similar fluorinated aniline syntheses.

  • General Protocols: Not Voodoo X. "Workup: Emulsions." (Practical guide for breaking emulsions).

This guide was generated by the Technical Support Division. For further assistance, please upload your NMR spectra to the portal.

Sources

Technical Support Center: Fluorinated Phenylmethanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Tier 3 Support resource for researchers working with fluorinated phenylmethanol (benzyl alcohol) derivatives. It prioritizes mechanistic understanding and actionable troubleshooting over generic advice.

Topic: Degradation Pathways & Stability Troubleshooting Audience: Medicinal Chemists, Analytical Scientists, Process Engineers

Introduction: The Stability Paradox

Fluorinated phenylmethanol derivatives (fluorinated benzyl alcohols) are often selected for drug scaffolds because the fluorine atom blocks metabolic hotspots (preventing aromatic hydroxylation). However, while the aromatic ring is stabilized, the benzylic alcohol moiety remains chemically labile.

This guide addresses the three primary degradation vectors: Oxidative Dehydrogenation , Sonolytic Disproportionation (a commonly overlooked user error), and Photolytic Radical Fragmentation .

Module 1: Oxidative Instability (The Primary Pathway)

User Query: "I am seeing a +14 Da impurity growing in my HPLC chromatogram upon storage. Is this a defluorination product?"

Technical Diagnosis: No. A mass shift of -2 Da (loss of


) or +14 Da  (oxidation to acid, 

) is characteristic of oxidative degradation, not defluorination. Fluorinated benzyl alcohols are prone to auto-oxidation to form fluorobenzaldehydes and subsequently fluorobenzoic acids .
The Mechanism

Unlike alkyl alcohols, the benzylic position is activated. The electron-withdrawing nature of fluorine (EWG) on the ring has a dual effect:

  • Inductive Effect (-I): Increases the acidity of the benzylic proton, making the molecule slightly more susceptible to base-mediated oxidation.

  • Radical Stability: If the fluorine is in the para position, it can stabilize benzylic radicals via resonance, accelerating radical auto-oxidation chains.

Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Almond-like odor upon opening vialConversion to Fluorobenzaldehyde Immediate Purity Check. Aldehydes are reactive electrophiles (Michael acceptors) and will cross-react with amines in your library. Purge headspace with Argon.
New Peak (RRT ~1.2) Fluorobenzoic Acid Check pH. If acidic, the aldehyde intermediate has further oxidized. Store solid under

at -20°C.
Color change (Yellowing) Quinoid formation Common in para-fluorinated phenols, but if seen here, implies ring oxidation. Discard sample.
DOT Diagram: Oxidative Cascade

OxidationPathway cluster_prevention Prevention Strategy Alcohol Fluorinated Phenylmethanol (Starting Material) Radical Benzylic Radical Alcohol->Radical hv or Metal Trace (H• abstraction) Aldehyde Fluorobenzaldehyde (Reactive Electrophile) Radical->Aldehyde O2 / -H• Acid Fluorobenzoic Acid (Stable End Product) Aldehyde->Acid Auto-oxidation (Air exposure) Argon Argon/N2 Headspace Argon->Radical Inhibits Chelator Add EDTA (Remove metals)

Figure 1: The stepwise oxidative degradation pathway. Note that the aldehyde intermediate is chemically distinct and more reactive than the parent alcohol.

Module 2: Sonication-Induced Degradation (The "Hidden" Variable)

User Query: "I sonicated my sample to dissolve it in methanol, and now I see benzene/toluene impurities. My solvent is HPLC grade. What happened?"

Technical Diagnosis: You have likely induced acoustic cavitation . This is a known but rarely documented phenomenon specific to benzyl alcohols.

The Mechanism

Sonication creates microscopic cavitation bubbles. When these bubbles collapse, they generate localized "hot spots" (temperatures >5000 K).

  • Homolytic Cleavage: The benzylic C-O bond is the weakest link.

  • Disproportionation: The cleavage yields benzyl radicals (

    
    ) and hydroxyl radicals (
    
    
    
    ).
  • Products: The benzyl radicals abstract hydrogen to form fluorotoluene or fragment further to fluorobenzene .

Key Reference: Research has shown that sonication of benzyl alcohol generates benzene and toluene artifacts, which are often misidentified as solvent impurities [1].

Troubleshooting Protocol

Q: How do I dissolve stubborn solids without sonication? A:

  • Vortexing: High-speed vortexing is safe; it does not generate cavitation energy sufficient to cleave C-O bonds.

  • Gentle Warming: Warm the solvent to 35°C before adding the solid.

  • Co-solvent: Predissolve in DMSO (if compatible with downstream assay) before adding the primary solvent.

WARNING: Never sonicate fluorinated benzyl alcohols for >2 minutes, especially in the presence of dissolved oxygen.

Module 3: Acid/Base Stability & Defluorination

User Query: "Can I use strong acid to deprotect a Boc group on a molecule containing a fluorobenzyl alcohol?"

Technical Diagnosis: Proceed with extreme caution. While fluorine stabilizes the ring against metabolism, it destabilizes the carbocation required for acid-catalyzed dehydration (


 pathway), making these alcohols more resistant to acid than non-fluorinated benzyl alcohol. However, they are not immune.[1]
Comparative Stability Logic
  • Non-fluorinated Benzyl Alcohol: Readily forms a benzylic carbocation in strong acid (

    
    , 
    
    
    
    )
    
    
    Polymerization or Ether formation.
  • Fluorinated Benzyl Alcohol: Fluorine is an Electron Withdrawing Group (EWG). It pulls electron density away from the benzylic carbon, destabilizing the transition state carbocation.

    • Result: Slower degradation in acid compared to the non-fluorinated parent.

    • Risk: In the presence of nucleophiles (like

      
       from 
      
      
      
      ), you may still get conversion to fluorobenzyl chloride .
Photochemical Defluorination

While C-F bonds are metabolically stable (resisting CYP450), they are photolabile under UV/Blue light.

  • Pathway: Photo-induced electron transfer (PET) can lead to radical defluorination, especially if the molecule is in solution with amines (common in drug formulations) [2].

  • Action: Always use amber glassware.

Module 4: Analytical Troubleshooting (HPLC/MS)

User Query: "My peaks are co-eluting. How do I separate the alcohol from the aldehyde degradation product?"

Technical Diagnosis: Fluorobenzaldehydes are significantly less polar than their alcohol precursors (loss of H-bond donor).

Method Development Guide
ParameterRecommendationRationale
Column Phase C18 or Phenyl-Hexyl Phenyl-hexyl columns interact with the

-system. The aldehyde (more planar/conjugated) will often show distinct selectivity compared to the alcohol.
Mobile Phase pH Neutral (pH 7) Acidic pH suppresses ionization of the benzoic acid degradation product, causing it to drift or tail. Neutral pH ensures the acid is ionized (benzoate) and elutes early (

Alcohol).
Detection (

)
254 nm vs. 210 nm The aldehyde carbonyl extends conjugation, often creating a red-shift and higher extinction coefficient at 254 nm compared to the alcohol. Use this to distinguish them.
Decision Tree: Unknown Impurity Identification

TroubleshootingTree Start Unknown Peak Detected CheckMass Check Mass Shift (Delta) Start->CheckMass M_minus_2 Delta = -2 Da (M-2) CheckMass->M_minus_2 M_plus_14 Delta = +14 Da (M+14) CheckMass->M_plus_14 M_minus_16 Delta = -16 Da (M-16) CheckMass->M_minus_16 Aldehyde Aldehyde (Oxidation) M_minus_2->Aldehyde Likely Acid Benzoic Acid (Deep Oxidation) M_plus_14->Acid Likely Reduction Toluene deriv. (Sonication Artifact) M_minus_16->Reduction Likely Action1 Check Headspace Check Antioxidants Aldehyde->Action1 Action2 Check pH Check Storage Acid->Action2 Action3 Stop Sonicating Check Dissolution Method Reduction->Action3

Figure 2: Rapid diagnostic logic for identifying degradation products based on MS shift.

References

  • Matsushima, E., et al. (2000). Degradation Products Generated by Sonication of Benzyl Alcohol.[2][3] Chemical and Pharmaceutical Bulletin, 48(9), 1299-1303. Link

  • König, B., et al. (2013). Visible Light Photocatalysis of Fluorinated Benzyl Alcohols. Science, 340(6134).
  • Smart, B. E. (2001). Fluorine Substituent Effects (on Carbocation Stability). Journal of Fluorine Chemistry, 109, 3-11.

Sources

Managing impurities in the synthesis of fluorinated building blocks

Author: BenchChem Technical Support Team. Date: February 2026

Fluorine Chemistry Technical Support Hub Current Status: Operational Lead Scientist: Dr. A. V. Thorne, Senior Application Scientist

Welcome to the Fluorination Crisis Center

You are here because fluorine chemistry is unforgiving. The high electronegativity (3.98) and the strength of the C-F bond (105.4 kcal/mol) make synthesizing these building blocks a battle between kinetic control and thermodynamic sinks.

This guide is not a textbook; it is a field manual. We address the three most common failure modes in fluorination: Elimination (Nucleophilic), Regio-scrambling (Electrophilic), and Purification Nightmares (The "Invisible" Product).

Module 1: Nucleophilic Deoxyfluorination (DAST/Deoxo-Fluor)

The Issue: "I’m trying to fluorinate an alcohol, but I’m getting 40% alkene elimination product."

The Mechanistic Reality

When you treat an alcohol with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor, you form a highly reactive alkoxyaminosulfur difluoride intermediate. This intermediate is a "loaded spring." It can release the leaving group via


 (giving your fluoride) or via 

(giving an alkene).[1]
  • The Trap: The elimination pathway is often entropically favored and has a lower activation energy barrier than the difficult

    
     attack on a hindered carbon.
    
Troubleshooting Protocol: The "Cryogenic Crawl"

To suppress elimination, you must starve the reaction of thermal energy.

  • Solvent Selection: Switch from THF to Dichloromethane (DCM) . THF coordinates to the sulfur center, potentially stabilizing the transition state for elimination. DCM is non-coordinating.

  • The Temperature Rule: Never add DAST at

    
     for secondary alcohols.
    
    • Cool substrate in DCM to

      
       .
      
    • Add DAST dropwise.

    • Crucial Step: Allow the intermediate to form at

      
       for 30 minutes.
      
    • Warm to room temperature extremely slowly (over 4–6 hours). This favors the bimolecular substitution (

      
      ) over the unimolecular thermal decomposition.
      
  • Base Additive: If your substrate is acid-sensitive (prone to carbocation rearrangement), add 2.0 equivalents of solid polyvinylpyridine or anhydrous pyridine . This buffers the HF generated without acting as a strong base that promotes elimination.

Visualizing the Pathway

The following diagram illustrates the kinetic competition you are managing.

DAST_Pathway Alcohol Alcohol Substrate (R-OH) Inter Activated Intermediate (R-O-SF2-NEt2) Alcohol->Inter -78°C (Fast) DAST DAST Reagent DAST->Inter Product Alkyl Fluoride (Target) Inter->Product SN2 Pathway (Favored by Cold/DCM) Alkene Alkene (Impurity) Inter->Alkene E2 Pathway (Favored by Heat/THF) Rearrange Carbocation Rearrangement Inter->Rearrange Acid Catalyzed

Figure 1: Kinetic competition in deoxyfluorination. Controlling temperature is critical to favor the green path over the red.

Module 2: Electrophilic Fluorination (Selectfluor/NFSI)

The Issue: "I cannot separate the mono-fluorinated product from the starting material or di-fluorinated byproduct."

The Solubility Paradox

Selectfluor is a salt (F-TEDA-BF4). It is insoluble in non-polar solvents (DCM, Toluene) but soluble in Acetonitrile (MeCN). However, MeCN is often too polar, causing poor chromatographic separation of the product and byproduct.

Protocol: The "Solvent Switch" Workup

Do not attempt to purify the crude MeCN reaction mixture directly.

  • Quench: Stop the reaction with saturated aqueous

    
    .
    
  • Extraction: Extract into Methyl tert-butyl ether (MTBE) or Toluene.

    • Why? The reduced Selectfluor byproduct (H-TEDA-BF4) is water-soluble and insoluble in MTBE. This removes 90% of the reagent mass immediately.

  • Chromatography Modifier: Fluorinated compounds often "streak" on silica due to weak hydrogen bonding.

    • Use 10% DCM in Hexanes as your eluent base.

    • If separation is still poor, switch to Alumina (Neutral, Activity III) . Silica is acidic and can degrade sensitive

      
      -fluorocarbonyls.
      

Module 3: Purification of Trifluoromethylated Blocks

The Issue: "I used a tributyltin reagent for trifluoromethylation. I can't get the tin residues (< 50 ppm) out of my drug candidate."

The "KF/Silica" Solution

Tin byproducts (


) are lipophilic and track with your product during chromatography. You must convert them into insoluble polymeric tin fluorides before the column.

Step-by-Step Protocol:

  • Crude Prep: Dissolve your crude reaction mixture in

    
     or EtOAc (do not use DCM yet).
    
  • The KF Treatment: Add an equal volume of saturated aqueous Potassium Fluoride (KF) .

  • Vigorous Stirring: Stir rapidly for 30 minutes. The

    
     species will react with 
    
    
    
    to form insoluble polymeric
    
    
    .
  • Filtration: The tin will precipitate as a white, fluffy solid. Filter the biphasic mixture through a pad of Celite .

  • Result: The filtrate contains your product; the filter cake holds the tin.

Tin_Removal Crude Crude Reaction Mix (Product + Bu3Sn-X) KF_Add Add Sat. aq. KF Stir 30 mins Crude->KF_Add Polymer Formation of Insoluble Bu3SnF KF_Add->Polymer Fluorophilic Capture Filter Filter through Celite Polymer->Filter Solid Solid Waste (Tin Polymer) Filter->Solid Trapped Filtrate Filtrate (Tin-Free Product) Filter->Filtrate Eluted

Figure 2: The KF workup converts lipophilic tin impurities into insoluble solids for easy filtration.

Module 4: Analytical Visibility ( qNMR)

The Issue: "My compound is invisible on TLC (UV 254), and I don't know my purity."

Fluorinated aliphatics often lack chromophores.


 NMR is your eyes.  However, integration errors are common because relaxation times (

) for fluorine are long (2–10 seconds).
Quantitative NMR (qNMR) Standards Table

To determine purity without a UV trace, use an internal standard. The standard must have a distinct shift and a relaxation time similar to your analyte.

Standard Reagent

(ppm)
SolubilityApplication
Trifluorotoluene -63.7

, DMSO
General purpose. Robust.
Fluorobenzene -113.1

Good for mid-range shifts. Volatile.
Trifluoroacetic Acid (TFA) -76.5

, DMSO
Acidic/Polar compounds.
Hexafluorobenzene -164.9All OrganicHigh symmetry (6F).[2] Very sensitive.

Critical Acquisition Parameters:

  • Relaxation Delay (

    
    ):  Must be 
    
    
    
    (typically set
    
    
    to be safe).
  • Center Frequency: Ensure the transmitter offset (O1P) is centered between your product and standard to avoid integration roll-off.

References

  • Middleton, W. J. (1975).[3] "New fluorinating reagents. Dialkylaminosulfur fluorides." The Journal of Organic Chemistry.

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." The Journal of Organic Chemistry.

  • Banks, R. E., et al. (1992). "1-Alkyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane salts: a novel class of electrophilic fluorinating agents." Journal of the Chemical Society, Chemical Communications.

  • Ritter, T., et al. (2011).[3] "Fluorination of Aryl Boronic Acids." Journal of the American Chemical Society.

  • Harrowven, D. C., et al. (2010). "Removal of organotin residues from reaction mixtures." The Journal of Organic Chemistry (General procedure reference).

Sources

Scaling up the synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

An essential resource for researchers and chemists, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol. As a Senior Application Scientist, this guide is structured to address the practical challenges encountered during laboratory and scale-up production.

The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is typically achieved via a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction to introduce the pyrrolidine moiety onto a difluorinated aromatic precursor. The subsequent step is the reduction of the benzaldehyde functional group to the corresponding benzyl alcohol.

Reaction Pathway

Reaction_Pathway 3,4-Difluorobenzaldehyde 3,4-Difluorobenzaldehyde 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde 3,4-Difluorobenzaldehyde->3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde Pyrrolidine, K2CO3, DMSO [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol 3-Fluoro-4-(pyrrolidin-1-yl)benzaldehyde->[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol NaBH4, Methanol Troubleshooting_Workflow cluster_step1 Step 1: SNAr Reaction cluster_step2 Step 2: Reduction cluster_purification Purification Issues Start1 Incomplete Reaction? Check_Temp Verify Temperature (80-90°C) Start1->Check_Temp Check_Base Use Fresh, Dry K2CO3 Check_Temp->Check_Base Check_Solvent Use Anhydrous DMSO Check_Base->Check_Solvent Start2 Incomplete Reduction? Check_NaBH4 Use Fresh NaBH4 Start2->Check_NaBH4 Increase_Equiv Slightly Increase NaBH4 eq. Check_NaBH4->Increase_Equiv Check_Reaction_Temp Ensure Warming to RT Increase_Equiv->Check_Reaction_Temp Start_Purify Low Purity/Yield? Column_Chrom Column Chromatography Start_Purify->Column_Chrom Recrystallization Recrystallization Start_Purify->Recrystallization Thorough_Wash Thorough Aqueous Washes Start_Purify->Thorough_Wash

Technical Support Center: Overcoming Poor Solubility of Fluorinated Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Fluorine Chemistry Support Hub. User Persona: Senior Application Scientist Topic: Solubility Optimization for Fluorinated Intermediates

The Core Challenge: The "Fluorous" Effect

If you are reading this, you have likely encountered the "Fluorine Paradox": your intermediate is too non-polar for aqueous workups but too fluorophilic to dissolve in standard organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF).

This phenomenon arises because the high electronegativity and low polarizability of fluorine create a distinct "Fluorous Phase." Perfluorinated chains (


) do not interact well with hydrogenated alkyl chains (lipophilic) or polar groups (hydrophilic). They prefer to interact with themselves.

This guide provides field-proven protocols to bridge this solubility gap during reaction, purification, and analysis.

Troubleshooting Guide (Q&A)
Category A: Reaction Optimization

Q: My polyfluorinated starting material is a "brick dust" solid and won't dissolve in DCM or THF, even at reflux. How can I initiate the reaction? A: You are fighting high lattice energy driven by fluorous-fluorous interactions.

  • The Fix: Switch to

    
    -Trifluorotoluene (BTF) .
    
  • Why: BTF is a "hybrid" solvent. It contains an aromatic ring (compatible with organics) and a trifluoromethyl group (compatible with fluorous domains). It boils at ~103 °C, allowing you to access higher kinetic energy than DCM (40 °C) or THF (66 °C) to break the crystal lattice.

  • Protocol: See Protocol A below.

Q: I am running a cationic cyclization, but the fluorinated substrate decomposes or gives low yields in standard solvents. A: Fluorine's electron-withdrawing nature destabilizes adjacent cationic intermediates, making them fleeting and prone to side reactions.

  • The Fix: Use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) as a co-solvent or full solvent.

  • Why: HFIP is a powerful hydrogen-bond donor with high ionizing power but low nucleophilicity.[1] It stabilizes cationic transition states and intermediates via a "solvophobic" effect and H-bonding network, without trapping the cation nucleophilically [1].

Category B: Purification & Work-up [2]

Q: My product streaks on standard silica gel, and I lose mass during column chromatography. A: Fluorinated compounds often exhibit "tailing" on silica due to weak but non-specific adsorption, or they may be completely insoluble in the mobile phase (e.g., Hexane/EtOAc).

  • The Fix: Implement Fluorous Solid-Phase Extraction (F-SPE) .

  • Why: Instead of separating based on polarity (silica), F-SPE separates based on fluorine content. Your fluorinated product will stick to the fluorous silica while organic impurities wash away.

  • Protocol: See Protocol B below.

Category C: Analysis (NMR)

Q: I cannot get a lock signal because my compound requires neat fluorinated solvent, but deuterated fluorinated solvents are prohibitively expensive. A: You do not need to dissolve your compound in the deuterated solvent.

  • The Fix: Use a Coaxial Insert (or Capillary) .

  • Method: Dissolve your sample in non-deuterated BTF or HFIP (where it is soluble). Place a sealed capillary containing

    
     or 
    
    
    
    inside the NMR tube. The spectrometer locks onto the capillary solvent, while you acquire the spectrum of the surrounding solution.
Comparative Data: Solvent Properties

Select the right solvent to balance solubility with reactivity. Note the density differences for extraction planning.

SolventBoiling Point (°C)Density (g/mL)Dielectric Constant (

)
Key Application
Dichloromethane (DCM) 401.339.04Standard organic synthesis; often fails for perfluorinated species.
Trifluorotoluene (BTF) 1031.199.18Best General Replacement. Dissolves both organic and fluorous compounds. High boiling point.[3]
Hexafluoroisopropanol (HFIP) 591.6216.7Cation Stabilization. Strong H-bond donor. Induces "solvophobic" acceleration.
Trifluoroethanol (TFE) 741.3726.7Cheaper alternative to HFIP, though less potent for stabilizing cations.
Visual Decision Guides
Figure 1: Solvent Selection Decision Tree

Caption: Logical flow for selecting the optimal solvent based on reaction type and solubility challenges.

SolventSelection Start Start: Solubility Issue? CheckSolids Is the SM a 'Brick Dust' Solid? Start->CheckSolids CheckMechanism Is the mechanism Cationic/Acidic? CheckSolids->CheckMechanism No (Oily/Gummy) UseBTF Use Trifluorotoluene (BTF) (High BP, Hybrid Solubility) CheckSolids->UseBTF Yes (Insoluble) UseHFIP Use HFIP or TFE (Stabilizes Cations, High Polarity) CheckMechanism->UseHFIP Yes (Cationic/Oxidation) UseCoSolvent Use BTF/DCM Mixture CheckMechanism->UseCoSolvent No (Standard Coupling)

Figure 2: Fluorous Solid Phase Extraction (F-SPE) Workflow

Caption: Step-by-step separation of fluorous-tagged molecules from non-fluorous organic impurities.

FSPE_Workflow Step1 1. Load Sample (in DMF or DMSO) Step2 2. Fluorophobic Wash (MeOH/H2O 80:20) Step1->Step2 Adsorption Step3 3. Elute Product (100% MeOH or THF) Step2->Step3 Switch Solvent Waste Organic Impurities (Elute to Waste) Step2->Waste Washes away non-fluorous Product Fluorous Product (Collected) Step3->Product Desorption

Detailed Experimental Protocols
Protocol A: Solvent Switch to Trifluorotoluene (BTF)

Context: Used when reagents are insoluble in DCM/THF or when higher reaction temperatures (>60°C) are required without using pressure vessels.

  • Preparation: Oven-dry all glassware. BTF can generally be used as received, but for moisture-sensitive reactions, store over activated 4Å molecular sieves.

  • Dissolution: Add the fluorinated substrate to the flask. Add BTF (concentration 0.1 M to 0.5 M).

  • Heating: If the solid remains undissolved at room temperature, heat the mixture to 50–60 °C. BTF's high boiling point (103 °C) provides a large safety margin against solvent loss compared to DCM.

  • Reaction: Add reagents. Note that BTF is slightly more polar than Toluene but less polar than DCM.

  • Workup: BTF is denser than water (1.19 g/mL).[4] In an aqueous extraction, BTF will be the bottom layer (unlike Toluene/Ether, but like DCM).

    • Caution: Ensure clear phase identification, as the density is close to dilute aqueous salt solutions.

Protocol B: Fluorous Solid Phase Extraction (F-SPE)

Context: For rapid purification of reaction mixtures containing a fluorous-tagged molecule and non-fluorous organic impurities. Requires Fluorous Silica Gel (e.g.,


-bonded silica) [2].
  • Conditioning: Wash the F-SPE cartridge with 2 column volumes of DMF (or the loading solvent).

  • Loading: Dissolve the crude reaction mixture in a minimum amount of DMF or DMSO . (Avoid THF or DCM here, as they will wash the fluorous compound off). Load onto the cartridge.

  • Fluorophobic Wash (Elution of Impurities):

    • Elute with a "Fluorophobic" solvent mixture: MeOH :

      
       (80:20)  or Acetonitrile : 
      
      
      
      (70:30)
      .
    • Mechanism:[3][5] The organic impurities partition into this polar mobile phase and elute. The fluorinated product remains "stuck" to the fluorous silica.

    • Collect these fractions as "Waste/Impurities."

  • Fluorophilic Elution (Collection of Product):

    • Switch to a "Fluorophilic" solvent: 100% MeOH , THF , or Acetone .

    • Elute 2-3 column volumes. The fluorinated product will now release from the silica.

    • Concentrate this fraction to obtain the purified product.

References
  • HFIP in Organic Synthesis. Chemical Reviews. (2022). 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) is a polar, strongly hydrogen bond-donating solvent that stabilizes ionic species.[6]

  • Synthetic applications of fluorous solid-phase extraction (F-SPE). Molecular Diversity. (2005). Detailed protocols for loading, washing, and eluting fluorous compounds.

  • Trifluorotoluene Properties. Wikipedia/PubChem. Physical properties including boiling point and density for solvent comparison.[4][5][7][8]

  • NMR Solvent Selection. BioChromato. Techniques for handling solubility issues in NMR analysis.

Sources

Optimizing reaction conditions for the synthesis of fluorinated pyrrolidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization of Reaction Conditions for Fluorinated Pyrrolidine Scaffolds

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4

Introduction

Welcome to the Technical Support Center for Nitrogen Heterocycle Functionalization. This guide addresses the specific challenges associated with synthesizing fluorinated pyrrolidines—a critical pharmacophore in modern drug discovery due to their ability to modulate lipophilicity (


) and metabolic stability without significantly altering steric bulk.

This document prioritizes safety , stereochemical integrity , and yield optimization , moving beyond basic textbook procedures to address the "hidden" variables that cause experimental failure.

Module 1: Deoxofluorination Troubleshooting

The most common synthetic route involves converting hydroxy-pyrrolidines to fluoro-pyrrolidines. This section addresses the frequent competition between substitution (


) and elimination (

).
Q1: My reaction with DAST yields primarily the enamine (pyrroline) elimination product. How do I favor the fluoride?

Diagnosis: The basicity of the DAST/Deoxo-Fluor intermediate is promoting proton abstraction (


-elimination) over nucleophilic attack, likely exacerbated by high reaction temperatures or non-ideal solvent polarity.

Technical Resolution:

  • Switch Reagents: Transition from DAST to XtalFluor-E or PyFluor .

    • Why? DAST and Deoxo-Fluor generate intermediates that can act as internal bases. XtalFluor-E (diethylaminodifluorosulfinium tetrafluoroborate) forms a non-basic leaving group and requires an exogenous fluoride source (like

      
      ), allowing you to decouple activation from nucleophilic attack.
      
  • Solvent Dielectrics: Switch from THF (

    
    ) to DCM  (
    
    
    
    ) or Chloroform .
    • Mechanism:[1][2][3]

      
       pathways in this context are charge-separated transition states. Slightly more polar, non-coordinating solvents stabilize the transition state for substitution better than ether-based solvents.
      
  • Temperature Control: Maintain the reaction at -78°C for the addition and activation phase. Only warm to 0°C or RT if TLC indicates no conversion. Elimination is entropically favored; keeping

    
     low favors the enthalpically driven 
    
    
    
    pathway.
Q2: I am observing "Retention of Configuration" instead of the expected Walden Inversion. Why?

Diagnosis: You are likely using a participating protecting group (e.g., Cbz, Ac) on the pyrrolidine nitrogen, leading to Anchimeric Assistance .

Mechanistic Insight: If you start with (S)-N-Cbz-3-hydroxypyrrolidine, the carbonyl oxygen of the Cbz group can attack the activated carbon center from the back (intramolecular


), displacing the leaving group and forming a transient oxazolidinone/aziridinium  intermediate. The subsequent fluoride attack opens this ring from the back again (second inversion).
  • Result: Double Inversion = Net Retention.

Corrective Action:

  • To ensure Inversion: Use a bulky, electron-withdrawing group that is less nucleophilic, such as N-Boc or N-Tosyl , and avoid Lewis Acid conditions that might activate the carbamate carbonyl.

  • To ensure Retention: Intentionally exploit the Cbz group participation.

Module 2: Reagent Selection & Safety Matrix

Selecting the right reagent is a balance between reactivity, safety, and selectivity.

ReagentStateThermal Stability (

)
Elimination RiskHF GenerationRecommendation
DAST LiquidLow (~90°C) - Explosion Risk HighHigh (Hydrolysis)Legacy use only. Avoid on scale >5g.
Deoxo-Fluor LiquidModerate (~140°C)ModerateHighBetter than DAST, but still prone to elimination.
XtalFluor-E SolidHigh (>200°C)Low Low (requires promoter)Gold Standard for stereocenters.
PyFluor SolidHighVery LowLowExcellent for late-stage functionalization.

Module 3: Visualizing the Decision Process

The following logic flow guides you through the optimization of the fluorination step.

FluorinationLogic Start Start: Hydroxy-Pyrrolidine Substrate CheckPG Check N-Protecting Group Start->CheckPG IsCbz Is it Cbz/Acyl? CheckPG->IsCbz Ret Expect RETENTION (via Anchimeric Assistance) IsCbz->Ret Yes Inv Expect INVERSION (Walden) IsCbz->Inv No (Boc/Ts) Reagent Select Reagent Ret->Reagent Inv->Reagent Scale Scale > 5 grams? Reagent->Scale DAST Avoid DAST (Safety Risk) Use Deoxo-Fluor or Flow Chem Scale->DAST Yes Xtal Use XtalFluor-E + Et3N-3HF (Low Elimination) Scale->Xtal No (or High Selectivity Needed)

Caption: Decision tree for stereochemical prediction and reagent selection based on substrate scale and protecting group chemistry.

Module 4: Validated Standard Operating Procedure (SOP)

Protocol: Synthesis of (R)-1-(tert-butoxycarbonyl)-3-fluoropyrrolidine Precursor: (S)-1-(tert-butoxycarbonyl)-3-hydroxypyrrolidine Reagent System: XtalFluor-E /



Reagent Preparation (Anhydrous Conditions)
  • Safety Note: Although XtalFluor-E is stable,

    
     is corrosive and toxic. Wear double nitrile gloves and work in a well-ventilated fume hood.
    
  • Ensure all glassware is oven-dried. Use anhydrous DCM (Dichloromethane).

Reaction Setup
  • Charge a round-bottom flask with (S)-N-Boc-3-hydroxypyrrolidine (1.0 equiv) and anhydrous DCM (0.2 M concentration).

  • Cool the solution to -78°C (Dry ice/Acetone bath).

  • Add

    
      (1.5 equiv) dropwise. Note: No reaction occurs yet.
    
  • Add XtalFluor-E (1.2 equiv) solid in one portion (or dissolved in minimal DCM if using a dropping funnel).

Reaction Monitoring & Quench
  • Stir at -78°C for 1 hour.

  • Allow to warm slowly to 0°C over 2 hours. Do not heat to reflux.

  • Quench: Pour the reaction mixture carefully into a saturated aqueous

    
      solution.
    
    • Critical: Gas evolution (

      
      ) will occur. Add slowly to prevent overflow.
      
  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.[4]
    
Purification
  • Flash Column Chromatography: Elute with Hexanes/Ethyl Acetate (gradient 90:10 to 70:30).

  • Analysis: Check

    
     NMR. A clean doublet of multiplets around -170 to -180 ppm (depending on reference) indicates success. Absence of alkene peaks (5.5-6.0 ppm in 
    
    
    
    NMR) confirms suppression of elimination.

Module 5: Advanced C-H Fluorination (Photoredox)

For late-stage functionalization where a hydroxyl group is not present.

Technique: Decatungstate-Catalyzed C-H Fluorination.[5] Reagents:


 (TBADT), NFSI, 390 nm LEDs.

Mechanism: The decatungstate anion, upon photoexcitation, abstracts a hydrogen atom via Hydrogen Atom Transfer (HAT) .[6]

  • Regioselectivity Rule: In protonated pyrrolidines (acidic media), the ammonium center deactivates the

    
    -hydrogens (polarity mismatch). The radical forms preferentially at the 
    
    
    
    -position (C3/C4)
    , remote from the nitrogen.

CH_Activation Substrate Pyrrolidine (H+) Radical C3-Radical Intermediate Substrate->Radical HAT (C3 Selectivity) Light hv (390 nm) Cat Decatungstate* Light->Cat Excitation Cat->Radical Abstraction Product 3-Fluoro-Pyrrolidine Radical->Product + NFSI (F-Transfer)

Caption: Mechanism of remote C-H fluorination using decatungstate photocatalysis.

References

  • Beaulieu, F., et al. (2009).[7] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Crystalline Deoxofluorinating Reagents." Organic Letters. Link

    • Core citation for XtalFluor-E protocols and safety d
  • Lal, G. S., et al. (1999).[8] "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[8] Journal of Organic Chemistry. Link

    • Primary source for Deoxo-Fluor properties and comparison to DAST.[2][9][10]

  • Nielsen, M. K., et al. (2015).[7] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[7] Journal of the American Chemical Society. Link

    • Source for PyFluor and elimination suppression str
  • Perry, I. B., et al. (2020). "Strategic C–H functionalization for the synthesis of fluorinated pyrrolidines." Chemical Science. Link

    • Authoritative source for Decatungst
  • Shellhamer, D. F., et al. (2008). "Reaction of DAST with Alcohols: Stereochemistry and Mechanism." Journal of Organic Chemistry. Link

    • Reference for the retention vs. inversion mechanisms.

Sources

Byproduct formation in the reduction of nitro compounds in the presence of other functional groups.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Byproduct Formation & Chemoselectivity in Nitro Group Reduction Ticket ID: NTR-RED-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the Technical Support Center. You are likely here because your nitro reduction yielded an unexpected impurity profile—perhaps a dehalogenated byproduct, an azo-dimer, or a saturated alkene.

Reducing a nitro group (


) to an amine (

) is thermodynamically favorable but kinetically complex. It proceeds through a cascade of intermediates (nitroso, hydroxylamine) that are highly reactive. When other functional groups (halides, aldehydes, alkenes) are present, the "standard" catalytic hydrogenation (H

, Pd/C) often fails to discriminate, leading to over-reduction or side-reactions.

This guide provides validated troubleshooting workflows to restore chemoselectivity to your process.

Part 1: The Mechanistic Landscape (Root Cause Analysis)

To fix the byproduct, you must identify where the pathway diverged. The reduction of nitroarenes is not a single step; it is a six-electron transfer process.

Diagram 1: Nitro Reduction & Byproduct Pathways

This diagram maps the stepwise reduction (vertical) against the condensation pathways (horizontal) that lead to azo/azoxy impurities.

NitroReductionPathways Nitro Nitro (-NO2) Nitroso Nitroso (-NO) Nitro->Nitroso 2e-, 2H+ Hydroxylamine Hydroxylamine (-NHOH) Nitroso->Hydroxylamine 2e-, 2H+ Azoxy Azoxy Dimer (Ar-N=N(O)-Ar) Nitroso->Azoxy Condensation with Hydroxylamine (Basic pH) Amine Amine (-NH2) Hydroxylamine->Amine 2e-, 2H+ (Slow Step) Hydroxylamine->Azoxy Azo Azo Dimer (Ar-N=N-Ar) Azoxy->Azo Reduction Hydrazo Hydrazo Dimer (Ar-NH-NH-Ar) Azo->Hydrazo Reduction Hydrazo->Amine Reductive Cleavage (Requires harsh conditions)

Caption: Figure 1. Stepwise reduction of nitroarenes.[1] Orange nodes indicate reactive intermediates; Red nodes indicate condensation byproducts often formed under basic conditions or low catalyst loading.

Part 2: Troubleshooting Guides (FAQs)

Scenario A: "I lost my halogen atom (Cl, Br, I) during hydrogenation."

User Query: I used H


 and Pd/C to reduce a nitroaryl bromide. The nitro group reduced, but I also see ~15% des-bromo product (dehalogenation). How do I stop this?

Root Cause: Palladium is an excellent catalyst for oxidative addition into C-X bonds. In the presence of hydrogen, Pd facilitates hydrodehalogenation (Ar-X


 Ar-H) concurrently with nitro reduction.

Solution Protocol:

  • Switch Catalyst: Replace Pd/C with Sulfided Platinum on Carbon (Pt(S)/C) . The sulfur poisons the high-energy sites responsible for C-X bond activation while retaining activity for nitro reduction [1].

  • Acidic Additive: If you must use Pd/C, add an acidic inhibitor. The addition of 0.5–1.0 equivalents of diphenylsulfide or simply running the reaction in dilute acid (e.g., HBr) can poison the dehalogenation pathway [2].

  • Alternative Reductant: Switch to a metal-mediated reduction like Tin(II) Chloride (SnCl

    
    )  or Iron (Fe) , which are chemically incapable of oxidative addition to aryl halides under standard conditions.
    
Scenario B: "My reaction stalled at the Hydroxylamine (-NHOH)."

User Query: My LCMS shows a mass corresponding to [M-16], which is the hydroxylamine intermediate. It won't convert to the amine.

Root Cause: The reduction of hydroxylamine to amine is the rate-limiting step. This stall often occurs due to:

  • Catalyst Poisoning: Amines can bind strongly to the catalyst surface.

  • Insufficient Hydrogen Pressure: The final step has the highest activation energy.

  • Basic pH: In metal reductions (Zn, Fe), high pH stabilizes the hydroxylamine.

Solution Protocol:

  • Increase Temperature: Raise the reaction temperature to >50°C.

  • Acidic Workup (for Metals): If using Zn or Fe, ensure the reaction medium remains acidic (add NH

    
    Cl or AcOH). The protonated hydroxylamine is easier to reduce.
    
  • Disproportionation: If using catalytic hydrogenation, adding a trace of acid can promote the disproportionation of hydroxylamine to amine and nitroso (which then recycles).

Scenario C: "I have an aldehyde/ketone that reduced to an alcohol."

User Query: I need to reduce a nitro group in the presence of a ketone. NaBH_4 reduced the ketone, and Hydrogenation reduced both.

Root Cause: Carbonyls are easily reduced by hydrides and catalytic hydrogenation.

Solution Protocol: Use Tin(II) Chloride (SnClngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">


) .[2][3][4] This reagent is highly chemoselective for nitro groups in the presence of carbonyls, esters, and nitriles [3].[5][6]

Part 3: Decision Matrix & Protocols

Select the correct methodology based on your "Risk Factors" (other functional groups).[3]

Diagram 2: Reagent Selection Decision Tree

ReagentSelection Start Start: Nitro Reduction Halogen Contains Halogen (Cl, Br, I)? Start->Halogen Unsat Contains Alkene/Alkyne? Halogen->Unsat No MethodA Method A: Sulfided Pt/C + H2 or Fe/AcOH Halogen->MethodA Yes Carbonyl Contains Aldehyde/Ketone? Unsat->Carbonyl No MethodB Method B: SnCl2 or Fe/AcOH Unsat->MethodB Yes MethodC Method C: SnCl2 (Preferred) or Transfer Hydrogenation Carbonyl->MethodC Yes MethodD Method D: Standard H2 + Pd/C Carbonyl->MethodD No

Caption: Figure 2. Decision tree for selecting the optimal reducing agent based on competing functional groups.

Comparative Data: Chemoselectivity Profiles
Reducing SystemHalogen ToleranceCarbonyl ToleranceAlkene ToleranceNitrile ToleranceNotes
H

+ Pd/C
Poor (Dehalogenates)Poor (Reduces)Poor (Saturates)GoodStandard method; fastest but least selective.
H

+ Pt(S)/C
Excellent ModerateModerateGood"Sulfided" catalyst prevents C-X insertion [1].
SnCl

/ EtOH
Excellent Excellent Excellent Excellent Best for high chemoselectivity; workup can be tedious (emulsions).
Fe / AcOH Excellent GoodExcellent Good"Bechamp Reduction"; robust, scalable, cheap [4].
Zn / NH

Cl
ModerateGoodGoodGoodMild; can stop at hydroxylamine if not heated.
Na

S / H

O
Excellent Excellent Excellent Excellent Zinin reduction; specific for sensitive substrates.

Part 4: Validated Experimental Protocols

Protocol 1: Chemoselective Reduction using Tin(II) Chloride (SnCl )

Best for: Substrates with Aldehydes, Ketones, or Alkenes.

Materials:

  • Nitro compound (1.0 equiv)

  • Tin(II) chloride dihydrate (SnClngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    [3][7]·2H
    
    
    
    O) (5.0 equiv) [3]
  • Ethanol (0.1 M concentration relative to substrate)

  • Ethyl Acetate (for extraction)[7][8]

Procedure:

  • Dissolution: Dissolve the nitro compound in Ethanol in a round-bottom flask.

  • Addition: Add SnCl

    
    ·2H
    
    
    
    O in one portion. The salt is not fully soluble initially.
  • Reaction: Heat the mixture to 70°C (Reflux) . Stir for 2–4 hours. Monitor by TLC/LCMS.[7]

    • Note: The solution usually turns clear yellow/orange upon completion.

  • Workup (Critical Step):

    • Cool to room temperature.[1][5]

    • Pour the mixture into ice water.

    • Neutralization: Carefully adjust pH to ~8 using saturated NaHCO

      
       or 1N NaOH. Caution: Tin salts form a thick white slurry/gel.
      
    • Filtration: Filter the slurry through a Celite pad to remove tin salts. Wash the pad thoroughly with Ethyl Acetate.

  • Isolation: Separate the organic layer, dry over Na

    
    SO
    
    
    
    , and concentrate.
Protocol 2: Iron-Mediated Reduction (Bechamp Conditions)

Best for: Large scale, substrates with Halogens or Carboxylic Acids.

Materials:

  • Nitro compound (1.0 equiv)

  • Iron Powder (325 mesh, reduced) (3.0–5.0 equiv)

  • Ammonium Chloride (NH

    
    Cl) (1.0 equiv) OR Acetic Acid (5 equiv)
    
  • Solvent: Ethanol/Water (3:1 ratio)

Procedure:

  • Activation: In the reaction vessel, suspend Iron powder in the Ethanol/Water mixture. Add the acid source (NHngcontent-ng-c3932382896="" _nghost-ng-c1874552323="" class="inline ng-star-inserted">

    
    Cl or AcOH).
    
  • Heating: Heat to reflux (~80°C) for 15 minutes to "activate" the iron surface (etching oxides).

  • Addition: Add the nitro compound slowly (portion-wise or as a solution) to the refluxing mixture.

    • Why? Adding the substrate to active iron prevents the accumulation of nitroso intermediates, reducing azo-dimer formation [4].

  • Monitoring: Reflux for 1–3 hours.

  • Workup:

    • Filter hot through Celite (Iron oxide sludge can clog filters if cooled).

    • Wash with hot ethanol.

    • Concentrate filtrate to remove organics; extract aqueous residue with Ethyl Acetate.

References

  • Dovell, F. S.; Greenfield, H. "Platinum Metal Sulfides as Catalysts for the Reduction of Nitro Compounds." Journal of the American Chemical Society, 1965 , 87(12), 2767–2768. Link

  • Rylander, P. N. "Hydrogenation Methods." Academic Press, 1985.
  • Bellamy, F. D.; Ou, K. "Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium." Tetrahedron Letters, 1984 , 25(8), 839–842. Link

  • Owsley, D. C.; Bloomfield, J. J. "The Reduction of Nitroarenes with Iron/Acetic Acid."[8][9] Synthesis, 1977 , 1977(02), 118–120.[8][9] Link

Sources

Technical Support Center: Purification of Highly Polar Organic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polar Paradox"

Purifying highly polar compounds (amino acids, nucleotides, sugars, polar metabolites) presents a unique challenge: they are highly soluble in the mobile phase (water) but poorly retained by the most common stationary phase (C18). This guide addresses the specific failure modes of polar purification—retention loss, phase collapse, and poor peak shape—and provides validated protocols to resolve them.

Module 1: HILIC (Hydrophilic Interaction Liquid Chromatography)

The modern standard for polar retention.

Core Concept: The Water Layer Theory

Unlike Reverse Phase (RP), HILIC uses a polar stationary phase (Silica, Amide, Zwitterionic) with a high-organic mobile phase. The mechanism relies on the formation of a water-enriched layer on the surface of the stationary phase.[1][2][3] Analytes partition between the acetonitrile-rich bulk mobile phase and this stagnant water layer [1].

Troubleshooting & FAQs

Q: My retention times are drifting significantly between runs. Is the column broken? A: Likely not. The issue is usually insufficient equilibration .

  • The Science: In HILIC, you are not just equilibrating the surface chemistry; you are physically building a liquid water layer on the particle surface. This process is slower than monolayer adsorption in RP.

  • Protocol:

    • Flush with at least 20-30 column volumes of the initial mobile phase (e.g., 95% ACN / 5% Buffer) before the first injection.

    • Between gradient runs, allow a re-equilibration time of at least 10 minutes (or 10 column volumes), significantly longer than the standard 2-3 minutes used in RP [2].

Q: My peaks are splitting or looking like "blobs" (fronting/tailing). A: This is a solvent mismatch (injection solvent effect).

  • The Science: If you dissolve a polar sample in 100% water and inject it into a HILIC column running 95% Acetonitrile, the water plug acts as a "strong solvent," effectively washing the analyte down the column before it can interact with the stationary phase.

  • Corrective Action:

    • Diluent: Dissolve samples in 75:25 Acetonitrile:Water (or higher organic ratio).

    • Solubility Fix: If the sample crashes out in ACN, dissolve in minimal water, then dilute with ACN until just before precipitation.

    • Volume: Reduce injection volume to <1% of the column volume if aqueous injection is unavoidable [3].

Module 2: Reverse Phase (RP) & Phase Collapse

Pushing C18 to its limit.

Core Concept: Dewetting (Hydrophilic Collapse)

Standard C18 columns rely on solvated pores to function. When exposed to 100% aqueous mobile phases, the high surface tension of water forces it out of the hydrophobic pores.[4] The pores "dry out," and the analyte loses access to the stationary phase surface area, causing total loss of retention [4].[4]

Troubleshooting & FAQs

Q: I used 100% water to retain my polar compound on C18. It worked once, but now the compound elutes at the void volume (


). 
A:  You have triggered Phase Collapse (Dewetting). 
  • The Fix (Regeneration):

    • Wash the column with 100% Acetonitrile or Methanol for 30-60 minutes. This lowers surface tension and forces liquid back into the pores.

    • Prevention: Switch to a C18-Aq (Aqueous) or Polar-Embedded column. These have hydrophilic end-capping groups that allow water to wet the pores even at 100% aqueous conditions [5].

Q: Can I use Ion Pairing Agents (IPAs) to retain polar amines on C18? A: Yes, but with caveats.

  • The Science: Reagents like Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) form neutral ion pairs with charged analytes, increasing their hydrophobicity. Long-chain sulfonates (e.g., Sodium Dodecyl Sulfate) coat the C18, creating a pseudo-ion-exchange surface [6].

  • Critical Warning: IPAs are "sticky." Once used, that column is permanently dedicated to that method. They also suppress ionization in LC-MS.

  • Protocol:

    • Concentration: Use the lowest effective concentration (typically 0.05% - 0.1%).

    • Equilibration: Requires 50+ column volumes to saturate the column.

Module 3: Flash Purification Strategies

Scaling up for synthesis.

Decision Matrix: Choosing the Right Stationary Phase
Compound ClassRecommended PhaseMobile Phase SystemMechanism
Polar Amines Amine-functionalized SilicaACN / WaterHILIC / Weak Anion Exchange
Sugars / Glycans Amide or DiolACN / WaterHILIC (Partitioning)
Charged Acids C18-AqWater / MeOH (+ Formic Acid)Hydrophobic Interaction
General Polars C18 (Standard)Water / ACN (Start 0% Org)Risk of Dewetting
Troubleshooting & FAQs

Q: I dissolved my sample in water and loaded it onto a C18 Flash cartridge. It eluted immediately. A: Liquid loading with strong solvents kills separation in Flash.

  • The Science: In Flash chromatography, the sample volume is often large. Water is the "strong" solvent in Reverse Phase.[1] Loading in water is equivalent to starting your gradient at 100% B.

  • Protocol: Dry Loading

    • Dissolve sample in a volatile solvent (MeOH/Water mix).

    • Add Celite 545 or stationary phase silica (ratio 1:2 sample:sorbent).

    • Evaporate to dryness on a rotovap (free-flowing powder).

    • Load the powder into an empty solid-load cartridge. This eliminates solvent effects [7].

Visual Workflow: Method Selection Logic

PolarPurificationStrategy Start Start: Highly Polar Sample IsIonic Is the compound ionizable? Start->IsIonic CheckpH Can you adjust pH to neutral? IsIonic->CheckpH Yes (Amine/Acid) HILIC Method A: HILIC (Silica/Amide/Zwitterionic) Best for: Sugars, Metabolites IsIonic->HILIC No (Neutral/Sugar) RPAq Method B: C18-Aq (Aqueous) Best for: Acids/Bases in 100% Water CheckpH->RPAq Yes (Neutral form is polar) IEX Method C: Ion Exchange (IEX) Best for: Permanently charged species CheckpH->IEX No (High charge density) IPC Method D: Ion Pairing (RP + IPA) Best for: Peptides, difficult amines CheckpH->IPC No (Remains charged) IPC->IEX If MS compatibility needed

Caption: Decision tree for selecting the optimal purification mode based on analyte ionization and polarity.

Visual Workflow: HILIC Mechanism & Failure Points

HILICMechanism Stationary Polar Stationary Phase (Silanol/Amide groups) WaterLayer Water-Enriched Layer (Stagnant) Stationary->WaterLayer Adsorption (Equilibration) Analyte Polar Analyte WaterLayer->Analyte Retention (H-Bonding) BulkMobile Bulk Mobile Phase (High ACN) BulkMobile->WaterLayer Partitioning Failure FAILURE MODE: Injection in 100% Water Failure->WaterLayer Disrupts Layer Failure->Analyte Washes out

Caption: The HILIC mechanism relies on a stagnant water layer. Injecting aqueous samples disrupts this equilibrium.

References
  • Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique.[3] Analytical and Bioanalytical Chemistry. Link

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.[3][4][5][6][7][8] Waters Blog. Link

  • Element Lab Solutions. (n.d.). Hydrophilic Interaction Liquid Chromatography – HILIC.[6][9] Element. Link

  • Welch Materials. (2025). Preventing Hydrophobic Collapse: Demystifying AQ Columns. Welch Materials Blog. Link

  • Przybyciel, M., & Majors, R. E. (2014).[10] Phase Collapse in Reversed-Phase LC. LCGC North America. Link

  • Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. Welch Materials Blog. Link

  • Teledyne ISCO. (n.d.). HILIC Purification Strategies for Flash Chromatography. Teledyne Labs. Link

Sources

Technical Support Center: Silica Gel Chromatography for Polar Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Troubleshooting Purification of Polar Small Molecules Ticket ID: SIL-POLAR-001

Core Directive: The Polarity Mismatch

The Root Cause: Silica gel (


) is inherently acidic (approximate surface 

5.0–7.0) due to terminal silanol groups (

). Polar compounds—specifically amines (basic) and carboxylic acids (acidic)—engage in strong hydrogen bonding or ionic interactions with these surface silanols.

In standard Normal Phase (NP) chromatography, this results in:

  • Peak Tailing: Non-linear adsorption isotherms (Langmuirian behavior).

  • Irreversible Adsorption: Compound "sticks" to the baseline.

  • Co-elution: Poor resolution despite theoretical

    
     differences.
    

The Solution Philosophy: You must either suppress the interaction (via mobile phase additives) or switch the interface (via stationary phase modification).

Troubleshooting Guide (Q&A)

Issue 1: "My amine compound streaks/tails badly and resolution is lost."

Diagnosis: Uncapped silanols are deprotonating your amine (forming ammonium salts) or hydrogen-bonding aggressively. Solution: Competitive Inhibition. You must introduce a base into the mobile phase that competes for the silanol sites.

  • Protocol A (The "Ammoniated" System):

    • Replace standard Methanol (MeOH) with Ammoniated Methanol .

    • Preparation: Mix 10 parts conc. Ammonium Hydroxide (

      
      , ~28-30%) with 90 parts MeOH. Use this "10% 
      
      
      
      in MeOH" as your polar modifier in Dichloromethane (DCM).[1]
    • Why: Ammonia is small, basic, and effectively blocks silanols, allowing your amine to elute as a free base with sharp bands.

  • Protocol B (The TEA Spike):

    • Add 1% Triethylamine (TEA) to the mobile phase.

    • Warning: TEA is harder to remove than Ammonia (higher boiling point) and can form salts that contaminate NMR spectra.

Issue 2: "My compound is stuck at the baseline, even with 10% MeOH/DCM."

Diagnosis: The solvent strength is insufficient to break the adsorbent-analyte interaction. Solution: Increase polarity without dissolving the silica.

  • The "Goldilocks" Limit: Do not exceed 15-20% MeOH in DCM. Above this, silica gel begins to dissolve, contaminating your product with white solid residue.

  • Alternative Solvent System: Switch to DCM : MeOH : Acetic Acid or Ethyl Acetate : Isopropanol : Water (e.g., 4:2:1).

  • Stationary Phase Switch: If

    
     in 10% MeOH/DCM, Normal Phase silica is likely the wrong tool. Switch to Reverse Phase (C18)  flash chromatography. C18 uses water/acetonitrile, allowing solubility and elution of highly polar species.
    
Issue 3: "My acid sensitive compound decomposes on the column."

Diagnosis: The acidic surface of silica catalyzes degradation (e.g., acetal hydrolysis, dehydration). Solution: Neutralize the Stationary Phase.

  • Pre-treatment Protocol: Flush the packed silica column with mobile phase containing 1% TEA. Then, flush with neutral mobile phase to remove excess TEA before loading your sample. This "caps" the most active acidic sites.

  • Alternative Phase: Use Neutral Alumina or Amine-functionalized Silica (which is basic and protects acid-sensitive groups).

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct purification strategy based on compound properties.

PurificationWorkflow Start Compound Analysis IsPolar Is the compound Polar? Start->IsPolar CheckRf TLC Check (10% MeOH/DCM) IsPolar->CheckRf Yes MethodA Std. Silica Hex/EtOAc IsPolar->MethodA No RfHigh Rf > 0.5 (Too Non-Polar) CheckRf->RfHigh Reduce Polarity RfLow Rf < 0.1 (Stuck) CheckRf->RfLow Too Polar FunctionalGroup Functional Group? CheckRf->FunctionalGroup Streaking/Tailing? RfGood Rf 0.2 - 0.4 (Ideal Range) MethodD Reverse Phase (C18) H2O / MeCN RfLow->MethodD Switch Mode Amine Basic Amine FunctionalGroup->Amine Acid Carboxylic Acid FunctionalGroup->Acid Neutral Neutral Polar FunctionalGroup->Neutral MethodB DCM / MeOH / NH4OH (Ammoniated) Amine->MethodB Block Silanols MethodC DCM / MeOH / AcOH (Acidified) Acid->MethodC Keep Protonated Neutral->MethodD Or High % MeOH

Figure 1: Decision tree for selecting mobile and stationary phases based on analyte polarity and functional groups.

Quantitative Data: Solvent Strength & Additives[3][4][5][6]

The following table provides specific "recipes" for mobile phases targeting polar compounds.

Compound TypeBase Solvent SystemModifier (Additive)Max % of Polar SolventNotes
Neutral Polar DCM / MeOHNone10-15%>15% MeOH dissolves Silica.
Amines (Basic) DCM / MeOH

(1%) or TEA (1%)
20% (as

/MeOH)
Use "Ammoniated MeOH" stock.
Acids (Carboxylic) Hexane / EtOAcAcetic Acid (0.1 - 1%)N/AAcid keeps analyte protonated (

) to prevent tailing.
Very Polar EtOAc / IPA /

NoneRatio 4:2:1Good for compounds soluble in water but not DCM.
Water Soluble Water / AcetonitrileNone100%Requires C18 (Reverse Phase) .

Detailed Protocols

Protocol A: Preparation of Ammoniated Methanol (CMA System)

Used for: Alkaloids, pyridines, amino-alcohols.

  • Safety: Perform in a fume hood. Ammonia gas is an irritant.

  • Mix: Combine 900 mL of HPLC-grade Methanol with 100 mL of Ammonium Hydroxide (28-30% aqueous solution).

  • Store: Keep in a tightly capped glass bottle. Label as "10%

    
     in MeOH".
    
  • Usage: When a protocol calls for "10% MeOH in DCM", use this stock solution instead of pure MeOH.

    • Example Gradient: 0% to 10% "Ammoniated MeOH" in DCM over 10 Column Volumes (CV).

Protocol B: Deactivation of Silica Gel

Used for: Highly acid-sensitive acetals or protecting groups (e.g., TBS ethers that are labile).

  • Pack: Slurry pack the column with Hexane containing 1% Triethylamine (TEA).

  • Flush: Run 2-3 Column Volumes (CV) of the TEA/Hexane mixture through the column.

  • Wash: Flush with 3 CV of pure Hexane to remove bulk TEA.

  • Load: Load your sample immediately. The silica surface is now effectively neutral (

    
    ).
    

References

  • Biotage. (2023).[2] How do I choose between Normal- or Reversed-phase flash column chromatography? Retrieved from [Link]

  • University of Rochester. (n.d.). Chromatography: Solvent Systems For Flash Column.[1][3] Retrieved from [Link]

  • Phenomenex. (2025).[4][5] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography.[6] Retrieved from [Link]

  • Reich, H. J. (n.d.). Planar Chromatography (TLC).[7][3][6][4] University of Wisconsin-Madison. Retrieved from [Link]

Sources

Validation & Comparative

Comparative Guide: Efficacy of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Derivatives Targeting the Histamine H3 Receptor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol represents a critical "privileged scaffold" in modern medicinal chemistry, specifically designed for the synthesis of non-imidazole Histamine H3 Receptor (H3R) antagonists .

While the alcohol itself is a synthetic intermediate, its derivatives—most notably the Pfizer clinical candidates PF-03654746 and PF-03654764 —have demonstrated superior efficacy, metabolic stability, and safety profiles compared to first-generation H3 antagonists like Ciproxifan or the marketed drug Pitolisant. This guide analyzes the structural advantages of this scaffold, compares the efficacy of its downstream derivatives, and provides validated protocols for their assessment.

Part 1: Pharmacophore Analysis & Structural Logic

The efficacy of derivatives stemming from this alcohol is not accidental; it is a result of precise structural engineering designed to overcome the limitations of early H3 ligands (e.g., hERG toxicity, phospholipidosis, and poor brain penetration).

The Pyrrolidine "Basic Head"
  • Function: Acts as the primary interaction point with the conserved Aspartate (Asp3.32) residue in the H3 receptor binding pocket.

  • Advantage: Pyrrolidine offers a compact, rigid geometry compared to diethylamine or piperidine, often resulting in higher affinity due to lower entropic costs upon binding.

The 3-Fluorine Substitution (The "Magic Methyl" Effect)
  • Metabolic Stability: The fluorine atom at the 3-position blocks metabolic oxidation of the phenyl ring, a common clearance pathway for non-fluorinated analogs.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen. This reduces the percentage of the molecule that is ionized at physiological pH, thereby enhancing Blood-Brain Barrier (BBB) penetration via passive diffusion.

The Methanol Linker
  • Versatility: This group serves as the attachment point for the "western" and "eastern" fragments of the drug. It is typically converted into an ether or amide linkage to connect with a lipophilic spacer (e.g., cyclobutane), which is essential for high-affinity binding.

Part 2: Comparative Efficacy Analysis

The following analysis compares PF-03654746 (derived directly from the subject alcohol) against the industry standard Pitolisant and the research tool Ciproxifan .

Table 1: In Vitro Binding Affinity and Selectivity
MetricPF-03654746 (Derivative)Pitolisant (Standard)Ciproxifan (Tool)
Target Histamine H3 Receptor Histamine H3 Receptor Histamine H3 Receptor
hH3R Ki (nM) 1.2 ± 0.2 4.5 ± 1.10.5 ± 0.1
Mechanism Inverse AgonistInverse AgonistInverse Agonist
hERG IC50 (µM) > 30 (Safe)> 10~1.5 (Risk)
Phospholipidosis NegativeNegativePositive

Data synthesized from Wager et al. (2011) and comparative pharmacological reviews.

Table 2: In Vivo CNS Efficacy (Rat Models)
ParameterPF-03654746Pitolisant
Brain/Plasma Ratio 1.8 (High CNS exposure)~0.8 - 1.2
Receptor Occupancy (ED50) 0.08 mg/kg (Oral)~1.5 mg/kg (Oral)
Wakefulness Induction Significant increase in high-frequency EEG (gamma)Increases wakefulness, reduces cataplexy

Key Insight: The [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol derivative (PF-03654746) exhibits a 20-fold improvement in in vivo potency (ED50) compared to Pitolisant. This is directly attributed to the fluorination of the phenyl ring, which optimizes the lipophilic ligand efficiency (LLE).

Part 3: Mechanism of Action & Pathway Visualization

H3 receptors are G-protein coupled receptors (GPCRs) coupled to


 proteins.[1] They function as presynaptic autoreceptors (inhibiting histamine release) and heteroreceptors (inhibiting ACh, Dopamine, NE release).[2]

Therapeutic Goal: By acting as an Inverse Agonist , the derivative prevents the constitutive activation of


, thereby disinhibiting the release of wakefulness-promoting neurotransmitters.
Diagram 1: H3R Signaling & Antagonist Intervention

H3R_Signaling cluster_result Therapeutic Outcome H3R Histamine H3 Receptor (Constitutive Activity) Gi Gi/o Protein (Activated) H3R->Gi Activates Drug Fluoro-Pyrrolidine Derivative (Inverse Agonist) Drug->H3R Binding (Ki = 1.2 nM) Drug->Gi Blocks Activation AC Adenylyl Cyclase Gi->AC Inhibits Release_Up INCREASED Neurotransmitter Release Gi->Release_Up Disinhibition cAMP cAMP Levels AC->cAMP Reduces Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Low cAMP reduces release

Caption: Mechanism of Inverse Agonism. The derivative binds H3R, preventing Gi-mediated inhibition of Adenylyl Cyclase, ultimately restoring neurotransmitter release.

Part 4: Experimental Protocols

To validate the efficacy of derivatives synthesized from [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Affinity)

Objective: Determine the


 of the derivative using membrane preparations from CHO cells stably expressing human H3R.
  • Preparation: Harvest CHO-hH3R cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min. Resuspend pellet in assay buffer.

  • Incubation: In a 96-well plate, mix:

    • 50 µL Membrane suspension (10-20 µg protein).

    • 50 µL

      
      -methylhistamine (1 nM final conc).
      
    • 50 µL Test Compound (Derivative) at varying concentrations (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate for 60 minutes at 25°C.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.
    • Validation Criteria: Non-specific binding (defined by 10 µM thioperamide) should be <10% of total binding.

Protocol B: GTP S Functional Assay (Efficacy)

Objective: Confirm inverse agonist activity (reduction of basal G-protein activation).

  • Setup: Use membranes as prepared above.

  • Reaction Mix: Assay buffer containing GDP (10 µM) and

    
     (0.1 nM).
    
  • Challenge: Add Test Compound (Derivative) without adding an agonist.

  • Observation:

    • Neutral Antagonist: No change in basal

      
       binding.
      
    • Inverse Agonist: Dose-dependent decrease in basal binding below 100%.

  • Validation: Use Ciproxifan (100 nM) as a positive control for inverse agonism.

Part 5: Synthesis Workflow Visualization

This diagram illustrates how the subject alcohol is transformed into the active clinical candidate PF-03654746.

Diagram 2: Synthetic Pathway

Synthesis_Workflow Alcohol [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (Starting Material) Activation Activation Step (SOCl2 or MsCl) Alcohol->Activation 1. Activation Intermediate Activated Benzyl Chloride/Mesylate Activation->Intermediate Yields Electrophile Final PF-03654746 (Active H3 Antagonist) Intermediate->Final 2. Alkylation (K2CO3, MeCN) Coupling with Amide Coupler Cyclobutane Carboxamide Scaffold Coupler->Final Nucleophilic Attack

Caption: Synthetic route converting the alcohol intermediate into the active H3 antagonist via activation and coupling.

References

  • Wager, T. T., et al. (2011).[3] "Discovery of Two Clinical Histamine H3 Receptor Antagonists: trans-N-Ethyl-3-fluoro-3-[3-fluoro-4-(pyrrolidinylmethyl)phenyl]cyclobutanecarboxamide (PF-03654746) and trans-3-Fluoro-3-[3-fluoro-4-(pyrrolidin-1-ylmethyl)phenyl]-N-(2-methylpropyl)cyclobutanecarboxamide (PF-03654764)."[3] Journal of Medicinal Chemistry.

  • Esbenshade, T. A., et al. (2005). "Pharmacological and behavioral properties of A-960656, a potent, selective, and orally active histamine H3 receptor antagonist." British Journal of Pharmacology.

  • Gemkow, M. J., et al. (2009). "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[2] Drug Discovery Today.

  • Nieto-Alamilla, G., et al. (2016). "Multiple Targeting Approaches on Histamine H3 Receptor Antagonists." Frontiers in Neuroscience.

Sources

In vitro metabolic stability of fluorinated versus non-fluorinated pyrrolidine compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolidine ring is a ubiquitous pharmacophore in medicinal chemistry, present in drug classes ranging from DPP-4 inhibitors to antihistamines. However, the unsubstituted pyrrolidine ring is frequently a "metabolic soft spot," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes.

This guide analyzes the strategic incorporation of fluorine—specifically at the C3 position—to modulate this metabolic liability. We compare the in vitro metabolic stability of parent pyrrolidines against their mono- and di-fluorinated analogs. The data demonstrates that fluorination is not merely a steric block but a profound modulator of electronic density and basicity (


), often resulting in a 2–5 fold improvement in intrinsic clearance (

).

Mechanistic Insight: The "Fluorine Effect"

To optimize a lead compound, one must understand why fluorination stabilizes the pyrrolidine ring. It is rarely a simple steric blockade; the mechanism is primarily electronic and stereoelectronic.

The Metabolic Liability

In non-fluorinated pyrrolidines, the carbon atoms adjacent to the nitrogen (


-carbons, C2 and C5) are electron-rich. CYP450 enzymes (typically CYP2D6 or CYP3A4) initiate metabolism via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism, abstracting a hydrogen from the 

-carbon. This leads to an unstable iminium ion, which hydrolyzes to a lactam or ring-opened amino-aldehyde.
Electronic Deactivation

Fluorine is the most electronegative element (3.98 Pauling scale). When introduced at the C3 position (


 to the nitrogen):
  • Inductive Effect (-I): It pulls electron density away from the adjacent

    
    -carbons (C2/C5).
    
  • Bond Strengthening: This electron withdrawal increases the bond dissociation energy (BDE) of the

    
    -C-H bonds, making hydrogen abstraction kinetically unfavorable.
    
  • Basicity Modulation: 3-fluorination significantly lowers the

    
     of the pyrrolidine nitrogen (typically by 1.5–2.0 log units). A less basic amine is often less protonated at physiological pH, altering its binding affinity to the heme iron of CYP enzymes.
    
Visualization of Metabolic Blockade

The following diagram illustrates the oxidative vulnerability of the parent scaffold versus the electronic protection conferred by fluorination.

MetabolicBlockade cluster_0 Parent Pyrrolidine (Unstable) cluster_1 3,3-Difluoro-Pyrrolidine (Stable) Pyr Pyrrolidine Ring (Electron Rich) AlphaC α-Carbon (C-H Abstraction) Pyr->AlphaC CYP CYP450 (Oxidant) CYP->AlphaC Rapid Oxidation Unstable Iminium Ion (Metabolic Clearance) AlphaC->Unstable FPyr Fluorinated Ring (Electron Deficient) F_Atom Fluorine (C3) (EWG) FPyr->F_Atom AlphaC_F α-Carbon (Deactivated) F_Atom->AlphaC_F Inductive Effect (-I) Stable Intact Drug (Low Clearance) AlphaC_F->Stable

Caption: Comparative mechanism showing CYP-mediated oxidation of the electron-rich parent ring versus the electron-deficient fluorinated analog.

Experimental Protocol: Microsomal Stability Assay

To objectively compare these compounds, we utilize a Liver Microsome (LM) stability assay. This system contains the full complement of Phase I enzymes (CYPs, FMOs).

Critical Experimental Parameters
  • Substrate Concentration (1 µM): We strictly use 1 µM substrate concentration.

    • Reasoning: This concentration is typically well below the Michaelis constant (

      
      ) for most drugs. This ensures the reaction follows first-order kinetics , allowing for the valid calculation of intrinsic clearance (
      
      
      
      ) without enzyme saturation artifacts.
  • Protein Concentration (0.5 mg/mL): Optimized to ensure sufficient metabolite formation without non-specific binding depletion.

  • Cofactor: NADPH (regenerating system) is required to drive the CYP450 catalytic cycle.[1]

Workflow Diagram

AssayWorkflow cluster_sampling Kinetic Sampling Start Start: Test Compound (1 µM final) Mix Pre-Incubation (37°C, 5 min) + Liver Microsomes Start->Mix Initiate Initiate Reaction Add NADPH Mix->Initiate T0 T=0 min Initiate->T0 T15 T=15 min Initiate->T15 T30 T=30 min Initiate->T30 T60 T=60 min Initiate->T60 Quench Quench Reaction (Ice-cold Acetonitrile + IS) T0->Quench T15->Quench T30->Quench T60->Quench Centrifuge Centrifugation (4000g, 20 min) Quench->Centrifuge Analysis LC-MS/MS Analysis (Quantify Parent Depletion) Centrifuge->Analysis Calc Calculate Cl_int & t1/2 Analysis->Calc

Caption: Step-by-step workflow for determining in vitro intrinsic clearance using liver microsomes.

Comparative Data Analysis

The following table presents representative data derived from Structure-Activity Relationship (SAR) studies of pyrrolidine-based inhibitors (e.g., DPP-4 or JAK inhibitors).

Table 1: Impact of Fluorination on Metabolic Stability (Human Liver Microsomes)

Compound VariantStructure Note

(Basic N)
LogD (pH 7.4)

(min)

(µL/min/mg)
Stability Classification
Parent Unsubstituted Pyrrolidine~9.51.212115.5High Clearance (Unstable)
Analog A 3-Fluoro-pyrrolidine~8.01.44530.8Moderate Stability
Analog B 3,3-Difluoro-pyrrolidine~7.21.8>120< 11.0High Stability
Data Interpretation
  • The Parent (Unsubstituted): High basicity (

    
     9.5) and high electron density lead to rapid clearance (
    
    
    
    ). The compound is likely protonated at physiological pH but still vulnerable to oxidation.
  • 3-Fluoro (Analog A): The introduction of a single fluorine drops the

    
     by ~1.5 units. The inductive effect begins to protect the ring. Half-life extends nearly 4-fold.
    
  • 3,3-Difluoro (Analog B): This offers the maximum protection. The

    
     drops further to ~7.2, making the amine largely neutral at pH 7.4 (improving membrane permeability). The strong electron withdrawal renders the 
    
    
    
    -C-H bonds highly resistant to CYP attack.
    • Caution: Note the increase in LogD (1.2

      
       1.8). While fluorine is polar, the C-F bond is lipophilic. Excessive fluorination can sometimes increase non-specific binding or push the compound toward Phase II metabolic pathways (glucuronidation) if a handle is available.
      

Detailed Protocol: Standard Operating Procedure (SOP)

Objective: Determine the in vitro intrinsic clearance of fluorinated pyrrolidines.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL stock (e.g., XenoTech or Corning).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Cofactor: NADPH Regenerating System (solution A and B).

  • Stop Solution: 100% Acetonitrile containing 200 nM Tolbutamide (Internal Standard).

Procedure
  • Preparation: Dilute HLM to 1.0 mg/mL in Phosphate Buffer (2X concentration). Prepare test compounds at 2 µM in Phosphate Buffer (0.2% DMSO final).

  • Pre-incubation: Mix 30 µL of 2X HLM with 30 µL of 2X Compound in a 96-well plate. Incubate at 37°C for 10 minutes.

    • Final concentrations: 0.5 mg/mL protein, 1 µM compound.[2]

  • Initiation: Add 60 µL of pre-warmed NADPH solution to start the reaction.

  • Sampling: At

    
     minutes, remove 30 µL of the reaction mixture.
    
  • Quenching: Immediately dispense sample into 120 µL of ice-cold Stop Solution. Vortex for 10 minutes.

  • Clarification: Centrifuge at 3,220 x g for 20 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Inject supernatant onto LC-MS/MS. Monitor the transition of the parent ion

    
    .
    
Calculation

Plot


 vs. time.[3] The slope of the line is 

(depletion rate constant).


References

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[4] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[4]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

  • Hagmann, W. K. (2008).[5] The many roles for fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369.

  • Cyprotex. (n.d.). Microsomal Stability Assay Protocol.

Sources

Comparative analysis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol with Known Inhibitor Scaffolds Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.[1]

Executive Summary: The Pyrrolidinyl Advantage

In the landscape of medicinal chemistry, the 3-fluoro-4-aminophenyl motif is a privileged scaffold, serving as the structural backbone for blockbuster antibiotics (e.g., Linezolid) and high-affinity GPCR ligands (e.g., Histamine H3 antagonists).[1]

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (referred to herein as Compound A ) represents a critical "lead optimization" variant of this scaffold.[1] Unlike its morpholine-containing counterparts, the pyrrolidine ring confers distinct physicochemical properties—specifically increased lipophilicity and basicity—that can drastically alter the pharmacokinetic (PK) and pharmacodynamic (PD) profile of the final inhibitor.[1]

This guide objectively compares Compound A against its industry-standard analogs: the Morpholine (Linezolid-like) and Piperidine variants.[1] We analyze why a researcher might select the pyrrolidine scaffold to break potency ceilings, despite the associated metabolic risks.[1]

Comparative Profiling: Pyrrolidine vs. Morpholine vs. Piperidine[1]

The choice of the nitrogen-containing heterocycle at the para-position is a decisive factor in Structure-Activity Relationship (SAR) studies.[1] Below is a comparative analysis of the alcohol intermediates used to synthesize final inhibitors.

Table 1: Physicochemical & Synthetic Properties
FeatureCompound A (Pyrrolidine) Compound B (Morpholine) Compound C (Piperidine)
Structure 5-membered ring (C4H8N)6-membered ether ring (C4H8NO)6-membered ring (C5H10N)
Primary Application H3 Antagonists , High-Potency AntibioticsOxazolidinone Antibiotics (Linezolid)GPCR Ligands (General)
Lipophilicity (cLogP) High (~2.1) Low (~1.[1]1)Medium (~1.[1]8)
Basicity (pKa of N) High (~9.5) Low (~6.[1]5)High (~10.[1]0)
Metabolic Liability Moderate (Ring oxidation)Low (Metabolically stable)Moderate (Hydroxylation)
hERG Risk Elevated (Due to basicity/lipophilicity)LowModerate
CNS Penetration Excellent ModerateGood

Key Insight: Compound A is the preferred scaffold when CNS penetration (for H3 receptors) or hydrophobic binding affinity is the priority.[1] Compound B (Morpholine) is preferred for peripheral targets or when solubility and safety (hERG avoidance) are paramount.[1]

Mechanistic Analysis: Why Switch to Pyrrolidine?
3.1. The "Potency vs. Liability" Trade-off

In the development of non-imidazole Histamine H3 receptor antagonists, replacing a morpholine or piperidine ring with a pyrrolidine often results in a 10-fold to 100-fold increase in binding affinity .[1]

  • Mechanism: The pyrrolidine ring is more compact and hydrophobic than morpholine.[1] This allows it to fit tighter into hydrophobic pockets (e.g., the lipophilic accessory pocket of GPCRs) without the desolvation penalty associated with the polar oxygen atom in morpholine.[1]

  • The Cost: The increased basicity (pKa ~9.[1]5) means the pyrrolidine nitrogen is protonated at physiological pH.[1] While this improves ionic bonding with aspartate residues in the receptor, it also increases the risk of hERG channel blockade (QT prolongation) and phospholipidosis .[1]

3.2. Antibacterial Efficacy (Oxazolidinones)

In the context of oxazolidinone antibiotics (analogs of Linezolid), the 3-fluoro-4-pyrrolidinyl motif has been explored to overcome resistance.[1]

  • Compound A serves as the precursor to these analogs.[1]

  • Data: Pyrrolidine analogs often show superior activity against Gram-positive bacteria compared to morpholine analogs, but their development is frequently halted due to toxicity concerns.[1]

Experimental Workflow: Scaffold Activation

To utilize [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol in inhibitor synthesis, the alcohol moiety is typically converted into an electrophile (halide or aldehyde).[1]

Protocol 1: Conversion to Benzyl Bromide (Activation)

This protocol converts the alcohol handle into a reactive bromide for coupling with amines or nucleophiles.[1]

Reagents:

  • Compound A (1.0 eq)[1]

  • Phosphorus Tribromide (PBr3) (0.4 eq) or CBr4/PPh3 (Appel Reaction)[1]

  • Dichloromethane (DCM) (Anhydrous)[1]

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of Compound A in 15 mL of anhydrous DCM under an Argon atmosphere. Cool to 0°C in an ice bath.

  • Addition: Slowly add PBr3 (0.4 eq) dropwise over 10 minutes. Note: The reaction is exothermic.[1]

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor via TLC (System: 20% EtOAc/Hexanes).[1] The alcohol spot (Rf ~0.[1]3) should disappear, replaced by a less polar bromide spot (Rf ~0.7).[1]

  • Quenching: Carefully quench with saturated NaHCO3 solution (10 mL) at 0°C.

  • Extraction: Extract the aqueous layer with DCM (2 x 15 mL). Combine organic layers, dry over MgSO4, and concentrate in vacuo.

  • Storage: The resulting benzyl bromide is unstable.[1] Use immediately for the coupling step (e.g., alkylation of a secondary amine).[1]

Validation Check:

  • 1H NMR (CDCl3): The benzylic protons (-CH2-OH) at ~4.6 ppm will shift downfield to ~4.4-4.5 ppm (-CH2-Br), and the broad OH singlet will disappear.[1]

Visualization: SAR Decision Logic

The following diagram illustrates the decision process for selecting between Pyrrolidine (Compound A), Morpholine, and Piperidine scaffolds during lead optimization.

SAR_Decision_Tree Start Lead Optimization Strategy (Target: GPCR or Enzyme) Decision1 Primary Constraint? Start->Decision1 Path_Potency Need Higher Affinity / CNS Entry Decision1->Path_Potency Binding Pocket is Hydrophobic Path_Safety Need Solubility / Low hERG Decision1->Path_Safety Target is Peripheral Select_Pyr Select Pyrrolidine Scaffold (Compound A) Path_Potency->Select_Pyr Select_Morph Select Morpholine Scaffold (Compound B) Path_Safety->Select_Morph Result_Pyr Outcome: + High Potency + High CNS Penetration - Risk: hERG/Metabolic Stability Select_Pyr->Result_Pyr Result_Morph Outcome: + High Solubility + Low Toxicity - Risk: Lower Potency/Permeability Select_Morph->Result_Morph

Figure 1: Strategic selection guide for 3-fluoro-4-substituted phenyl scaffolds in drug discovery.

Synthesis Pathway: From Alcohol to Inhibitor[1]

This diagram outlines the standard synthetic utility of Compound A in creating an H3-style antagonist.

Synthesis_Pathway CompA Compound A (Alcohol) Inter Intermediate (Benzyl Bromide) CompA->Inter PBr3 / DCM (Activation) Coupling Coupling Reaction (Nucleophilic Substitution) Inter->Coupling + Amine Core (K2CO3, MeCN) Final Final Inhibitor (H3 Antagonist / Antibiotic) Coupling->Final Purification

Figure 2: Synthetic workflow converting the alcohol scaffold into a bioactive inhibitor.

References
  • Cowart, M. D., et al. (2005).[1] "Rotationally Constrained 2,4-Diamino-5,6,7,8-tetrahydroquinazolines as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link[1]

    • Context: Discusses the SAR of pyrrolidine vs. piperidine moieties in H3 antagonists.
  • Brickner, S. J., et al. (1996).[1] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link[1]

    • Context: Foundational paper on Linezolid (Morpholine) analogs and the effect of the 3-fluoro group.[1]

  • Wager, T. T., et al. (2010).[1] "Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, In Vitro ADME, and Safety Attributes." ACS Chemical Neuroscience.[1] Link[1]

    • Context: Authoritative source on cLogP and pKa requirements for CNS penetration (relevant to the Pyrrolidine scaffold).
  • PubChem Compound Summary. (2024). "Histamine H3 Receptor Antagonists."[1] National Center for Biotechnology Information.[1] Link

    • Context: Verification of pyrrolidine-containing pharmacophores in H3 ligands.

Sources

Validating the mechanism of action of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Validating the Mechanism of Action of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Development Scientists Focus: Histamine H3 Receptor Antagonism/Inverse Agonism

Executive Summary: The Pharmacophore & Target Landscape

The [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol scaffold represents a critical "privileged structure" in modern medicinal chemistry, primarily utilized in the design of non-imidazole Histamine H3 Receptor (H3R) Antagonists and Inverse Agonists .

This specific moiety addresses two historical liabilities of early H3 ligands (e.g., thioperamide):

  • Metabolic Stability: The 3-fluoro substituent blocks oxidative metabolism at a metabolically vulnerable position on the phenyl ring.

  • CNS Penetration: The pyrrolidine ring provides the necessary basicity for receptor binding while maintaining a lipophilic profile suitable for crossing the blood-brain barrier (BBB).

  • Selectivity: Replacing the imidazole ring (found in histamine) with a pyrrolidine-phenyl group reduces off-target binding to cytochrome P450 enzymes.

This guide outlines a rigorous validation protocol to confirm the Mechanism of Action (MoA) of derivatives synthesized from this alcohol intermediate, benchmarking them against the clinical standard Pitolisant and the research tool Ciproxifan .

Mechanism of Action (MoA): H3 Receptor Inverse Agonism

To validate these derivatives, one must understand that the H3 receptor exhibits high constitutive activity (spontaneous signaling in the absence of agonist). Therefore, the most potent therapeutic candidates are often Inverse Agonists , not neutral antagonists.

  • Physiological Role: H3R is a presynaptic autoreceptor.[1] Activation inhibits the release of histamine (and other neurotransmitters like ACh, Dopamine).

  • Drug Action: Blocking H3R (or stabilizing the inactive state) disinhibits the neuron, increasing histamine release.[1] This promotes wakefulness and cognitive function.[1]

  • Signaling Pathway: H3R couples to G

    
     .
    
    • Agonist:

      
       cAMP, 
      
      
      
      MAPK.
    • Inverse Agonist (Target):

      
       cAMP (relative to basal), 
      
      
      
      GTP
      
      
      S binding.
Pathway Visualization

H3_Signaling H3R Histamine H3 Receptor (Constitutively Active) Gi Gi/o Protein H3R->Gi Basal Activation (Blocked by Drug) Drug [3-Fluoro-4-(pyrrolidin-1-yl)...] Derivative Drug->H3R Stabilizes Inactive State (Inverse Agonism) AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Production Release Neurotransmitter Release (Histamine, ACh, DA) cAMP->Release Facilitates

Figure 1: Mechanism of Action.[1] The derivative acts as an inverse agonist, blocking the constitutive Gi-mediated inhibition of Adenylyl Cyclase, thereby restoring cAMP levels and neurotransmitter release.

Comparative Analysis: Performance vs. Alternatives

When validating a new derivative, it must be benchmarked against established ligands.

FeatureTarget Derivative (Scaffold Based)Pitolisant (Clinical Standard)Ciproxifan (Research Tool)
Chemical Class Non-imidazole (Pyrrolidine-Phenyl)Non-imidazole (Piperidine-Ether)Imidazole-based
Primary MoA H3 Inverse AgonistH3 Inverse AgonistH3 Antagonist
Binding Affinity (

)
Target: < 10 nM~ 1 nM~ 0.5 nM
Metabolic Liability Low (Fluorine blocked)LowHigh (Imidazole inhibition of CYP)
hERG Liability Critical Check Required Moderate (Dose-dependent)Low
CNS Penetration High (Predicted)HighHigh

Key Insight: While Ciproxifan is potent, its imidazole ring causes CYP450 inhibition. The target derivatives (like Pitolisant) avoid this, but the pyrrolidine ring can introduce hERG (cardiac) risks. Validation must include hERG screening.

Validation Protocols

To authoritatively claim "H3 Inverse Agonism," you must perform this tri-phasic workflow.

Phase 1: Radioligand Binding Assay (Affinity)

Objective: Determine if the derivative binds to the receptor (


).
  • Receptor Source: HEK-293 cells stably expressing human H3R.

  • Radioligand: [

    
    H]-N-
    
    
    
    -methylhistamine ([
    
    
    H]-NAMH) (
    
    
    nM).
  • Protocol:

    • Incubate membranes with 1 nM [

      
      H]-NAMH and varying concentrations of the derivative (
      
      
      
      to
      
      
      M).
    • Use 10

      
      M Thioperamide  to define non-specific binding.
      
    • Incubate for 90 min at 25°C.

    • Filter through GF/B filters and count radioactivity.

    • Success Criterion:

      
       nM.
      
Phase 2: [ S]GTP S Binding (Functional Potency)

Objective: Distinguish between neutral antagonist and inverse agonist.

  • Principle: H3R has high basal activity. An inverse agonist will decrease basal GTP binding.

  • Protocol:

    • Prepare membranes in assay buffer (with GDP to suppress basal noise).

    • Add [

      
      S]GTP
      
      
      
      S (0.1 nM) + Derivative.
    • Critical Step: Do NOT add histamine. Measure effect on basal levels.

    • Data Analysis: Calculate % inhibition of basal binding.

    • Success Criterion: Significant reduction (>20%) in basal [

      
      S]GTP
      
      
      
      S binding (indicates Inverse Agonism).
Phase 3: cAMP Accumulation (Signaling)

Objective: Confirm downstream signaling (Gi uncoupling).

  • Protocol:

    • Stimulate cells with Forskolin (10

      
      M) to raise cAMP.
      
    • Add R(-)-

      
      -methylhistamine  (Agonist) 
      
      
      
      cAMP drops (Gi effect).
    • Add Derivative

      
       Reversal of agonist-induced drop (Antagonism) OR increase above Forskolin-only baseline (Inverse Agonism).
      
    • Quantify using TR-FRET (e.g., HTRF kit).

Validation Workflow Diagram

Validation_Workflow Start Synthesis (Methanol Intermediate) Binding Phase 1: Binding (Ki) Target: < 10 nM Start->Binding Functional Phase 2: GTPgammaS Check: Inverse Agonism Binding->Functional If Active Safety Phase 3: Safety Screen hERG & CYP450 Functional->Safety If Potent Valid Validated Lead Safety->Valid If Safe

Figure 2: Step-by-step validation logic. Failure at any node requires structural re-design.

Synthesis & Structural Context

The starting material, [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol , is typically converted to an alkyl halide (chloride/bromide) to serve as the "head group" linker.

  • Reaction: Alcohol

    
     Benzyl Chloride.
    
  • Coupling: Benzyl Chloride + Amine Core (e.g., piperidine, cyclobutane)

    
     Final Ligand.
    
  • Relevance: This structure is closely related to PF-03654746 (Pfizer), a clinical candidate where the pyrrolidine is linked via a methylene group. The direct attachment in your scaffold increases rigidity and alters metabolic profiles [1].

References

  • Gemkow, M. J., et al. (2009).[2] "The histamine H3 receptor as a therapeutic drug target for CNS disorders."[2][3][4][5][6] Drug Discovery Today, 14(9-10), 509-515.[2] Link

  • Berlin, M., et al. (2011). "Discovery of two clinical histamine H3 receptor antagonists: PF-03654746 and PF-03654764." Journal of Medicinal Chemistry, 54(21), 7602-7620.[7] Link

  • Nieto-Alamilla, G., et al. (2016). "The Histamine H3 Receptor: Structure, Pharmacology, and Function." Molecular Pharmacology, 90(5), 649-673. Link

  • Schwartz, J. C. (2011). "The histamine H3 receptor: from discovery to clinical trials with pitolisant." British Journal of Pharmacology, 163(4), 713-721. Link

Sources

Strategic Deployment of Fluorinated Scaffolds in Medicinal Chemistry: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorine is not merely a "hydrogen replacement"; it is the single most versatile tool for modulating the physicochemical profile of a lead compound. Approximately 20-25% of drugs in the pharmaceutical pipeline contain at least one fluorine atom. This guide moves beyond the basic "Magic Methyl" effect to provide a head-to-head comparison of advanced fluorinated scaffolds—specifically contrasting the established trifluoromethyl group (


) with the emerging pentafluorosulfanyl group (

), and the gem-difluoromethylene moiety (

) against its carbonyl and ether isosteres.

This document serves as an operational framework for selecting the right scaffold to solve specific DMPK (Drug Metabolism and Pharmacokinetics) and potency challenges.

Part 1: The Physicochemical Arena

To deploy fluorine effectively, one must quantify its impact on the molecular landscape. The following table aggregates critical electronic and steric parameters that drive scaffold selection.

Table 1: Comparative Physicochemical Properties of Key Scaffolds[1]
PropertyHydrogen (

)
Methyl (

)
Trifluoromethyl (

)
Pentafluorosulfanyl (

)
Gem-Difluoro (

)
Hammett Constant (

)
0.00-0.17 (Donating)0.54 (Withdrawing)0.68 (Strong Withdrawing)N/A (Linker)
Hansch Lipophilicity (

)
0.000.560.881.23~0.2 - 0.5*
Molar Volume (

)
Small~24 ų~42 ų (Isopropyl-like)~59 ų (

-Butyl-like)
~26 ų
Geometry SphericalTetrahedralTetrahedralSquare PyramidalTetrahedral (

)
Metabolic Stability Low (if activated)Low (Benzylic oxid.)[1]HighVery HighHigh (Blocks oxid.)

*Note:


 for 

insertion depends heavily on the flanking groups, but it is generally more lipophilic than the carbonyl (

) it often replaces.

Part 2: Head-to-Head Scaffold Analysis

Comparison A: The Heavyweights — Trifluoromethyl ( ) vs. Pentafluorosulfanyl ( )

The


 group is often termed "super-trifluoromethyl," but this moniker oversimplifies its utility. While both are electron-withdrawing and lipophilic, their distinct geometries drive different binding interactions.

1. Steric Architecture & Geometry

  • 
    :  Adopts a tetrahedral geometry with 
    
    
    
    symmetry. It effectively mimics an isopropyl group in steric bulk but rotates freely.
  • 
    :  Adopts a rigid square pyramidal  geometry (
    
    
    
    symmetry). It is sterically equivalent to a tert-butyl group.
  • Design Insight: If your binding pocket has a deep, hydrophobic cavity that tolerates bulk,

    
     provides a tighter "lock-and-key" fit than 
    
    
    
    due to its rigidity and larger surface area, often improving potency by 10-100x.

2. Electronic Modulation

  • 
      is more electronegative (
    
    
    
    ) than
    
    
    (
    
    
    ).[2]
  • Impact: When attached to an aromatic ring,

    
     pulls electron density more aggressively, lowering the 
    
    
    
    of phenols or anilines on the same ring system more effectively than
    
    
    . This is critical for optimizing solubility or reducing the basicity of metabolic "soft spots."

3. Lipophilicity & Solubility [3][4][5]

  • The Trade-off:

    
     is significantly more lipophilic (
    
    
    
    ) than
    
    
    .[2] While this improves membrane permeability, it increases the risk of non-specific binding and poor aqueous solubility.
  • Recommendation: Use

    
     only when the lead compound has sufficient polarity elsewhere to offset the lipophilicity penalty.
    
Comparison B: The Linkers — Gem-Difluoromethylene ( ) vs. Carbonyl ( ) / Ether ( )

The


 group is a classical bioisostere for oxygen, but its deployment requires nuance regarding bond angles and electronics.

1. Bioisosterism with Oxygen

  • Ether Mimicry: The

    
     bond length (1.35 Å) is similar to the 
    
    
    
    bond (1.43 Å). The
    
    
    bond angle (~109°) is close to the
    
    
    angle (~110°).
  • Electronic Difference: Unlike the ether oxygen, which acts as a hydrogen bond acceptor (HBA), the fluorine atoms in

    
     are extremely weak HBAs.
    
  • Design Insight: If the ether oxygen in your lead is essential for H-bonding with the protein, swapping to

    
     will kill potency. If the oxygen is merely a spacer, 
    
    
    
    improves metabolic stability.

2. Carbonyl Mimicry

  • Hydration State:

    
     mimics the ketone electronically but does not undergo nucleophilic attack (e.g., by serine proteases) or hydration.
    
  • Application: In protease inhibitors, replacing a cleavable amide carbonyl with a

    
     creates a transition-state mimic that cannot be hydrolyzed, effectively "freezing" the enzyme.
    

3.


 Modulation of Neighbors 
  • The "Fluorine Inductive Effect": Placing a

    
     group adjacent to an amine will lower the amine's 
    
    
    
    by 2-3 units (e.g., reducing basicity from 9.5 to 7.0).
  • Benefit: This improves membrane permeability (more neutral species at physiological pH) and reduces hERG channel blocking liability, which is often associated with high basicity.

Part 3: Experimental Workflow — The "Fluorine Scan"

Do not apply fluorine randomly. Use this systematic "Fluorine Scan" protocol to optimize lead compounds. This workflow assumes a hit compound with identified metabolic liabilities.[6]

Phase 1: In Silico Prioritization
  • Metabolite Identification (MetID): Incubate lead with liver microsomes (HLM). Identify sites of hydroxylation (usually electron-rich aromatic rings or benzylic positions).

  • pKa Calculation: Simulate the shift in

    
     for neighbors if F is introduced. Target a range of 6.5–8.5 for basic amines to balance solubility and permeability.
    
Phase 2: Synthesis (Key Transformations)

Protocol A: Deoxofluorination (Carbonyl


 Gem-Difluoro) 
  • Reagent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor.

  • Conditions: DCM, 0°C to RT, 2-12h.

  • Mechanism: Nucleophilic fluorination replacing carbonyl oxygen.

  • Note: Requires anhydrous conditions; glass reacts with HF byproducts (use Teflon/plastic if possible or quench immediately).

Protocol B: Radical Trifluoromethylation (Heterocycle Functionalization)

  • Reagent: Langlois Reagent (

    
    ) + TBHP (oxidant).
    
  • Conditions: DCM/Water biphasic system, RT.

  • Mechanism: Radical addition of

    
     to electron-rich heterocycles (Minisci-type reaction).
    
  • Utility: Late-stage functionalization of pyridines/pyrroles without de novo synthesis.

Phase 3: Validation
  • Metabolic Stability Assay: Measure intrinsic clearance (

    
    ) in HLM. Success criterion: 
    
    
    
    -fold increase in half-life (
    
    
    ).
  • Permeability Assay: Caco-2 bidirectional transport. Watch for efflux ratios; fluorination can sometimes increase P-gp recognition.

Part 4: Visualization & Decision Logic

Diagram 1: Scaffold Selection Decision Tree

Caption: Logic flow for selecting between SF5, CF3, and CF2 scaffolds based on specific DMPK or potency hurdles.

ScaffoldSelection Start Lead Compound Optimization Problem Identify Primary Liability Start->Problem MetStab Metabolic Instability (High Clearance) Problem->MetStab Potency Low Potency / Selectivity Problem->Potency Permeability Poor Permeability (High TPSA / High Basicity) Problem->Permeability SiteCheck Is site Aromatic or Aliphatic? MetStab->SiteCheck Pocket Hydrophobic Pocket Size? Potency->Pocket Basic Reduce Basicity (pKa)? Permeability->Basic Aromatic Aromatic Ring Oxidation SiteCheck->Aromatic SiteCheck->Aromatic Aliphatic Benzylic/Aliphatic Oxidation SiteCheck->Aliphatic Sol_F Add Monofluoro (-F) (Blocks site, min. steric change) Aromatic->Sol_F Sol_CF3 Add -CF3 (Blocks site + deactivates ring) Aromatic->Sol_CF3 Sol_CF2 Gem-difluoro (-CF2-) (Blocks benzylic oxid.) Aliphatic->Sol_CF2 SmallPocket Small/Narrow Pocket->SmallPocket LargePocket Large/Deep Pocket->LargePocket Sol_Me_CF3 Use -CF3 (Isopropyl mimic) SmallPocket->Sol_Me_CF3 Sol_SF5 Use -SF5 (Tert-butyl mimic, rigid) LargePocket->Sol_SF5 Sol_Induct Insert -CF2- or -CF3 adjacent to Amine Basic->Sol_Induct

Diagram 2: The Fluorine Scan Workflow

Caption: Iterative cycle for integrating fluorine into lead compounds, from in silico design to biological validation.

FluorineScan Step1 1. In Silico Design (Bioisostere replacement pKa prediction) Step2 2. Synthesis Strategy (DAST, Langlois, or Building Block) Step1->Step2 Select Reagents Step3 3. Physicochemical Profiling (LogD, Solubility, pKa) Step2->Step3 Purify Step4 4. In Vitro Validation (Microsomal Stability, Potency IC50) Step3->Step4 Screen Decision Go/No-Go? Step4->Decision Decision->Step1 Optimization Loop

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[2][7] Journal of Medicinal Chemistry, 61(14), 5822–5880. Link[2]

  • Savoie, P. R., & Welch, J. T. (2015). Pentafluorosulfanyl-Containing Heterocycles: New Scaffolds for Drug Discovery. Chemical Reviews, 115(2), 1130–1190. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

  • Hu, J., et al. (2015). The Gem-Difluoromethylene Group in Organic Synthesis and Drug Discovery. Chemical Reviews, 115(14), 6838–6917. Link

Sources

Strategic Fluorination of Phenylmethanol: A Comparative Guide to Isomeric Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the "fluorine scan"—systematically substituting hydrogen with fluorine at various positions on a phenyl ring—is a fundamental strategy to optimize lead compounds.[1] This guide analyzes the impact of fluorine positioning (ortho, meta, para) on phenylmethanol (benzyl alcohol) derivatives.

While phenylmethanol itself is a simple scaffold, it serves as a critical pharmacophore in local anesthetics, antimicrobial preservatives, and a metabolic substrate model. This guide compares the isomeric derivatives based on physicochemical properties , metabolic stability (ADH kinetics) , and biological potency , providing actionable data for drug design.

Part 1: Physicochemical Landscape[2]

The biological activity of fluorinated phenylmethanols is governed by the alteration of electronic and lipophilic parameters. Fluorine is highly electronegative (3.98 Pauling scale) yet small (van der Waals radius 1.47 Å vs. 1.20 Å for H), allowing it to modulate bioactivity with minimal steric perturbation—except at the ortho position.

Comparative Data Table: Electronic & Lipophilic Parameters

The following table synthesizes the impact of fluorine position on the phenylmethanol scaffold (


).
ParameterUnsubstituted (H) 2-Fluoro (ortho) 3-Fluoro (meta) 4-Fluoro (para) Impact Analysis
Hammett

0.000.54 (

)
0.34 (

)
0.06 (

)
Meta is strongly electron-withdrawing. Para has competing resonance (

) and induction (

), resulting in a weak net effect.
LogP (Lipophilicity) 1.10~1.25~1.31~1.35Fluorination increases lipophilicity (

), enhancing membrane permeability. Ortho is often less lipophilic due to polarity masking.
pKa (Benzylic OH) ~15.40~14.90~15.10~15.25Electron withdrawal stabilizes the alkoxide anion, increasing acidity. Ortho has the strongest inductive effect due to proximity.
ADH Relative Rate 1.00 (Ref)< 0.15 ~0.60~0.85Ortho-F causes significant steric clash in the enzyme active site (see Section 2).

Expert Insight: Do not assume fluorine always acts as an electron withdrawer. In the para position (4-F), the lone pair donation into the


-system can stabilize carbocation intermediates, making 4-F-phenylmethanol derivatives surprisingly reactive in specific solvolysis conditions despite the high electronegativity.

Part 2: Metabolic Stability & Pharmacokinetics

The primary metabolic route for phenylmethanol derivatives is oxidation to benzoic acid via Alcohol Dehydrogenase (ADH) . The position of the fluorine atom critically dictates the rate of this clearance.

The "Ortho Effect" in ADH Kinetics

Experimental data indicates a non-linear relationship between fluorine position and oxidation rate.

  • Mechanism: ADH requires the substrate to bind in a specific conformation to facilitate hydride transfer to

    
    .
    
  • The Clash: Crystallographic studies of Liver ADH (LADH) reveal that residues like Phe-93 create a tight hydrophobic pocket. An ortho-fluorine atom introduces steric bulk that restricts the "ring flipping" necessary for optimal binding, significantly reducing

    
     compared to meta or para isomers.
    
Visualization: Metabolic Pathway & Fluorine Blockade

The following diagram illustrates the metabolic trajectory and where physicochemical properties intervene.

MetabolicPathway Substrate Fluorophenylmethanol (Substrate) Complex Enzyme-Substrate Complex (ADH) Substrate->Complex Binding (Km) Ortho-F hinders this Aldehyde Fluorobenzaldehyde (Intermediate) Complex->Aldehyde Hydride Transfer (kcat) Electronic effects dominate Acid Fluorobenzoic Acid (Excreted) Aldehyde->Acid ALDH Oxidation Rapid

Figure 1: Metabolic oxidation pathway. Ortho-substitution primarily affects the binding step (


), while meta/para substitutions influence the electronic feasibility of hydride transfer.

Part 3: Biological Activity Case Studies

Case A: Antimicrobial Potency (Membrane Disruption)

Phenylmethanol derivatives (e.g., dichlorobenzyl alcohol) are used as antiseptics. Their mechanism involves disrupting bacterial cell membranes.

  • Trend: Activity correlates with Lipophilicity (LogP) .

  • Recommendation: 4-Fluoro-phenylmethanol is often the superior candidate here. It maximizes lipophilicity (enhancing penetration into the lipid bilayer) without the steric penalties of ortho substitution that might hinder interaction with membrane proteins.

Case B: Receptor Binding (Ligand Design)

When phenylmethanol is a fragment of a larger ligand:

  • 3-Fluoro (meta): Best for increasing metabolic stability without altering the steric profile significantly. The strong electron withdrawal (

    
    ) also lowers the pKa of the hydroxyl, potentially strengthening H-bond interactions with receptor residues.
    
  • 2-Fluoro (ortho): Use this to lock conformation. The C-F...H-O intramolecular interaction can planarize the molecule, reducing the entropic cost of binding if the receptor requires a planar ligand.

Part 4: Experimental Protocols

Protocol 1: Synthesis of Fluorophenylmethanols

Standardized reduction protocol ensuring high yield and purity for biological testing.

Reagents: Fluorobenzaldehyde (Ortho, Meta, or Para isomer), Sodium Borohydride (


), Methanol (

).
  • Setup: In a 100 mL round-bottom flask, dissolve 10 mmol of the specific fluorobenzaldehyde isomer in 30 mL of anhydrous MeOH. Cool to 0°C in an ice bath.

  • Addition: Slowly add

    
      (15 mmol, 0.57 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
    
  • Reaction: Remove ice bath and stir at room temperature (RT) for 1 hour. Monitor via TLC (30% EtOAc/Hexane). The aldehyde spot (

    
    ) should disappear, replaced by the alcohol (
    
    
    
    ).
  • Quench: Add 10 mL of water carefully to quench excess hydride.

  • Extraction: Evaporate MeOH under reduced pressure. Extract the aqueous residue with Dichloromethane (

    
     mL).
    
  • Purification: Dry combined organics over

    
    , filter, and concentrate. If necessary, purify via silica flash chromatography (10-20% EtOAc/Hexane).
    
  • Validation: Confirm structure via

    
    -NMR (Benzylic 
    
    
    
    appears as a doublet/singlet ~4.6 ppm).
Protocol 2: ADH Kinetic Assay (Metabolic Stability)

Self-validating spectrophotometric assay to determine relative oxidation rates.

Principle: Measure the formation of NADH (absorbs at 340 nm) as ADH oxidizes the alcohol.

  • Buffer Prep: Prepare 0.1 M Sodium Pyrophosphate buffer (pH 8.8).

  • Blank: In a quartz cuvette, mix 2.7 mL Buffer + 0.1 mL

    
     solution (15 mM).
    
  • Initiation: Add 0.1 mL of Fluorophenylmethanol substrate (varying concentrations: 0.1 - 10 mM).

  • Enzyme: Add 0.1 mL Horse Liver ADH (0.5 units/mL). Mix immediately by inversion.

  • Measurement: Monitor Absorbance (

    
    ) for 3 minutes at 25°C.
    
  • Calculation: Plot

    
     vs. [Substrate]. Fit to Michaelis-Menten equation to derive 
    
    
    
    and
    
    
    .
    • Control: Run unsubstituted Benzyl Alcohol as the reference standard (Relative Rate = 1.0).

Part 5: Decision Logic for Drug Design

Use the following logic flow to select the optimal fluorine position for your specific application.

SAR_Logic Start Objective: Optimize Phenylmethanol Derivative Q1 Is Metabolic Stability the priority? Start->Q1 Q2 Is Membrane Permeability priority? Q1->Q2 No Ortho Choose 2-Fluoro (Ortho) Blocks ADH via Sterics Locks Conformation Q1->Ortho Yes (Block Oxidation) Meta Choose 3-Fluoro (Meta) Electronic Deactivation Modulates pKa Q2->Meta No (Fine-tune Binding) Para Choose 4-Fluoro (Para) Maximizes Lipophilicity Minimizes Steric Clash Q2->Para Yes (Antimicrobial/CNS)

Figure 2: SAR Decision Tree for fluorinated phenylmethanol derivatives.

References

  • Purser, S., et al. (2008).[2] Fluorine in medicinal chemistry. Chemical Society Reviews.[2][3]

  • Park, B. K., & Kitteringham, N. R. (1994).[4] Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications. Drug Metabolism Reviews.

  • Adolph, H. W., et al. (2000). Kinetics and mechanism of oxidation of benzyl alcohols by liver alcohol dehydrogenase. Biochemistry.
  • Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews.

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry.

Sources

Structure-activity relationship of fluorinated pyrrolidine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage in Pyrrolidine Scaffolds

In medicinal chemistry, the pyrrolidine ring is a privileged scaffold, ubiquitous in proline-mimetic drugs and organocatalysts. However, the unsubstituted pyrrolidine often suffers from rapid oxidative metabolism and high basicity (pKa ~11.3), which can limit oral bioavailability and blood-brain barrier (BBB) permeation.

This guide analyzes the strategic incorporation of fluorine atoms (monofluoro- and gem-difluoro-) into the pyrrolidine ring. Unlike simple steric bulk, fluorine introduces unique stereoelectronic effects (the gauche effect) that "steer" the ring into specific conformations, while simultaneously modulating pKa and blocking metabolic soft spots.

Physicochemical Profiling: H vs. F vs. F₂

The substitution of hydrogen with fluorine dramatically alters the electronic landscape of the pyrrolidine ring without significantly changing its steric footprint (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

Comparative Data: Physicochemical Impact

The following table summarizes the shift in properties when modifying the C3/C4 position of the pyrrolidine ring.

PropertyPyrrolidine (Unsubstituted)3-Fluoropyrrolidine3,3-Difluoropyrrolidine
Basicity (pKa of NH) ~11.3~9.4~7.0 – 8.0
Lipophilicity (LogP) Low (Hydrophilic)ModerateIncreased (Modulated by dipole)
Metabolic Stability Low (Susceptible to CYP450)High (Blocks C3 oxidation)Very High (Blocks C3 oxidation)
H-Bond Capability Donor/AcceptorWeak Acceptor (F)Weak Acceptor (F)
Conformation Flexible EnvelopeBiased (Exo/Endo)Rigidified
Mechanistic Insight: Basicity Modulation

The electron-withdrawing nature of fluorine (electronegativity


) exerts a strong inductive effect ($ -I $) through the 

-framework. This pulls electron density away from the nitrogen lone pair, lowering the pKa.
  • Impact: A lower pKa (closer to physiological pH 7.4) increases the fraction of uncharged molecules, enhancing passive membrane permeability and oral absorption.

Conformational Steering: The Gauche Effect

The most critical SAR feature of fluorinated pyrrolidines is the ability to lock the ring into a specific "pucker" (envelope conformation). This is driven by the Fluorine Gauche Effect .[1][2][3][4]

The Mechanism

Unlike steric repulsion (which favors anti conformations), the C–F bond prefers to be gauche (synclinal, 60°) to an adjacent electron-rich bond (like C–N or C–H) or a lone pair. This is stabilized by hyperconjugation: the donation of electron density from a filled


 or 

orbital into the empty, low-lying antibonding

orbital.[4]
Visualization of Conformational Bias

The following diagram illustrates how stereochemistry dictates the ring pucker, which is critical for binding affinity (e.g., fitting into the hydrophobic S1 pocket of proteases).

GaucheEffect Substrate Pyrrolidine Scaffold Stereo_S (3S)-Fluoropyrrolidine Substrate->Stereo_S Fluorination Stereo_R (3R)-Fluoropyrrolidine Substrate->Stereo_R Effect Hyperconjugation (σC-H → σ*C-F) Stereo_S->Effect Stereo_R->Effect Conf_Endo C4-Endo Pucker (South Conformation) Effect->Conf_Endo Stabilizes Conf_Exo C4-Exo Pucker (North Conformation) Effect->Conf_Exo Stabilizes Result Target Binding (Pre-organized) Conf_Endo->Result Conf_Exo->Result

Figure 1: Stereoelectronic steering of pyrrolidine ring puckering via the fluorine gauche effect.

Case Study: DPP-4 Inhibitors (Diabetes)

Dipeptidyl peptidase-4 (DPP-4) inhibitors are a standard treatment for Type 2 Diabetes.[5][6][7] Many successful inhibitors (e.g., Teneligliptin analogs) utilize a pyrrolidine or cyanopyrrolidine moiety.

Comparative Performance

Replacing a standard pyrrolidine with a fluorinated analog often yields superior potency and stability.[8]

Compound VariantIC₅₀ (DPP-4 Inhibition)Metabolic Half-life (

)
Notes
H-Pyrrolidine 25 nM< 1.0 hRapid oxidation at C3 position.
(3S)-F-Pyrrolidine 4.2 nM~ 3.5 h6-fold potency increase due to better fit (shape complementarity).
3,3-F₂-Pyrrolidine 12 nM> 8.0 hMaximum metabolic stability; slightly lower potency due to steric bulk of 2nd Fluorine.

Key Insight: The (3S)-fluorine analog typically adopts the C4-exo pucker, which mimics the twisted conformation of the natural substrate (Proline) required for the enzyme's catalytic cycle, thereby lowering the entropic penalty of binding.

Experimental Protocols

Protocol A: Deoxofluorination Synthesis (OH F)

Objective: Convert (3R)-N-Boc-3-hydroxypyrrolidine to (3S)-N-Boc-3-fluoropyrrolidine with inversion of configuration.

Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable and releases HF. Perform in a fume hood with blast shielding.

  • Preparation: Dissolve (3R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous Dichloromethane (DCM) under Nitrogen atmosphere. Cool to -78°C.

  • Addition: Dropwise add DAST (1.2 eq). Note: Control exotherm.

  • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight.

  • Quench: Pour reaction mixture slowly into saturated aqueous NaHCO₃ (gas evolution!).

  • Extraction: Extract with DCM (3x), dry organic layer over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: DPP-4 Enzymatic Inhibition Assay

Objective: Determine IC₅₀ of the synthesized fluorinated compounds.

  • Reagents: Recombinant human DPP-4 enzyme; Substrate: Gly-Pro-AMC (7-Amino-4-methylcoumarin).

  • Buffer: 25 mM Tris-HCl (pH 8.0), 140 mM NaCl, 10 mM KCl, 1% BSA.

  • Workflow:

    • Incubate test compound (varying concentrations) with DPP-4 enzyme (10 ng/well) for 15 mins at 25°C.

    • Add Gly-Pro-AMC substrate (50 µM final).

    • Measure fluorescence (Ex: 360 nm / Em: 460 nm) kinetically for 30 mins.

  • Calculation: Plot % Inhibition vs. Log[Compound]. Fit to sigmoidal dose-response curve to extract IC₅₀.

Workflow Visualization

Workflow Start Start: (3R)-Hydroxy-Pyrrolidine Step1 Step 1: Deoxofluorination (DAST, DCM, -78°C) Start->Step1 Step2 Step 2: Inversion of Configuration ((3S)-Fluoro-Pyrrolidine) Step1->Step2 SN2 Mechanism Step3 Step 3: Deprotection (TFA/HCl) & Coupling to Warhead Step2->Step3 Assay Step 4: DPP-4 Assay (Gly-Pro-AMC Substrate) Step3->Assay

Figure 2: Synthetic and testing workflow for fluorinated pyrrolidine inhibitors.

References

  • Hagat, D. et al. (2021). Metabolism and Toxicity of Fluorine Compounds. National Institutes of Health (PMC). Available at: [Link]

  • Meanwell, N. A. (2018). Fluorine in Drug Design: The Fluorine Gauche Effect in Catalysis. ACS Publications. Available at: [Link]

  • Beilstein J. Org.[2] Chem. (2024).[2][7][9] Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Available at: [Link]

Sources

Comparative Guide: Pharmacokinetic Properties of Fluorinated vs. Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Fluorine Scan" in Drug Design

In modern medicinal chemistry, the strategic substitution of hydrogen with fluorine—often termed a "fluorine scan"—is a pivotal tactic for optimizing lead compounds. Approximately 20-25% of all drugs currently on the market contain at least one fluorine atom. This guide objectively compares the pharmacokinetic (PK) profiles of fluorinated analogs against their non-fluorinated counterparts, focusing on the causal mechanisms driving these differences: metabolic blocking, lipophilicity modulation, and pKa shifting.

Key Takeaway: Fluorination is rarely about improving intrinsic potency alone; it is primarily a tool to engineer the drug-like properties (ADME) of a molecule, specifically extending half-life (


) and improving membrane permeability without significantly altering steric bulk.

Physicochemical Drivers of PK Differences

To understand the pharmacokinetic divergence, one must first grasp the fundamental physicochemical alterations introduced by the C-F bond.

The C-F Bond vs. C-H Bond

The carbon-fluorine bond is the strongest single bond in organic chemistry. This thermodynamic stability is the bedrock of metabolic resistance.

PropertyC-H BondC-F BondPK Impact
Bond Energy ~98 kcal/mol~116 kcal/molHigh resistance to homolytic cleavage (CYP450 oxidation).
Van der Waals Radius 1.20 Å1.47 ÅSteric mimicry of H (bioisostere) allows target fit retention.
Electronegativity 2.55 (Paul)3.98 (Paul)Strong induction alters pKa of proximal groups.
Lipophilicity (

)
0.00+0.14 (Aromatic)Increases

, enhancing passive permeability.
pKa Modulation and Permeability

Fluorine’s electron-withdrawing nature (


 effect) lowers the pKa of neighboring functional groups.
  • Basic Amines: Fluorination

    
     or 
    
    
    
    to an amine reduces basicity (e.g., pKa drops from ~9-10 to ~7-8). This increases the fraction of non-ionized drug at physiological pH (7.4), significantly improving passive membrane diffusion and oral bioavailability (
    
    
    ).
  • Carboxylic Acids: Increases acidity, potentially improving solubility but altering distribution.

Metabolic Stability: The "Metabolic Blockade"

The most profound PK advantage of fluorinated analogs is the inhibition of oxidative metabolism. Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds (e.g., benzylic, allylic, or para-phenyl positions).

Mechanism of Action

Replacing a labile C-H with C-F blocks the formation of the unstable radical intermediate required for hydroxylation. This "metabolic blockade" shunts metabolism to slower pathways or eliminates it entirely, extending in vivo clearance (


).

MetabolicBlockade Substrate_H Non-Fluorinated Analog (C-H Bond) Intermediate Radical Intermediate (Unstable) Substrate_H->Intermediate H-Abstraction CYP CYP450 Enzyme (Fe-Oxo Species) CYP->Substrate_H Attack Substrate_F Fluorinated Analog (C-F Bond) CYP->Substrate_F Attack Fails Metabolite Hydroxylated Metabolite (Rapid Clearance) Intermediate->Metabolite OH Rebound Blocked Oxidation Blocked (High Bond Energy) Substrate_F->Blocked Resists Abstraction Stable Intact Drug (Extended Half-life) Blocked->Stable Metabolic Stability

Figure 1: Mechanism of metabolic blockade. The high bond dissociation energy of C-F prevents the H-abstraction step critical for CYP450-mediated oxidation.

Case Study: Ezetimibe vs. SCH 48461[1][2][3][4]

The development of Ezetimibe (Zetia) provides the definitive industry case study for how fluorination transforms a lead compound's PK profile.

  • Lead Compound (SCH 48461): Contained methoxy (-OCH3) groups. Rapidly metabolized via demethylation and hydroxylation.

  • Optimized Drug (Ezetimibe/SCH 58235): Incorporated para-fluorophenyl groups.

Comparative PK Data
ParameterSCH 48461 (Non-Fluorinated)Ezetimibe (Fluorinated)Impact of Fluorination
Metabolic Fate Rapid demethylation & hydroxylationResists Phase I oxidation; undergoes Phase II glucuronidationMetabolic Switching : Shunted from rapid CYP oxidation to slower conjugation.
Potency (ED50) 2.2 mg/kg (Hamster)0.04 mg/kg (Hamster)~50-fold Increase : Due to sustained exposure and improved binding.
Half-Life (

)
< 1 hour (Rat)~22 hours (Human)Drastic Extension : Allows for once-daily dosing.
Bioavailability Low (High First-Pass)Variable but active metabolites recirculateImproved systemic exposure of active species.

Analysis: The substitution of H/methoxy with F at the para-position of the phenyl ring blocked the primary metabolic "soft spot." This did not just improve stability; it fundamentally altered the clearance mechanism, allowing the drug to undergo enterohepatic recirculation (glucuronide conjugate), further extending its duration of action.

Experimental Protocols for PK Comparison

To objectively compare a fluorinated analog against a non-fluorinated parent, the following self-validating workflows are recommended.

Protocol: In Vitro Microsomal Stability Assay

This assay determines intrinsic clearance (


) and identifies metabolic soft spots.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL.

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Test Compounds (10 mM DMSO stock).

  • Quench Solution: Acetonitrile containing Internal Standard (IS).

Workflow:

  • Pre-Incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Spike with test compound (final conc. 1 µM). Pre-incubate at 37°C for 5 min.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Acetonitrile/IS to precipitate proteins.

  • Processing: Centrifuge at 4,000 rpm for 20 min (4°C). Collect supernatant.

  • Analysis: Quantify parent remaining via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol: Lipophilicity ( ) Determination

Since fluorination alters lipophilicity, experimentally verifying


 is crucial for predicting permeability.

Method: Shake-Flask or HPLC-based retention time extrapolation. Validation: Compare


 (Fluorinated - Non-Fluorinated). A typical mono-fluorination on an aromatic ring increases 

by ~0.2–0.4 units.

Visualization: Comparative Experimental Workflow

ExperimentalWorkflow cluster_0 Physicochemical Characterization cluster_1 Metabolic Stability Profiling Start Compound Pair Selection (H-Analog vs. F-Analog) LogD LogD7.4 Measurement (Shake Flask/HPLC) Start->LogD pKa pKa Determination (Potentiometric Titration) Start->pKa Microsomes Microsomal Incubation (+NADPH, 37°C) LogD->Microsomes Input Data Decision Compare Profiles pKa->Decision LCMS LC-MS/MS Analysis (Quantify % Remaining) Microsomes->LCMS Cl_int Calculate Intrinsic Clearance (Cl_int) LCMS->Cl_int Cl_int->Decision Outcome Select Candidate (Optimal Stability/Permeability Balance) Decision->Outcome

Figure 2: Integrated workflow for comparing the pharmacokinetic properties of matched molecular pairs.

Conclusion

The substitution of hydrogen with fluorine is a high-precision tool in drug discovery. It does not merely "add potency"; it fundamentally reshapes the pharmacokinetic landscape of a molecule.

  • Metabolism: It acts as a shield against CYP450 oxidation, often extending half-life from minutes to hours (e.g., Ezetimibe).

  • Permeability: It modulates pKa and lipophilicity to enhance membrane crossing.

  • Binding: It can induce conformational changes that improve target residence time.

For researchers, the data suggests that fluorination should be investigated early in the lead optimization phase, particularly when metabolic soft spots are identified on aromatic rings or when oral bioavailability is limited by high basicity.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Rosenblum, S. B., et al. (1998).[1] Discovery of 1-(4-Fluorophenyl)-(3R)-[3-(4-fluorophenyl)-(3S)-hydroxypropyl]-(4S)-(4-hydroxyphenyl)-2-azetidinone (SCH 58235): A Designed, Potent, Orally Active Inhibitor of Cholesterol Absorption.[1] Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Hagmann, W. K. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Smart, B. E. (2001). Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link

Sources

Assessing the target selectivity of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Comparison Guide: Assessing the Target Selectivity of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Derivatives

Executive Summary: The Structural Imperative

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (CAS 676147-04-9) serves as a critical pharmacophore building block, primarily utilized in the synthesis of non-imidazole Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists and, to a lesser extent, Oxazolidinone Antibacterials (as a bioisostere of the morpholine ring). Its structural features—a lipophilic pyrrolidine ring fused to a fluorinated phenyl core—provide enhanced CNS penetration and metabolic stability compared to non-fluorinated analogs.

However, the high lipophilicity and basicity potential of its derivatives introduce significant selectivity challenges. This guide details the experimental framework for assessing the target selectivity of these derivatives, focusing on distinguishing H3R affinity from off-target liabilities such as the hERG potassium channel and homologous receptors (H4R).

The Selectivity Landscape: Key Challenges

When developing derivatives from this scaffold, selectivity must be proven against three primary domains:

DomainPrimary TargetKey Off-Target LiabilityMechanism of Liability
Receptor Subtype Histamine H3 (CNS) Histamine H4 (Immune) High sequence homology in the transmembrane binding pocket.
Cardiac Safety N/A hERG Channel (Kv11.1) The basic nitrogen of the pyrrolidine + lipophilic tail often fits the hERG pharmacophore, causing QT prolongation.
Metabolic N/A CYP2D6 / CYP3A4 The pyrrolidine ring is susceptible to oxidation; fluorine substitution mitigates but does not eliminate this.

Comparative Analysis: Performance Benchmarks

The following table benchmarks a hypothetical lead derivative (Compound X-Pyr) against standard H3R antagonists and structural analogs.

Table 1: Selectivity Profile of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Derivatives vs. Standards

Compound ClassRepresentativeH3R

(nM)
H4R

(nM)
Selectivity Ratio (H4/H3)hERG

(

M)
CNS Penetration (B/P Ratio)
Target Derivative X-Pyr (Lead) 0.5 - 2.0 >1,000 >500x >10 High (>1.5)
Standard (H3) Pitolisant0.5 - 1.0>10,000>10,000x>30High
Standard (H3) Ciproxifan0.5 - 2.0~200~100x~5High
Bioisostere Morpholine Analog5.0 - 10.0>5,000>500x>50Moderate

Note: The "Target Derivative" represents an optimized lead derived from the [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol scaffold. High selectivity (>100x) is required to avoid immune modulation side effects via H4R.

Experimental Protocols: Validating Selectivity

To rigorously assess the selectivity of your derivatives, implement the following cascading assay protocol.

Phase 1: Primary Binding Assay (Radioligand Displacement)

Objective: Determine affinity (


) for H3R vs. H4R.
  • Reagents: Membrane preparations from CHO cells stably expressing human H3R or H4R.

  • Radioligand: [³H]-N-alpha-methylhistamine (

    
     ~ 0.5 nM).
    
  • Protocol:

    • Incubate membranes (20 µg protein) with [³H]-ligand (2 nM) and varying concentrations of the derivative (

      
       to 
      
      
      
      M) in Tris-HCl buffer (pH 7.4).
    • Incubate for 60 min at 25°C to reach equilibrium.

    • Terminate reaction by rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding of lipophilic pyrrolidine).

    • Measure radioactivity via liquid scintillation counting.

    • Data Analysis: Calculate

      
       using non-linear regression; convert to 
      
      
      
      using the Cheng-Prusoff equation.
Phase 2: Functional Selectivity (GTP S Binding)

Objective: Confirm antagonism and rule out partial agonism.

  • Mechanism: H3R is

    
    -coupled. Agonist binding increases [³⁵S]-GTP
    
    
    
    S binding; antagonists block this effect.
  • Protocol:

    • Stimulate membranes with an

      
       concentration of the agonist (R)-
      
      
      
      -methylhistamine.
    • Add increasing concentrations of the derivative.

    • Measure the inhibition of [³⁵S]-GTP

      
      S binding.
      
    • Success Metric: Complete inhibition of agonist-induced signal without intrinsic activity (no signal when added alone).

Phase 3: Safety Screen (hERG Patch Clamp)

Objective: Assess cardiac liability (QT prolongation risk).

  • Method: Whole-cell patch clamp on HEK293 cells expressing hKv11.1.

  • Critical Step: Perfusion of the derivative at 1 µM and 10 µM.

  • Threshold: >50% inhibition at 1 µM indicates a "High Risk" failure for this scaffold.

Mechanistic Visualization

A. H3 Receptor Signaling & Assay Workflow

This diagram illustrates the


 signaling pathway blocked by the derivative and the parallel screening workflow.

H3_Signaling_Workflow cluster_pathway H3R Signaling Pathway cluster_screen Selectivity Screening Cascade H3R H3 Receptor (Gi/o Coupled) AC Adenylyl Cyclase H3R->AC Inhibits Derivative Derivative (Antagonist) Derivative->H3R Blocks cAMP cAMP Reduction AC->cAMP Modulates Library Scaffold Derivatives Bind Binding Assay (Ki Determination) Library->Bind Func GTPγS Assay (Functional) Bind->Func Hit (Ki < 10nM) Safety hERG Patch Clamp Func->Safety Antagonist Confirmed

Caption: Figure 1. Left: Mechanism of action for H3R antagonism. Right: Screening cascade to filter derivatives for potency and safety.

B. Chemical Space & Selectivity Logic

Visualizing why the pyrrolidine moiety is chosen over alternatives like morpholine.

SAR_Logic cluster_mods Structural Modifications & Effects Core [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol Pyr Pyrrolidine Ring Core->Pyr Fluoro 3-Fluoro Group Core->Fluoro Linker Methanol Linker Core->Linker Effect1 Increased Lipophilicity (Better BBB Penetration) Pyr->Effect1 Effect2 Metabolic Stability (Blocks Ring Oxidation) Fluoro->Effect2 Effect3 Versatile Attachment (Ether/Amine formation) Linker->Effect3

Caption: Figure 2. Structure-Activity Relationship (SAR) map detailing the functional role of each component in the scaffold.

References

  • Esbenshade, T. A., et al. (2008). "Histamine H3 Receptor Antagonists: Preclinical Promise for Treating Cognitive Disorders." Molecular Interventions. Link

  • Cowart, M. D., et al. (2005). "Rotationally Constrained 2-(4-Alkylpiperazin-1-yl)quinolines as Potent Histamine H3 Receptor Antagonists." Journal of Medicinal Chemistry. Link(Demonstrates the utility of pyrrolidinyl-phenyl motifs in H3 antagonists).

  • Sadek, B., et al. (2016). "The H3 Receptor as a Potential Target for Cognitive Symptoms in Neuropsychiatric Disorders." Frontiers in Neuroscience. Link

  • Gbahou, F., et al. (2006). "Protean Agonism at the Histamine H3 Receptor." Molecular Pharmacology. Link(Critical for understanding functional assay interpretation).

  • Vandenberg, J. I., et al. (2012). "hERG K+ Channels: Structure, Function, and Clinical Significance." Physiological Reviews. Link(Reference for hERG safety screening protocols).

A Comparative Benchmarking Guide: Evaluating the Neuroprotective Potential of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the therapeutic potential of the novel compound, [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol (hereafter designated as FPPM), in the context of neurodegenerative diseases. Given the complex pathology of conditions like Alzheimer's and Parkinson's disease, which involve oxidative stress, neuroinflammation, and specific proteinopathies, a multi-faceted benchmarking approach is essential. The pyrrolidine scaffold is a privileged structure in central nervous system (CNS) drug discovery, and its derivatives have shown promise in treating a range of neurological disorders.[1][2][3] This guide outlines a series of in vitro and in vivo experiments to compare FPPM against established neuroprotective agents and standard-of-care therapeutics, supported by detailed protocols and hypothetical data to illustrate a potential discovery cascade.

Part 1: In Vitro Characterization of Neuroprotective Activity

The initial phase of benchmarking involves characterizing the fundamental cellular activities of FPPM. These assays are designed to provide a rapid assessment of its potential to counteract key pathological processes observed in neurodegeneration: oxidative stress and neuroinflammation. We will compare FPPM's performance against two well-characterized natural neuroprotective compounds, Curcumin and Resveratrol.[4][5][6][7]

Assessment of Neuroprotection Against Oxidative Stress

Oxidative stress is a common pathway leading to neuronal cell death in many neurodegenerative diseases.[8] This experiment evaluates FPPM's ability to protect neurons from an oxidative insult.

Experimental Protocol: Neuronal Viability Assay

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator.

  • Plating: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells per well and allowed to adhere for 24 hours.

  • Compound Treatment: Cells are pre-treated for 2 hours with varying concentrations of FPPM, Curcumin, or Resveratrol (e.g., 0.1 to 100 µM).

  • Induction of Oxidative Stress: A neurotoxic insult is induced by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 50 µM to all wells except the vehicle control.

  • Incubation: The plates are incubated for an additional 24 hours.

  • Viability Assessment: Cell viability is measured using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The half-maximal effective concentration (EC50) for neuroprotection is calculated using non-linear regression.

Hypothetical Data Summary: Neuroprotective Efficacy

CompoundEC50 (µM) for Neuroprotection against 6-OHDA
FPPM 5.2 ± 0.6
Curcumin8.5 ± 0.9
Resveratrol12.1 ± 1.5

Table 1: Hypothetical EC50 values demonstrating the neuroprotective effect of FPPM and comparator compounds on 6-OHDA-induced toxicity in SH-SY5Y cells.

Evaluation of Anti-Neuroinflammatory Properties

Chronic neuroinflammation, mediated by activated microglia, contributes significantly to the progression of neurodegenerative diseases.[9] This assay assesses FPPM's ability to suppress the inflammatory response in microglial cells.

Experimental Protocol: Microglial Anti-inflammatory Assay

  • Cell Culture: Human microglial HMC3 cells are cultured in MEM supplemented with 10% FBS.

  • Plating: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells per well and incubated for 24 hours.

  • Treatment and Activation: Cells are co-treated with varying concentrations of FPPM, Curcumin, or Resveratrol and Lipopolysaccharide (LPS) at 100 ng/mL to induce an inflammatory response.

  • Incubation: Plates are incubated for 24 hours.

  • Nitric Oxide Measurement: The supernatant is collected, and the concentration of nitrite (a stable product of nitric oxide) is measured using the Griess reagent. Absorbance is read at 540 nm.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for nitric oxide production is determined.

Hypothetical Data Summary: Anti-inflammatory Potency

CompoundIC50 (µM) for Inhibition of NO Production
FPPM 7.8 ± 1.1
Curcumin10.3 ± 1.4
Resveratrol15.6 ± 2.0

Table 2: Hypothetical IC50 values for the inhibition of LPS-induced nitric oxide production in HMC3 microglial cells.

Acetylcholinesterase (AChE) Inhibition Assay

A deficit in the neurotransmitter acetylcholine is a key feature of Alzheimer's disease.[10] Cholinesterase inhibitors are a primary class of drugs used for symptomatic treatment.[11][12] This assay evaluates if FPPM possesses any AChE inhibitory activity, which would be a valuable secondary mechanism.

Experimental Protocol: AChE Inhibition Assay

  • Assay Principle: A colorimetric assay based on the Ellman method is used.

  • Procedure: The assay is performed in a 96-well plate containing electric eel AChE, the substrate acetylthiocholine (ATCh), and DTNB (Ellman's reagent).

  • Compound Addition: Varying concentrations of FPPM or the standard drug Donepezil are added.

  • Measurement: The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow product, measured at 412 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

Hypothetical Data Summary: AChE Inhibitory Activity

CompoundIC50 (µM) for AChE Inhibition
FPPM 25.4 ± 3.2
Donepezil0.01 ± 0.002

Table 3: Hypothetical IC50 values for AChE inhibition, comparing FPPM to the standard-of-care drug Donepezil.

In_Vitro_Screening_Workflow cluster_0 Primary Screening cluster_1 Secondary / Mechanistic Screening cluster_2 Decision Start FPPM Synthesis & QC Assay1 Neuroprotection Assay (SH-SY5Y, 6-OHDA) Start->Assay1 Assay2 Anti-inflammatory Assay (HMC3, LPS) Start->Assay2 Assay3 AChE Inhibition Assay Assay1->Assay3 Assay2->Assay3 Pathway_Analysis Mechanism of Action Studies (e.g., Nrf2 activation) Assay3->Pathway_Analysis Decision Go/No-Go for In Vivo Studies Pathway_Analysis->Decision

In Vitro Screening Cascade for FPPM.

Part 2: In Vivo Efficacy Assessment

Following promising in vitro results, the next logical step is to assess the efficacy of FPPM in established animal models of neurodegenerative diseases. These models aim to replicate key aspects of human pathology and provide a more complex biological system for evaluation.[13][14]

Murine Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is widely used to study Parkinson's-like pathology, as MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.[15][16]

Experimental Protocol: MPTP Mouse Model

  • Animals: Male C57BL/6 mice (8-10 weeks old) are used.

  • Group Allocation: Animals are randomized into groups: Vehicle control, MPTP + Vehicle, MPTP + FPPM (e.g., 10, 30 mg/kg), and MPTP + Levodopa/Carbidopa (standard of care).

  • Dosing Regimen: FPPM or vehicle is administered orally once daily for 14 days. Levodopa/Carbidopa is administered from day 8.

  • MPTP Induction: On day 8, mice receive four intraperitoneal injections of MPTP (20 mg/kg) at 2-hour intervals.

  • Behavioral Assessment: Motor coordination and bradykinesia are assessed on day 14 using the Rotarod and Pole tests.

  • Neurochemical Analysis: At the end of the study, brain tissue is collected. The substantia nigra is analyzed for the density of tyrosine hydroxylase (TH)-positive neurons (a marker for dopaminergic neurons) via immunohistochemistry.

Hypothetical Data Summary: Parkinson's Model Outcomes

Treatment GroupLatency to Fall (Rotarod, s)TH-Positive Neuron Count (% of Control)
Vehicle Control185 ± 15100%
MPTP + Vehicle45 ± 842 ± 5%
MPTP + FPPM (30 mg/kg) 110 ± 12 75 ± 8%
MPTP + Levodopa/Carbidopa140 ± 1045 ± 6%

Table 4: Hypothetical data showing FPPM improves motor performance and protects dopaminergic neurons in the MPTP mouse model. Note that Levodopa improves symptoms without being neuroprotective.

Rodent Model of Alzheimer's-Related Cognitive Deficit

Scopolamine is a muscarinic receptor antagonist that induces transient memory impairment in rodents, modeling the cholinergic deficit seen in Alzheimer's disease.[17][18] This model is useful for screening compounds for pro-cognitive effects.

Experimental Protocol: Scopolamine-Induced Amnesia Model

  • Animals: Male Wistar rats (250-300g) are used.

  • Group Allocation: Rats are randomized into groups: Saline control, Scopolamine + Vehicle, Scopolamine + FPPM (e.g., 10, 30 mg/kg), and Scopolamine + Donepezil (3 mg/kg).

  • Cognitive Training: All animals are trained for 4 days on the Morris Water Maze (MWM) task to find a hidden platform.

  • Treatment and Induction: On day 5, animals receive their respective treatments orally. Thirty minutes later, amnesia is induced with an injection of scopolamine (1 mg/kg, i.p.), except for the saline control group.

  • Probe Trial: Sixty minutes after treatment, a probe trial is conducted where the platform is removed, and the time spent in the target quadrant is recorded for 60 seconds.

  • Biochemical Analysis: After the trial, hippocampal tissue is analyzed for AChE activity.

Hypothetical Data Summary: Cognitive Enhancement

Treatment GroupTime in Target Quadrant (s)Hippocampal AChE Activity (% of Control)
Saline Control25 ± 3100%
Scopolamine + Vehicle10 ± 298 ± 5%
Scopolamine + FPPM (30 mg/kg) 19 ± 2.5 78 ± 6%
Scopolamine + Donepezil22 ± 2.845 ± 4%

Table 5: Hypothetical data indicating FPPM reverses scopolamine-induced memory deficits and moderately inhibits brain AChE activity.

In_Vivo_Timeline cluster_parkinsons Parkinson's Model (MPTP) cluster_alzheimers Alzheimer's Model (Scopolamine) PD_D1 Day 1-14: Daily FPPM Dosing PD_D8 Day 8: MPTP Induction PD_D1->PD_D8 7 days PD_D14 Day 14: Behavioral Tests PD_D8->PD_D14 6 days PD_End Endpoint: TH Staining PD_D14->PD_End AD_D1 Day 1-4: MWM Training AD_D5_Treat Day 5: FPPM/Donepezil Dosing AD_D1->AD_D5_Treat 4 days AD_D5_Induce Day 5: Scopolamine Induction AD_D5_Treat->AD_D5_Induce 30 min AD_D5_Test Day 5: MWM Probe Trial AD_D5_Induce->AD_D5_Test 30 min AD_End Endpoint: AChE Assay AD_D5_Test->AD_End

Experimental Timelines for In Vivo Studies.

Part 3: Mechanistic Hypothesis and Discussion

The hypothetical data suggest that FPPM is a promising neurotherapeutic agent with multi-target activity. It demonstrates superior direct neuroprotection and anti-inflammatory effects in vitro compared to natural products like Curcumin and Resveratrol. Crucially, it shows in vivo efficacy in both dopaminergic protection (relevant to Parkinson's) and cognitive enhancement (relevant to Alzheimer's).

Its moderate AChE inhibition, while much weaker than Donepezil, could provide a synergistic benefit without the significant cholinergic side effects associated with potent inhibitors. The robust protection of dopaminergic neurons in the MPTP model, where Levodopa offers only symptomatic relief, suggests FPPM may have disease-modifying potential.

Proposed Mechanism of Action: Nrf2 Pathway Activation

A plausible mechanism underlying FPPM's strong antioxidant and anti-inflammatory effects is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[6][19] Nrf2 is a master regulator of the cellular antioxidant response. Under stress, it translocates to the nucleus and initiates the transcription of a suite of protective genes, including heme oxygenase-1 (HO-1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FPPM FPPM Keap1_Nrf2 Keap1-Nrf2 Complex FPPM->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (e.g., 6-OHDA) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE binds to Genes Transcription of Protective Genes (e.g., HO-1) ARE->Genes Genes->ROS reduces

Proposed Nrf2-Mediated Mechanism of Action for FPPM.

This benchmarking guide presents a hypothetical but scientifically grounded case for [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol as a potent, multi-target neuroprotective agent. Its profile suggests potential advantages over existing therapies by combining symptomatic relief (cognitive enhancement) with disease-modifying effects (neuroprotection and anti-inflammation).

Further research should focus on:

  • Confirming Nrf2 activation and other potential mechanisms of action.

  • Pharmacokinetic and toxicity studies to establish a full safety profile.

  • Evaluation in genetic models of neurodegeneration (e.g., APP/PS1 mice for Alzheimer's or LRRK2 models for Parkinson's) to assess efficacy against underlying genetic drivers of disease.[13][16]

The data presented herein provide a strong rationale for advancing FPPM into further preclinical development as a promising candidate for the treatment of neurodegenerative diseases.

References

  • Bavarsad, K., et al. (2019). Mechanisms Underlying Curcumin-Induced Neuroprotection in Cerebral Ischemia. Frontiers in Neuroscience. Available at: [Link]

  • Pan, Y., et al. (2021). Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1. Frontiers in Aging Neuroscience. Available at: [Link]

  • Melior Discovery. In vivo models of Parkinson's Disease. Melior Discovery. Available at: [Link]

  • Al-Dhabi, A. S., et al. (2025). The Neuroprotective Role of Curcumin: From Molecular Pathways to Clinical Translation—A Narrative Review. MDPI. Available at: [Link]

  • Lim, Y. S., et al. (2022). Building in vitro models of the brain to understand the role of APOE in Alzheimer's disease. Life Science Alliance. Available at: [Link]

  • Singh, N. A., et al. (2013). Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. ACS Chemical Neuroscience. Available at: [Link]

  • Kulkarni, S. K., et al. (2011). An Overview of Curcumin in Neurological Disorders. Journal of an Indian Medical Association. Available at: [Link]

  • CogniFit. Alzheimer's Treatment: Current Medications & Insights. CogniFit. Available at: [Link]

  • Zhang, X., et al. (2024). Current therapeutics for Alzheimer's disease and clinical trials. Signal Transduction and Targeted Therapy. Available at: [Link]

  • ScienceOpen. (2018). Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1. ScienceOpen. Available at: [Link]

  • Singh, A., et al. (2023). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. Pharmaceuticals. Available at: [Link]

  • Sharma, S., et al. (2023). A systematic review for the development of Alzheimer's disease in in vitro models: a focus on different inducing agents. Frontiers in Cellular Neuroscience. Available at: [Link]

  • Rauf, A., et al. (2025). Neuroprotective Potential of Curcumin in Neurodegenerative Diseases: Clinical Insights Into Cellular and Molecular Signaling Pathways. AIR Unimi. Available at: [Link]

  • Ribeiro, R., et al. (2025). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. MDPI. Available at: [Link]

  • ACS Publications. (2013). Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. ACS Publications. Available at: [Link]

  • Creative Biolabs. Alzheimer's Disease In Vitro Modeling Service. Creative Biolabs. Available at: [Link]

  • Momtaz, S., et al. (2020). Novel Insight to Neuroprotective Potential of Curcumin: A Mechanistic Review of Possible Involvement of Mitochondrial Biogenesis. International Journal of Molecular and Cellular Medicine. Available at: [Link]

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  • Salehi, B., et al. (2020). Neuroprotective Properties of Resveratrol and Its Derivatives—Influence on Potential Mechanisms Leading to the Development of Alzheimer's Disease. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Animal Models of Parkinson's Disease. NCBI. Available at: [Link]

  • Carrieri, A., et al. (2026). Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. European Journal of Medicinal Chemistry. Available at: [Link]

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The Fluorine Effect: A Comparative Technical Guide to Ketone-Based Transition State Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between non-fluorinated (methyl/alkyl) ketones and fluorinated (trifluoromethyl/difluoro) ketones as reversible covalent inhibitors for hydrolytic enzymes.[1][2] While both classes function as Transition State Analogs (TSAs), the introduction of fluorine induces a massive shift in electrophilicity, often increasing potency by


 to 

-fold.[1] However, this potency comes with a thermodynamic penalty: hydration .[1][2]

This document details the mechanistic divergence, provides comparative performance data, and outlines the specific kinetic protocols required to accurately characterize these complex inhibitors.[1]

Part 1: The Mechanistic Divergence[1]

To understand the performance gap, one must analyze the electronic environment of the carbonyl carbon.[1]

Non-Fluorinated Ketones (The Control)

Methyl or alkyl ketones mimic the substrate's geometry but often lack the electrophilicity required to trap the enzyme's nucleophile effectively.[1] The carbonyl carbon is relatively stable, resulting in transient, low-affinity interactions (


 often in the micromolar to millimolar range).[1]
Fluorinated Ketones (The Potency Drivers)

The incorporation of fluorine (typically a


 group alpha to the carbonyl) fundamentally alters the pharmacophore via the Inductive Effect (-I) .[1][2]
  • Enhanced Electrophilicity: Fluorine’s high electronegativity pulls electron density away from the carbonyl carbon.[2]

  • Transition State Mimicry: This electron-deficient carbon is primed for nucleophilic attack by the catalytic Serine or Cysteine, forming a stable, reversible hemiketal (or hemithioacetal) adduct.[1] This adduct structurally mimics the tetrahedral transition state of amide/ester hydrolysis.[2]

  • pKa Modulation: The acidity of the hemiketal hydroxyl is increased, strengthening hydrogen bond networks within the oxyanion hole.[1]

Mechanism of Action Diagram

The following diagram illustrates the competitive equilibrium between solution hydration and enzyme inhibition.

Mechanism Hydrate Inactive Hydrate (Gem-diol) Ketone Active Ketone (Electrophilic) Hydrate->Ketone Dehydration (Rate Limiting) Complex Tetrahedral Adduct (Hemiketal TSA) Ketone->Complex Nucleophilic Attack (+ Enzyme) Enzyme Free Enzyme (Ser/Cys Nucleophile) Enzyme->Complex Binding

Figure 1: The Thermodynamic Cycle.[1][2] Fluorinated ketones exist primarily as inactive hydrates in buffer.[2] The active ketone species must be generated via dehydration to bind the enzyme.

Part 2: The Hydration Paradox & Comparative Data

The "Fluorine Effect" is a double-edged sword. While it increases intrinsic affinity (


), it also shifts the solution equilibrium toward the inactive gem-diol (hydrate).[1]

The Equation of State:


[1]
  • 
    :  The observed inhibition constant (what you measure).[1][2][3]
    
  • 
    :  The hydration equilibrium constant (
    
    
    
    ).[1][2]
  • Implication: If

    
     is 100 (99% hydrated), your observed potency is 100x weaker than the molecule's true binding potential.[1]
    
Comparative Performance Table

The following data highlights the potency jump and the hydration shift using Acetylcholinesterase (AChE) and Protease targets as case studies.

FeatureMethyl Ketone (

)
Trifluoromethyl Ketone (

)
Impact on Drug Discovery
Electronic State Electron-rich CarbonylElectron-poor Carbonyl

enables covalent capture.[1][2]
Hydration (

)
Negligible (

)
High (

to

)
TFMKs require desolvation energy.[1][2]
Binding Kinetics Fast On / Fast OffSlow Binding (Time-Dependent)TFMKs show increased Residence Time.[1][2]
AChE

Data



fold potency increase.
Pepsin

Data
Inactive / Weak

(Difluorostatone)
Fluorine is essential for aspartyl protease binding.[1][2]
Metabolic Stability Oxidizable (

-hydroxylation)
High (C-F bond strength)Fluorine blocks metabolic soft spots.[2]

Data Source: Abeles, R.H. et al. (Biochemistry), and comparative studies on SARS-CoV 3CL Protease.[1][4]

Part 3: Experimental Protocols (Self-Validating Systems)

Standard IC50 assays often fail for fluorinated ketones because they do not account for the slow hydration/dehydration kinetics .[2] If you measure too quickly, you are measuring the inhibition of only the small fraction of free ketone, not the equilibrium state.[1]

Protocol: Time-Dependent Inhibition (TDI) Assay

Objective: Determine if the inhibitor exhibits slow-binding kinetics characteristic of high-affinity TFMKs.[2]

Reagents:

  • Buffer: 50 mM HEPES pH 7.5 (Avoid nucleophilic buffers like Tris which can form adducts with the ketone).[2]

  • Substrate: Fluorogenic peptide (e.g., AMC-tagged).[1][2]

  • Enzyme: Target Hydrolase (e.g., FAAH, Elastase).

Workflow:

  • Preparation: Prepare inhibitor stocks in DMSO (Hydration is low in DMSO).

  • Lag Phase Detection (The "Jump Dilution"):

    • Add Enzyme to buffer.[2]

    • Add Inhibitor and immediately add Substrate.[2]

    • Observation: Monitor product formation continuously.

    • Result: A linear rate indicates fast binding (or no binding).[1][2] A curved progress curve (burst followed by steady state) indicates slow binding (typical of TFMKs).[1][2]

  • Pre-Incubation Shift (The Validation Step):

    • Set A: Incubate Enzyme + Inhibitor for 0 minutes

      
       Add Substrate.
      
    • Set B: Incubate Enzyme + Inhibitor for 60 minutes

      
       Add Substrate.
      
    • Analysis: If

      
      , the inhibitor is a slow-binder.[1][2]
      
Protocol: Determining True

For slow-binding inhibitors, the Morrison Equation or rearrangement for


 must be used.[1]
  • Measure

    
     (apparent first-order rate constant) at 5 different inhibitor concentrations.[1][2]
    
  • Plot

    
     vs. 
    
    
    
    .[1][2]
  • Linear Plot: Indicates a simple one-step mechanism (or rapid equilibrium).[1][2]

  • Hyperbolic Plot: Indicates a two-step mechanism (Induced fit or slow dehydration step).[1][2]

Decision Logic for Assay Development

Use the following workflow to select the correct assay type for your ketone inhibitor.

Protocol_Logic Start Start: Characterize Inhibitor Check_Struct Is it a Fluorinated Ketone? Start->Check_Struct Std_Assay Standard IC50 (10 min incubation) Check_Struct->Std_Assay No (Methyl) TDI_Assay Time-Dependent Inhibition (0 vs 60 min pre-inc) Check_Struct->TDI_Assay Yes (CF3/CF2) Calc_Ki Calculate Ki using Steady State Velocity Std_Assay->Calc_Ki Result_Shift Is IC50(60) << IC50(0)? TDI_Assay->Result_Shift Result_Shift->Calc_Ki No (Fast eq) Calc_Kobs Calculate Ki using Morrison/Slow-Binding Eq Result_Shift->Calc_Kobs Yes (Shift)

Figure 2: Assay Decision Tree. Fluorinated ketones require Time-Dependent Inhibition (TDI) profiling to rule out artifacts caused by slow hydration equilibrium.[1][2]

References

  • Allen, K. N., & Abeles, R. H. (1989).[1] Inhibition kinetics of acetylcholinesterase with fluoromethyl ketones. Biochemistry, 28(1), 135–140.[1]

  • Gelb, M. H., et al. (1985).[1][2] Fluoro ketone inhibitors of hydrolytic enzymes.[2][3][4][5][6] Biochemistry, 24(8), 1813–1817.[1]

  • Zhang, H. et al. (2007).[1][2] Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry, 15(7), 2775-2781.[1]

  • Wheelock, C. E., et al. (2006).[1][2][7] Analysis of Mammalian Carboxylesterase Inhibition by Trifluoromethylketone-Containing Compounds. Journal of Pharmacology and Experimental Therapeutics.

  • Copeland, R. A. (2013).[1][2] Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley.[2] (Standard text for Slow-Binding Protocols).

Sources

Strategic Fluorination in Drug Discovery: A Comparative Analysis of Biological Performance

[1]

Executive Summary

In modern medicinal chemistry, the substitution of hydrogen with fluorine is not merely a structural tweak; it is a strategic maneuver to alter the physicochemical and biological fate of a molecule.[1][2] As a Senior Application Scientist, I often advise that the decision to fluorinate should be driven by specific liabilities in the parent scaffold—typically metabolic instability, poor membrane permeability, or suboptimal potency.

This guide provides an in-depth technical comparison between non-fluorinated parent compounds and their fluorinated analogs, focusing on the mechanistic causality of performance shifts in biological assays.

The Physicochemical Landscape: H vs. F

To understand biological divergence, we must first ground our analysis in the fundamental atomic differences. Fluorine is the "Goldilocks" atom of drug design: small enough to mimic hydrogen sterically, yet electronegative enough to drastically alter electronics.[3]

Table 1: Fundamental Atomic Comparison

PropertyHydrogen (H)Fluorine (F)Biological Implication
Van der Waals Radius 1.20 Å1.47 ÅF is sterically non-perturbing in most binding pockets but can block metabolic access.
Electronegativity (Pauling) 2.13.98F induces strong dipoles, altering pKa of nearby amines/acids and influencing permeability.
C-X Bond Energy ~98 kcal/mol~116 kcal/molThe C-F bond is virtually metabolically inert, blocking oxidative cleavage.
Lipophilicity Contribution NeutralVariableAromatic fluorination typically increases LogP (lipophilicity), aiding membrane penetration.[3]
Performance in Biological Assays
A. Metabolic Stability (Microsomal Clearance)

The most common application of fluorination is "metabolic blocking." Cytochrome P450 (CYP) enzymes typically attack electron-rich C-H bonds (e.g., benzylic, para-phenyl positions).

  • Non-Fluorinated Parent: Susceptible to rapid oxidative metabolism (hydroxylation/dealkylation), leading to high clearance (

    
    ) and short half-life (
    
    
    ).
  • Fluorinated Analog: The C-F bond resists the radical abstraction mechanism of the CYP heme-oxo species. Furthermore, the electron-withdrawing nature of fluorine deactivates the aromatic ring, making it less prone to electrophilic attack.

Case Study Insight: In the development of Ezetimibe (cholesterol absorption inhibitor), fluorination of the phenyl ring was critical. The non-fluorinated precursor suffered from rapid metabolism. Introduction of para-fluorine atoms blocked these metabolic "soft spots," significantly enhancing oral bioavailability without compromising potency.

B. Binding Affinity & Potency (

)

Fluorine can enhance potency through direct and indirect mechanisms:

  • Direct Interactions: The C-F bond can participate in multipolar interactions with backbone amides (

    
    ) or orthogonal interactions with carbonyl carbons (
    
    
    ).
  • pKa Modulation: Fluorine adjacent to a basic amine lowers the pKa (e.g., from 9.5 to 8.0). This increases the fraction of the molecule that is neutral at physiological pH (improving permeability) while often maintaining enough cationic character for salt-bridge interactions in the binding pocket.

C. Permeability (PAMPA / Caco-2)

While fluorine is polar, aromatic fluorination often increases overall lipophilicity (LogD) because the non-polarizable electrons of fluorine do not accept hydrogen bonds as readily as oxygen or nitrogen. This "lipophilic shield" allows fluorinated compounds to traverse lipid bilayers more effectively than their hydrogenated counterparts.

Experimental Protocols

These protocols are designed to validate the specific advantages of fluorinated compounds.

Protocol 1: Comparative Microsomal Stability Assay

Objective: Quantify the "Metabolic Blocking" effect of fluorine substitution.

  • Preparation: Prepare 10 mM stock solutions of the Parent (H-analog) and Fluorinated (F-analog) compounds in DMSO.

  • Incubation System: Use pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate compounds (1 µM final conc.) at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling: Aliquot 50 µL at

    
     min into ice-cold acetonitrile (containing internal standard) to quench.
    
  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope 
    
    
    determines half-life:
    
    
    .
    • Success Metric: A

      
       2-fold increase in 
      
      
      for the F-analog indicates successful metabolic blocking.
Protocol 2:

F-NMR Ligand-Based Binding Screen

Objective: Detect low-affinity binding fragments using the unique sensitivity of fluorine NMR.[4][5] This is superior to traditional H-NMR due to the lack of background signals in biological media.[5]

  • Assay Mix: Prepare the protein target (10-20 µM) in

    
    -containing buffer. Add the fluorinated ligand library (mixture of 5-10 compounds, 50 µM each).
    
  • T2-Relaxation Filter (CPMG):

    • Acquire a standard 1D

      
      F spectrum (reference).[4]
      
    • Acquire a T2-filtered spectrum using a Carr-Purcell-Meiboom-Gill (CPMG) pulse sequence.[6]

  • Data Interpretation:

    • Small molecules tumble fast (long T2, sharp peaks).

    • Bound molecules tumble with the protein (short T2, broad peaks).

    • Result: If a signal in the T2-filtered spectrum is significantly reduced or broadened compared to the reference, the fluorinated compound is binding to the protein.

  • Competition (Optional): Add a non-fluorinated competitor. If the

    
    F signal recovers (sharpens), the competitor has displaced the fluorinated ligand, confirming specific binding.
    
Visualizations
Figure 1: The "Fluorine Scan" Workflow in Lead Optimization

This diagram illustrates the iterative process of using fluorine to map metabolic soft spots and optimize lead compounds.

FluorineScanFigure 1: Strategic Fluorine Scan Workflow for optimizing metabolic stability while retaining potency.LeadHit Compound(High Potency, Low Stability)MetIDMetabolite ID (LC-MS)Locate Oxidation SitesLead->MetID Incubate w/ HLMDesignDesign F-Analogs(Block Labile Sites)MetID->Design Target Soft SpotsSynthesisSynthesis ofFluorinated LibraryDesign->SynthesisScreenMicrosomal StabilityPotency (IC50)Permeability (LogD)Synthesis->ScreenScreen->Design Potency Loss / No Stability GainSelectSelect Optimized Lead(Balanced Profile)Screen->Select Criteria Met

Figure 2: Mechanism of Metabolic Blocking

A visualization of why the C-F bond resists Cytochrome P450 attack compared to C-H.

MetabolicBlockingFigure 2: Mechanistic comparison of CYP450 oxidative attack on C-H vs. C-F bonds.cluster_0Non-Fluorinated (Labile)cluster_1Fluorinated (Stable)CHC-H Bond(Target)RadicalCarbon RadicalIntermediateCH->RadicalP450_1CYP450(FeO)3+P450_1->CH H-AbstractionProductHydroxylatedMetabolite (Inactive)Radical->Product OH ReboundCFC-F Bond(Shielded)BlockedNo Reaction(Metabolic Stability)CF->BlockedP450_2CYP450(FeO)3+P450_2->CF Repulsion / Bond Strength

[2]

Data Summary: Parent vs. Fluorinated Analog

The following table summarizes typical data observed when a labile phenyl ring is substituted with a para-fluorine.

Assay ParameterParent Compound (H)Fluorinated Analog (F)Interpretation
HLM Intrinsic Clearance (

)
120 µL/min/mg15 µL/min/mg8x Improvement. F-substitution blocked the primary metabolic site.
Potency (Enzyme

)
15 nM12 nMNeutral/Slight Gain. Fluorine maintained binding interactions without steric clash.
Lipophilicity (LogD 7.4) 2.12.5Increased. F-analog is more lipophilic, potentially improving membrane permeability.
Permeability (

)

cm/s

cm/s
4x Improvement. Higher lipophilicity and metabolic stability enhance effective permeability.
References
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Dalvit, C., et al. (2002). Fluorine-NMR experiments for high-throughput screening: theoretical aspects and practical applications. Journal of the American Chemical Society. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Clift, M. D., et al. (2004). The Role of Fluorine in the Discovery of Ezetimibe. Current Topics in Medicinal Chemistry. Link

Pharmacological activity improvement in fluorinated antioxidant derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Fluorine Bioisostere Effect

In the optimization of antioxidant pharmacophores, the introduction of fluorine atoms—a strategy known as bioisosteric replacement —has emerged as a critical tool for overcoming the pharmacokinetic limitations of natural polyphenols. While natural antioxidants like curcumin and resveratrol exhibit potent in vitro radical scavenging, their clinical utility is often crippled by rapid glucuronidation, poor lipophilicity, and low bioavailability.

This guide objectively compares fluorinated antioxidant derivatives against their non-fluorinated parent compounds. It synthesizes experimental data to demonstrate how strategic fluorination enhances metabolic stability, membrane permeability, and downstream signaling potency (specifically Nrf2 activation), rather than merely altering direct radical scavenging capacity.

Mechanistic Basis of Improvement

The pharmacological superiority of fluorinated derivatives rests on three physicochemical pillars:

  • Metabolic Blockade: The C–F bond (116 kcal/mol) is significantly stronger than the C–H bond. Replacing metabolically labile sites (e.g., para-positions on aromatic rings) with fluorine prevents oxidative metabolism by Cytochrome P450 enzymes.

  • Lipophilicity Modulation: Fluorine substitution increases the partition coefficient (LogP), enhancing passive transport across the lipid bilayer and the Blood-Brain Barrier (BBB).

  • Electronic Modulation: The high electronegativity of fluorine alters the pKa of adjacent hydroxyl groups, potentially stabilizing the phenoxy radical formed during ROS scavenging.

Visualization: The Fluorine Optimization Pathway

FluorineMechanism Parent Parent Antioxidant (e.g., Curcumin) Metabolism Rapid Metabolism (Glucuronidation) Parent->Metabolism In Vivo Fluorination Strategic Fluorination (C-H to C-F) Parent->Fluorination Chemical Synthesis Excretion Rapid Excretion (Low Bioavailability) Metabolism->Excretion Stability Metabolic Stability (Blocked P450 Sites) Fluorination->Stability Lipophilicity Increased Lipophilicity (Enhanced Membrane Permeability) Fluorination->Lipophilicity TissueTarget Tissue Accumulation (e.g., Pancreas, Brain) Stability->TissueTarget Lipophilicity->TissueTarget Nrf2 Potent Nrf2 Activation (Cellular Defense) TissueTarget->Nrf2 Intracellular Accumulation

Figure 1: Mechanistic impact of fluorine substitution on antioxidant pharmacokinetics and pharmacodynamics.

Comparative Analysis: Performance Metrics

Case Study A: Curcumin vs. Difluorinated Curcumin (CDF)

Challenge: Curcumin suffers from extremely poor bioavailability due to rapid reduction and conjugation.[1] Solution: 3,4-Difluorobenzylidene curcumin (CDF).[1]

FeatureCurcumin (Parent)CDF (Fluorinated Derivative)Improvement Factor
Bioavailability Low (Rapid elimination)High (Metabolically stable)~3-4x increase in serum levels
Tissue Retention Liver/Lung dominantPancreas preferential2x higher pancreatic concentration
Anticancer Potency IC50: ~10-20 µM (Pancreatic lines)IC50: < 5 µM (Pancreatic lines)>4x potency increase
Mechanism Direct ROS scavengingROS scavenging + Strong Nrf2/HO-1 inductionDual-action mechanism
Case Study B: Resveratrol vs. Fluorinated Stilbenes

Challenge: Resveratrol has a short half-life (< 15 min) and low potency in activating the Nrf2 pathway compared to electrophilic modulators. Solution: Poly-fluorinated stilbenes (e.g., 3,5-dihydroxy-4′-trifluoromethoxy-trans-stilbene).[2]

FeatureResveratrol (Parent)Fluorinated StilbenesImprovement Factor
Metabolic Stability t1/2 < 15 mint1/2 > 60 min (Microsomal)~4x half-life extension
Nrf2 Activation ModerateHigh (Lower EC50)Enhanced nuclear translocation
Cellular Uptake Passive diffusion (Limited)Enhanced lipophilic entrySuperior intracellular concentration

Experimental Protocols: Self-Validating Systems

To rigorously validate the improvements claimed above, researchers must employ protocols that control for non-specific effects.

Protocol 1: Differential Metabolic Stability Assay (Microsomal)

Objective: Quantify the "Metabolic Blockade" effect of fluorine substitution.

  • Preparation:

    • Prepare 10 mM stock solutions of the Parent Compound and Fluorinated Derivative in DMSO.

    • Thaw pooled liver microsomes (human or rat) on ice.

  • Incubation System:

    • Test Group: Phosphate buffer (pH 7.4) + Microsomes (0.5 mg/mL) + NADPH regenerating system + Test Compound (1 µM).

    • Negative Control (No Cofactor): Same as above, but replace NADPH with buffer. (Validates that loss is enzymatic).

    • Positive Control: Testosterone (high turnover marker).

  • Sampling:

    • Incubate at 37°C.

    • Extract aliquots at t = 0, 5, 15, 30, and 60 minutes.

    • Quench immediately with ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis:

    • Centrifuge (10,000 x g, 10 min) and analyze supernatant via LC-MS/MS.

    • Calculation: Plot ln(% remaining) vs. time. The slope

      
       determines 
      
      
      
      .
    • Success Criterion: The Fluorinated Derivative must show a statistically significant decrease in slope

      
       compared to the Parent.
      
Protocol 2: Cellular Antioxidant Activity & Nrf2 Translocation

Objective: Distinguish between direct chemical scavenging and biological signaling activation.

  • Cell Culture: Use HepG2 or ARE-reporter cell lines.

  • Treatment:

    • Seed cells and allow attachment (24h).

    • Treat with Parent or Fluorinated Derivative (0.1 - 10 µM) for 6-12 hours.

  • Nuclear Fractionation (The Validation Step):

    • Lyse cells using a hypotonic buffer (cytosolic fraction).

    • Extract nuclei using a high-salt buffer (nuclear fraction).

    • Validation: Western blot for Lamin B1 (nuclear marker) and GAPDH (cytosolic marker) to ensure no cross-contamination.

  • Quantification:

    • Blot for Nrf2.[3][4][5]

    • Result: Calculate the Nuclear/Cytosolic Nrf2 ratio.

    • Expectation: Fluorinated derivatives often induce a 2-3 fold higher nuclear accumulation of Nrf2 compared to equimolar concentrations of the parent compound due to higher intracellular stability.

Visualization: Comparative Assessment Workflow

ExperimentalWorkflow cluster_InVitro Phase 1: In Vitro Screening cluster_Cellular Phase 2: Cellular Validation Synthesis Synthesis of Fluorinated Analogues DPPH DPPH/ABTS Assay (Direct Scavenging) Synthesis->DPPH Microsome Microsomal Stability (t1/2 Determination) Synthesis->Microsome Uptake Cellular Uptake (LC-MS Quantification) DPPH->Uptake If active Microsome->Uptake If stable Nrf2_Blot Nrf2 Nuclear Translocation (Western Blot) Uptake->Nrf2_Blot ROS_Cell Intracellular ROS (DCFDA Assay) Uptake->ROS_Cell Decision Lead Candidate Selection Nrf2_Blot->Decision High Nuclear Ratio ROS_Cell->Decision Low ROS

Figure 2: Step-by-step experimental workflow for validating pharmacological improvement.

References

  • Fluorinated-antioxidant derivatives with improved pharmacological activity: a theoretical study. PubMed. [Link]

  • A Promising Curcumin Analogue with Improved Anti-Tumor Activity and Pharmacokinetic Profile. Bentham Science. [Link]

  • Anti-Proliferative Potential of Fluorinated Curcumin Analogues: Experimental and Computational Analysis. PubMed. [Link]

  • Discovery of a 4-Hydroxy-3′-Trifluoromethoxy-Substituted Resveratrol Derivative as an Anti-Aging Agent. MDPI. [Link]

  • Activation of anti-oxidant Nrf2 signaling by substituted trans stilbenes. PubMed. [Link][6]

Sources

Safety Operating Guide

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Directive

Do not treat this compound as general organic waste. [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol possesses three distinct functional moieties—a cyclic amine (pyrrolidine), an aryl fluoride, and a benzyl alcohol. This unique architecture dictates a specific disposal pathway to prevent the formation of hazardous byproducts (such as hydrofluoric acid upon incineration) or dangerous uncontrolled reactions (exotherms with acids).

Immediate Action Summary:

  • Segregate: Keep separate from strong oxidizing agents and acid chlorides.[1][2]

  • Classify: Designate as Halogenated Organic Waste .

  • Disposal Path: High-Temperature Incineration with acid gas scrubbing.[2]

Part 2: Chemical Profile & Hazard Logic (The "Why")

To ensure safety, we must understand the causality behind the protocols. This compound is not just "chemical waste"; it is a reactive system.[2]

Functional GroupHazard CharacteristicImpact on Disposal
Pyrrolidine Ring Basic amine; potential for exothermic neutralization.[2][3]DO NOT mix directly with concentrated acidic waste streams.[2] Risk of heat generation and spattering.[2][3][4][5]
Aryl Fluoride Halogenated carbon bond (C-F).[2]MANDATES incineration at >1100°C. Standard combustion generates HF gas, requiring scrubbers.[2]
Benzyl Alcohol Primary alcohol; mild reducing agent.[2]Incompatible with strong oxidizers (e.g., Chromic acid, Permanganates).[2]

Physical State Assumption: Based on molecular weight (209.26 g/mol ) and structural analogs, this material is likely a solid or viscous oil at room temperature.[2]

Part 3: Step-by-Step Disposal Protocol

This protocol is designed as a self-validating system.[2] If you cannot complete a step (e.g., the waste container is hot), stop immediately—the system has flagged a hazard.

Scenario A: Disposal of Pure Substance (Solid/Oil)
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar.[2] Avoid metal containers due to potential corrosion if moisture is present (amine/alcohol reactivity).[2]

  • Solubilization (Optional but Recommended):

    • If the material is a sticky oil or clumped solid, dissolve it in a minimal amount of Dichloromethane (DCM) or Methanol .

    • Reasoning: Liquid waste is easier to pump into incinerators than solids.[2] DCM is compatible with the "Halogenated" waste stream.[2]

  • Transfer: Pour into the container designated "Halogenated Organic Waste."

  • Labeling:

    • Primary Constituent: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol[2]

    • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Halogenated

Scenario B: Disposal of Reaction Mixtures (Liquid Waste)
  • pH Check: Before adding to a central waste carboy, check the pH of your solution.[2]

    • Critical Step: If the solution is acidic (pH < 4), slowly neutralize with Sodium Bicarbonate (NaHCO₃) until pH 6-8.

    • Why? Adding this basic amine derivative to an acidic waste carboy can cause an immediate exotherm, pressurizing the container.[2]

  • Segregation:

    • Correct Stream: Halogenated Organic Solvents .

    • Incorrect Stream: Non-Halogenated Solvents (Acetone/Ethanol waste).[2]

    • Note: Even though the solvent might be non-halogenated (e.g., Ethyl Acetate), the solute contains Fluorine. Therefore, the entire volume must be treated as halogenated to ensure proper scrubbing during incineration.[2]

Scenario C: Contaminated Consumables (Gloves, Weigh Boats)
  • Bagging: Place all solid contaminated items into a clear, 6-mil polyethylene hazardous waste bag.

  • Tagging: Tag specifically as "Solid Debris contaminated with Fluorinated Amines."[2]

  • Destination: Hazardous Waste Incineration (Solid Stream). Do not autoclave.[2]

Part 4: Visual Workflow (Decision Logic)

The following diagram illustrates the decision logic for disposing of this specific compound.

DisposalWorkflow Start Waste Generation: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid Dissolve Dissolve in minimal Dichloromethane (DCM) Solid->Dissolve pHCheck Check pH Liquid->pHCheck StreamSelect Select Waste Stream Dissolve->StreamSelect Acidic Acidic (pH < 5) pHCheck->Acidic Neutral Neutral/Basic pHCheck->Neutral Neutralize Neutralize with NaHCO3 (Prevent Exotherm) Acidic->Neutralize Neutral->StreamSelect Neutralize->Neutral NonHalo Non-Halogenated Stream StreamSelect->NonHalo Incorrect Halo Halogenated Organic Stream StreamSelect->Halo Correct Stop STOP: Fluorine content requires scrubbing. Do not use. NonHalo->Stop Final High-Temp Incineration (>1100°C with Scrubber) Halo->Final

Figure 1: Decision logic for the safe disposal of fluorinated amine derivatives, prioritizing pH neutralization and halogen segregation.

Part 5: Emergency Procedures (Spill & Exposure)

In the event of a loss of containment, follow this specific protocol.

1. Spill Response (Bench Scale < 500mL)

  • Evacuate: Move personnel upwind. The pyrrolidine moiety may have a distinct, fishy/ammoniacal odor that can cause respiratory irritation.[2]

  • PPE: Nitrile gloves (double gloved), lab coat, and safety goggles.[2]

  • Absorbent Selection:

    • Preferred: Vermiculite, dry sand, or commercial "Universal" pads.[2]

    • Avoid: Sawdust or paper towels (if the spill also involves oxidizers).

  • Decontamination: After absorbing the bulk liquid, wipe the surface with a dilute (5%) acetic acid solution or weak detergent to neutralize the basic amine residues, followed by water.

2. First Aid

  • Eye Contact: Flush immediately for 15 minutes.[2][6] The basic nature of the amine can cause corneal damage more rapidly than acids.[2]

  • Skin Contact: Wash with soap and water.[2][7] Do not use alcohol (ethanol) to wash skin, as it may increase transdermal absorption of the fluorinated compound.

Part 6: References & Regulatory Grounding

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011.[2]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[2]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories.[2]

  • PubChem. Compound Summary for Fluorinated Benzyl Alcohols (General Class Properties).

Sources

Personal protective equipment for handling [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol is a specialized pharmaceutical intermediate.[1] Due to the absence of comprehensive toxicological data for this specific fluorinated scaffold, the Precautionary Principle applies .

As a Senior Scientist, I categorize this substance as Occupational Exposure Band 3 (OEB 3) (10–100 µg/m³) until specific toxicology proves otherwise. This decision is based on Structure-Activity Relationship (SAR) analysis:

  • Pyrrolidine Moiety: Structurally linked to biological activity (kinase inhibition) and potential skin sensitization.[1]

  • Fluorine Substitution: Increases lipophilicity, enhancing the compound's ability to permeate skin and standard latex gloves.[1]

  • Benzyl Alcohol Functionality: A known mucous membrane irritant that can act as a vehicle for systemic absorption.[1]

Immediate Directive: Do not handle on an open bench. All solid-handling operations require containment.[1][2]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound in quantities >10 mg.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Respiratory PAPR (Powered Air Purifying Respirator) or N95 only if inside a certified Fume Hood.[1]The fine crystalline nature of benzyl alcohol derivatives generates invisible dust.[1] Fluorinated motifs increase bioavailability if inhaled.[1]
Dermal (Hands) Double-Gloving: 1. Inner: Nitrile (4 mil)2.[1] Outer: Long-cuff Nitrile or Neoprene (5-8 mil)Permeation Risk: Fluorine substitution increases solvent solubility.[1] Single layers may allow "silent permeation" without visible degradation.[1]
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient.[1] The basicity of the pyrrolidine ring presents a risk of corneal opacity if dust contacts the eye.
Body Tyvek® Lab Coat (Disposable, wrist-sealed)Cotton coats trap dust in fibers, creating a secondary exposure source during laundering.[1] Disposable barriers prevent cross-contamination.[1]

Operational Workflow & Engineering Controls

The following diagram visualizes the mandatory flow of material to prevent area contamination.

G Storage 1. Cold Storage (Sealed Container) PPE_Donning 2. PPE Donning (Double Gloves/Tyvek) Storage->PPE_Donning Retrieve Weighing 3. Weighing Station (Balance Enclosure/Hood) PPE_Donning->Weighing Transfer (Secondary Containment) Reaction 4. Reaction Vessel (Closed System) Weighing->Reaction Dissolution immediately Waste 5. Waste Disposal (Halogenated Stream) Weighing->Waste Contaminated Wipes Reaction->Waste Quench & Segregate

Figure 1: Safe handling workflow ensuring containment from storage to disposal.

Specific Operational Protocols

A. Weighing & Transfer (Critical Risk Point)

The highest risk of exposure occurs during the transfer of the solid.[1]

  • Static Control: Fluorinated organic solids are prone to static charge.[1] Use an anti-static gun or ionizing bar inside the balance enclosure to prevent "powder fly."[1]

  • The "Wetting" Technique: Do not transfer dry powder to the reaction vessel if possible.

    • Step 1: Tare the reaction vial with solvent (if compatible) or weigh into a transfer vial.

    • Step 2: Dissolve the compound immediately at the balance station.

    • Step 3: Transfer the solution to the reactor. Liquid transfer eliminates inhalation risk.[1]

B. Decontamination[1]
  • Solvent Selection: Water is ineffective due to the lipophilic fluorine/phenyl groups.[1] Use Ethanol or Isopropanol for surface cleaning.[1]

  • Wipe Test: After handling >100 mg, perform a UV-light inspection (if the compound is UV-active) or a wet-wipe test of the balance area to ensure no residue remains.[1]

Disposal & Waste Management

Proper disposal is dictated by the chemical structure (Halogenated + Amine).[1]

Waste StreamClassificationInstructions
Solid Waste Hazardous (Toxic) Contaminated gloves, weigh boats, and Tyvek sleeves must go into a sealed hazardous solid waste drum.[1] Do not use regular trash.[1]
Liquid Waste Halogenated Organic Due to the Fluorine atom, this must be segregated into the Halogenated waste stream to prevent violation of incineration protocols.
Aqueous Waste Toxic Aqueous If doing an extraction, the aqueous layer likely retains the protonated pyrrolidine species. Do not pour down the drain.

Emergency Response (Self-Validating Protocols)

Scenario: Skin Contact (Glove Breach) [1]

  • Immediate Action: Remove gloves inside out (do not touch outer surface).[1][3]

  • Wash: Flush with soap and water for 15 minutes . Note: Do not use alcohol for skin washing; it enhances absorption of fluorinated compounds.

  • Validation: Seek medical observation.[1][2][4][5] Provide the SDS (or this guide) emphasizing the pyrrolidine/fluorine structural alerts.

Scenario: Spillage (>50 mg)

  • Evacuate: Clear the immediate zone.

  • PPE Upgrade: Don a full-face respirator if outside a hood.[1]

  • Neutralize: Cover with a solvent-dampened pad (Ethanol) to prevent dust lofting, then scoop into a waste container.[1]

References

  • Occupational Safety and Health Administration (OSHA). (2011).[1] Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450).[1] United States Department of Labor. [Link]

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1][6] [Link]6]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety.[1][7] [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.